Substance P
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPLDHMAVUMIW-CUZNLEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33507-63-0 | |
| Record name | Substance P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Substance P: A Technical Chronicle
<
An In-depth Guide for Researchers and Drug Development Professionals
This document provides a detailed technical account of the historical discovery, isolation, and characterization of Substance P (SP), a pioneering neuropeptide. It outlines the key experiments, methodologies, and findings that transformed our understanding of this crucial signaling molecule, from a crude tissue extract to a fully sequenced undecapeptide.
Part 1: Initial Discovery and Bioassays
The story of this compound begins in 1931 with Ulf von Euler and John H. Gaddum.[1][2][3] While investigating the distribution of acetylcholine, they stumbled upon an unidentified bioactive agent in extracts of equine brain and intestine.[3] This substance induced potent, atropine-resistant smooth muscle contraction and vasodilation, distinguishing it from acetylcholine.[1] They termed this unknown factor "this compound," with "P" likely standing for "preparation" or "powder," as they worked with a stable, dry powder form of the extract.
Core Experimental Protocol: The von Euler and Gaddum Bioassay
The initial detection of this compound relied on a classic pharmacology setup: the isolated rabbit intestine bioassay. This method measured the physiological activity of the unknown substance by its effect on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of rabbit jejunum was isolated and suspended in a temperature-controlled organ bath containing Tyrode's solution, a physiological saline buffer.
-
Recording: One end of the intestinal segment was fixed, while the other was attached to a lever system connected to a kymograph, a rotating drum with smoked paper used to record muscle contractions.
-
Application of Extract: The crude acidic alcohol extracts from horse brain and intestine were added to the organ bath.
-
Observation: The primary observation was a pronounced contraction of the intestinal muscle.
-
Control: To differentiate the activity from acetylcholine, the experiment was repeated in the presence of atropine, a muscarinic antagonist. The contractions persisted, demonstrating the presence of a novel, non-cholinergic bioactive substance.
Early Characterization
Early work established key properties of the active principle. Gaddum and Schild (1934) determined it was a basic compound, acid-stable, and soluble in acetone and ethyl alcohol. Von Euler later demonstrated in 1936 that the activity was destroyed by the enzyme trypsin, providing the first strong evidence that this compound was a peptide.
Part 2: The Path to Isolation and Structural Elucidation
For nearly four decades, the chemical identity of this compound remained elusive due to the immense challenge of purifying the peptide from complex tissue extracts. The breakthrough came from the work of Susan Leeman and her colleagues in the late 1960s and early 1970s.
A Serendipitous Bioassay: The Sialogogic Effect
While attempting to isolate corticotropin-releasing factor (CRF) from bovine hypothalami, Leeman observed that a particular chromatographic fraction caused a potent stimulation of salivation (a sialogogic effect) when injected into anesthetized rats. This robust and quantifiable bioassay proved to be the key to tracking the peptide during purification.
Methodology: Sialogogic Assay
-
Animal Model: Anesthetized rats were used.
-
Sample Administration: Fractions from the purification process were administered intravenously.
-
Saliva Collection: Saliva production was measured by collecting the secretions from the oral cavity using pre-weighed cotton swabs.
-
Quantification: The amount of saliva was determined by the change in weight of the cotton swabs. This provided a quantitative measure of the activity of the unknown "sialogen," which was later confirmed to be this compound.
Purification from Bovine Hypothalami
Leeman's team developed a multi-step purification protocol to isolate the peptide from a large quantity of starting material. The process involved a sequence of chromatographic techniques, each separating the mixture based on different biochemical properties.
Workflow for the Isolation of this compound
Caption: Workflow for the purification of this compound from bovine hypothalami.
Structure Determination and Synthesis
In 1971, Chang and Leeman successfully determined the amino acid sequence of the purified peptide. They identified this compound as an undecapeptide, meaning it is composed of 11 amino acids.
Methodology: Amino Acid Sequencing
-
Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified to determine the relative ratios of each amino acid.
-
Edman Degradation: This stepwise chemical process was used to cleave, separate, and identify the amino acids one by one from the N-terminus of the peptide.
-
Enzymatic Digestion: The peptide was cleaved into smaller fragments using enzymes like trypsin and chymotrypsin. These fragments were then sequenced individually.
-
Sequence Assembly: The sequences of the overlapping fragments were pieced together to deduce the full primary structure of the peptide.
The determined sequence was: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . The C-terminus was found to be amidated, a common feature of bioactive peptides that protects them from degradation. Following the sequence determination, the peptide was chemically synthesized, and the synthetic version was shown to have identical biological activity to the native substance, confirming the structure.
Part 3: Modern Understanding - The this compound/NK1R Signaling Pathway
This compound exerts its biological effects by binding to a specific receptor on the surface of cells. Its primary, high-affinity receptor is the Neurokinin-1 Receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to NK1R initiates a cascade of intracellular events.
Upon binding, the NK1R undergoes a conformational change that activates an associated heterotrimeric G-protein (Gq/11). This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulates cellular processes such as neuronal excitation, inflammation, cell proliferation, and pain transmission.
This compound / NK1 Receptor Signaling Cascade
Caption: The primary signaling pathway of this compound via the NK1 receptor.
Part 4: Quantitative Data Summary
The purification and characterization of this compound allowed for its quantification in various tissues and fluids. Modern techniques like enzyme immunoassays (EIA) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for its measurement.
| Parameter | Value / Range | Sample Type | Method | Reference |
| Normal Plasma Levels | 30 - 500 pg/mL | Human Plasma | EIA | |
| Normal Saliva Levels | ~150 pg/mL | Human Saliva | EIA | |
| Assay Sensitivity | 43.8 pg/mL | Various Fluids | ELISA | |
| Assay Dynamic Range | 39 - 2500 pg/mL | Cell Culture Supernatants | ELISA | |
| Binding Affinity (KD) | 0.43 nM | Bovine Pineal Gland | Radioligand Binding | |
| Receptor Density (Bmax) | 71.14 fmol/mg protein | Bovine Pineal Gland | Radioligand Binding |
This guide encapsulates the pivotal moments in the history of this compound, from its serendipitous discovery as a biological activity to its full characterization as a key player in neuroscience and physiology. The detailed methodologies provided for its bioassay, purification, and sequencing highlight the technical ingenuity required to unveil the nature of this important neuropeptide.
References
The Substance P Precursor Protein: A Technical Guide to Processing and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a member of the tachykinin family of neuropeptides, is a key mediator in pain transmission, neurogenic inflammation, and a variety of other physiological and pathophysiological processes. Its biological activity is contingent on a series of intricate post-translational modifications of its precursor protein, preprotachykinin-A (PPT-A). A thorough understanding of the synthesis and processing of PPT-A is paramount for the development of novel therapeutics targeting the this compound system. This technical guide provides a comprehensive overview of the this compound precursor protein, its differential processing into various bioactive peptides, and detailed methodologies for its study.
The TAC1 Gene and its Isoforms
This compound and other related tachykinins are encoded by the TAC1 gene.[1][2] Through alternative splicing of the primary transcript, multiple mRNA variants are produced, which in turn are translated into different protein isoforms of PPT-A.[3][4] In humans, the most well-characterized isoforms are alpha-, beta-, gamma-, and delta-PPT-A.[3] These isoforms differ in their exon composition, leading to the inclusion or exclusion of peptide sequences for other tachykinins, such as Neurokinin A (NKA).
The differential expression of these isoforms is tissue-specific. For instance, in the human basal ganglia, the beta-PPT isoform is the most abundant, accounting for 80-85% of the total, followed by the gamma-PPT isoform at 15-20%, with the alpha-PPT isoform being undetectable.
Post-Translational Processing of Preprotachykinin-A
The conversion of the inactive PPT-A precursor into bioactive peptides is a multi-step process involving proteolytic cleavage and C-terminal amidation. This intricate processing cascade ultimately determines the repertoire of tachykinins produced by a given cell.
Proteolytic Cleavage by Prohormone Convertases
The initial and most critical step in PPT-A processing is the endoproteolytic cleavage at specific sites within the precursor molecule. This is primarily carried out by members of the prohormone convertase (PC) family of enzymes, particularly PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg). The specific set of PCs expressed in a particular neuron or cell type dictates which cleavage sites are utilized and, consequently, which tachykinin peptides are liberated.
C-terminal Amidation: The Final Activation Step
For this compound to be biologically active, its C-terminal methionine residue must be amidated. This crucial post-translational modification is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). The amidation process significantly impacts the peptide's receptor binding affinity and stability.
Quantitative Data on this compound and its Precursors
The following tables summarize key quantitative data related to the expression and processing of the this compound precursor.
| Parameter | Value | Tissue/System | Reference |
| Relative Abundance of PPT-A Isoforms | |||
| Beta-PPT | 80-85% | Human Basal Ganglia | |
| Gamma-PPT | 15-20% | Human Basal Ganglia | |
| Alpha-PPT | Not detected | Human Basal Ganglia | |
| Concentration of this compound | |||
| Human Plasma (Male) | 298 pg/mL | Human | |
| Human Plasma (Female) | 251 pg/mL | Human | |
| Porcine Pituitary | 379 ng/g wet weight | Porcine | |
| Porcine Ileum | 7.9 ng/g wet weight | Porcine | |
| Porcine Jejunum | 1.9 ng/g wet weight | Porcine | |
| This compound in Dental Pulp | |||
| Painful Human Dental Pulp (SP) | Significantly higher | Human | |
| Healthy Human Dental Pulp (SP) | Lower | Human | |
| Painful Human Dental Pulp (NKA) | Significantly higher | Human | |
| Healthy Human Dental Pulp (NKA) | Lower | Human | |
| This compound Metabolism | |||
| Intact this compound after 5h | ~70% | In vitro blood-brain barrier model | |
| Major Metabolites | SP(3-11), SP(5-11) | In vitro blood-brain barrier model | |
| Enzyme Kinetics (PAM) | |||
| Km for D-Tyr-Val-Gly | 7.0 µM | Bovine Pituitary PAM-B | |
| Vmax | 84 nmol/µg/h | Bovine Pituitary PAM-B |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the this compound precursor protein and its processing.
Radioimmunoassay (RIA) for this compound
Objective: To quantify the concentration of this compound in biological samples.
Principle: This is a competitive binding assay where radiolabeled this compound competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
This compound antibody
-
125I-labeled this compound (tracer)
-
This compound standards
-
Assay buffer (e.g., phosphate buffer with proteinase inhibitors)
-
Charcoal suspension (for separation of bound and free tracer)
-
Gamma counter
Procedure:
-
Sample Preparation: Tissues are homogenized in an acidic buffer (e.g., 1 M acetic acid) to extract peptides and inactivate endogenous proteases. The homogenate is then centrifuged, and the supernatant is collected and lyophilized. The lyophilized extract is reconstituted in assay buffer.
-
Assay Setup: A series of tubes are prepared for the standard curve, unknown samples, and controls (total counts, non-specific binding).
-
Incubation: A fixed amount of this compound antibody and 125I-labeled this compound are added to each tube, followed by the addition of either the standard or the unknown sample. The tubes are incubated (e.g., overnight at 4°C) to allow for competitive binding.
-
Separation: A charcoal suspension is added to each tube (except for the total counts tubes) to adsorb the free, unbound 125I-labeled this compound. The tubes are then centrifuged to pellet the charcoal.
-
Counting: The supernatant, containing the antibody-bound 125I-labeled this compound, is decanted into new tubes and the radioactivity is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the this compound standards. The concentration of this compound in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
In Situ Hybridization (ISH) for TAC1 mRNA
Objective: To visualize the cellular localization of TAC1 mRNA in tissue sections.
Principle: A labeled antisense RNA probe, complementary to the target TAC1 mRNA sequence, is hybridized to the tissue section. The probe can be labeled with a radioisotope or a non-radioactive tag (e.g., digoxigenin), which is then detected by autoradiography or immunohistochemistry, respectively.
Materials:
-
Tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
Proteinase K
-
Hybridization buffer
-
Labeled antisense RNA probe for TAC1
-
Wash buffers (e.g., SSC)
-
Detection system (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase and a chromogenic substrate)
Procedure:
-
Tissue Preparation: Paraffin-embedded sections are deparaffinized and rehydrated. Frozen sections are fixed (e.g., in 4% paraformaldehyde).
-
Permeabilization: Sections are treated with Proteinase K to improve probe penetration.
-
Prehybridization: Sections are incubated in hybridization buffer to block non-specific binding sites.
-
Hybridization: The labeled antisense RNA probe is diluted in hybridization buffer and applied to the sections. The slides are incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C) to allow the probe to hybridize to the target mRNA.
-
Washing: Sections are washed under stringent conditions (high temperature and low salt concentration) to remove unbound and non-specifically bound probe.
-
Detection: For non-radioactive probes, sections are incubated with an antibody that recognizes the label on the probe (e.g., anti-digoxigenin). This is followed by incubation with a detection reagent (e.g., a chromogenic substrate for the enzyme-conjugated antibody) to visualize the location of the hybridized probe.
-
Visualization: The stained sections are counterstained and mounted for microscopic examination.
Immunohistochemistry (IHC) for this compound
Objective: To detect the presence and localization of this compound protein in tissue sections.
Principle: A primary antibody specific to this compound binds to the antigen in the tissue. This is followed by the application of a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase). The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for its visualization.
Materials:
-
Tissue sections (formalin-fixed, paraffin-embedded)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Avidin-biotin-enzyme complex
-
Chromogenic substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
Procedure:
-
Deparaffinization and Rehydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: To unmask the antigenic sites, sections are heated in an antigen retrieval solution (e.g., by microwaving or pressure cooking).
-
Blocking: Sections are incubated with a blocking solution to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: The sections are incubated with the primary antibody against this compound, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a biotinylated secondary antibody that binds to the primary antibody.
-
Enzyme Complex Incubation: The sections are then incubated with an avidin-biotin-enzyme complex, which binds to the biotin on the secondary antibody.
-
Chromogenic Detection: The sections are incubated with a chromogenic substrate, which is converted by the enzyme into a colored precipitate.
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to provide cellular context and then dehydrated, cleared, and mounted for microscopic analysis.
Visualizations of Key Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core processing and signaling pathways of the this compound precursor protein.
Caption: Preprotachykinin-A processing pathway.
Caption: this compound signaling pathway via the NK1 receptor.
Conclusion
The generation of biologically active this compound is a tightly regulated process involving alternative splicing of the TAC1 gene and a cascade of post-translational modifications of the resulting precursor protein. A detailed understanding of these molecular events is crucial for the rational design of therapeutic interventions targeting the tachykinin system. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into the specific kinetics of the processing enzymes and the factors regulating their activity will undoubtedly unveil new avenues for therapeutic innovation.
References
- 1. This compound activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of this compound-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAC1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. TAC1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Substance P Receptor (NK1R) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Substance P (SP) neurokinin-1 receptor (NK1R) signaling pathway, a critical mediator of numerous physiological and pathological processes including pain, inflammation, and mood disorders. This document details the core signaling cascades, presents quantitative data for key molecular interactions, and provides detailed experimental protocols for studying this pathway.
Core Signaling Pathways
The NK1R is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide this compound (SP).[1][2] Upon SP binding, the NK1R undergoes a conformational change, initiating intracellular signaling cascades primarily through the coupling to heterotrimeric G-proteins of the Gq/11 and Gs families.[1][2][3] Additionally, NK1R signaling is regulated by β-arrestins, which mediate receptor desensitization, internalization, and downstream signaling events.
The NK1R exists in two main isoforms: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the C-terminal tail. This structural difference leads to distinct signaling properties, with the truncated form exhibiting a diminished calcium response and a 10-fold lower binding affinity for SP.
Gq/11-Mediated Signaling
The canonical signaling pathway initiated by NK1R activation involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Gs-Mediated Signaling
In addition to Gq/11 coupling, the NK1R can also activate the Gs protein pathway. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, including transcription factors, to modulate gene expression and cellular function.
β-Arrestin-Mediated Signaling and Regulation
β-arrestins play a dual role in NK1R signaling. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the C-terminal tail of the NK1R. This binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestins also act as adaptors for clathrin-mediated endocytosis, leading to the internalization of the receptor. Following internalization, the NK1R can be either recycled back to the plasma membrane or targeted for degradation.
Furthermore, β-arrestins can act as signal transducers themselves. They can serve as scaffolds for components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, leading to sustained signaling from endosomal compartments. This β-arrestin-dependent signaling can result in distinct cellular outcomes, including cell proliferation.
Quantitative Data
This section summarizes key quantitative parameters related to the interaction of ligands with the NK1R and the expression levels of the receptor.
Ligand Binding Affinities
The affinity of various agonists and antagonists for the NK1R is crucial for understanding their pharmacological effects. The following table presents a compilation of binding affinity data (Ki, IC50, Kd) and functional potency data (EC50) for selected compounds.
| Compound | Ligand Type | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference(s) |
| This compound | Agonist | [3H]this compound Binding | Transfected CHO cells | Kd | 0.33 | |
| Septide | Agonist | NK1R Endocytosis | Myenteric neurons | EC50 | (Equipotent to SP) | |
| [Sar9,Met(O2)11]-SP | Agonist | cAMP Accumulation | HEK293 cells | -logEC50 = 7.8 ± 0.1 | ~15.8 | |
| [Sar9,Met(O2)11]-SP | Agonist | Ca2+ Mobilization | HEK293 cells | -logEC50 = 8.5 ± 0.3 | ~3.16 | |
| Aprepitant (MK-869) | Antagonist | [3H]this compound Binding | Human NK1R | Ki | 0.1 | |
| CP-99,994 | Antagonist | NK1R Endocytosis (vs SP) | Myenteric neurons | - | - | |
| CP-99,994 | Antagonist | NK1R Endocytosis (vs Septide) | Myenteric neurons | - | (50x more potent than vs SP) | |
| L-741,671 | Antagonist | [125I]this compound Binding | Human NK1R | IC50 | 0.34 | |
| L-742,694 | Antagonist | [125I]this compound Binding | Human NK1R | IC50 | 0.21 | |
| RP 67580 | Antagonist | [3H]RP 67580 Binding | Transfected CHO cells | Kd | 1.22 |
NK1R Expression Levels
The expression of NK1R varies significantly across different tissues and can be altered in disease states. The truncated isoform is predominantly found in peripheral tissues, while the full-length form is more prevalent in the brain.
| Tissue/Cell Type | Isoform | Method | Expression Level | Reference(s) |
| Human Brain | ||||
| Locus Coeruleus | Full-length mRNA | In situ hybridization | High | |
| Ventral Striatum | Full-length mRNA | In situ hybridization | High | |
| Putamen | Full-length mRNA | Real-time RT-PCR | Highest among 9 brain regions | |
| Cerebral Cortex | Full-length mRNA | In situ hybridization | Moderate | |
| Hippocampus | Full-length mRNA | In situ hybridization | Moderate | |
| Cerebellum | Full-length mRNA | In situ hybridization | Low/Absent | |
| Various Brain Regions | Truncated mRNA | Real-time RT-PCR | More abundant than full-length | |
| Human Peripheral Tissues | ||||
| Heart, Lung, Prostate, Spleen | Truncated mRNA | RT-PCR | Predominant | |
| Gastrointestinal Mucosa | Truncated mRNA | RT-PCR | Predominant | |
| Monocytes | Truncated mRNA | RT-PCR | Predominant | |
| Human Cancer Tissues | ||||
| Cervical Cancer | Protein | Immunohistochemistry | Highly expressed vs. normal tissue | |
| Lung Adenocarcinoma | Protein | Immunohistochemistry | Significantly higher vs. normal tissue | |
| Breast Cancer | Protein | Immunohistochemistry | Overexpressed | |
| Esophageal Squamous Cell Carcinoma | Truncated mRNA & Protein | RT-qPCR, IHC | Highly expressed vs. normal tissue |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the NK1R signaling pathway.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given sample, or the affinity (Ki) of a competing unlabeled ligand.
Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]this compound), and assay buffer.
-
For competition assays, add varying concentrations of an unlabeled competing ligand.
-
For saturation assays, use increasing concentrations of the radioligand.
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled ligand.
-
Incubate at a defined temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation experiments, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Calcium Imaging
This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation.
Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing NK1R onto glass coverslips and culture until adherent.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite the cells with the appropriate wavelength(s) of light (e.g., alternating 340/380 nm for Fura-2; 488 nm for Fluo-4) and record the emission fluorescence.
-
Establish a stable baseline fluorescence recording for a few minutes.
-
-
Stimulation and Recording:
-
Perfuse the chamber with a solution containing the NK1R agonist (e.g., 100 nM this compound).
-
Continue to record the fluorescence emission over time to capture the change in intracellular calcium.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at the two excitation wavelengths (340/380 nm), which is proportional to the intracellular calcium concentration.
-
For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Plot the fluorescence ratio or ΔF/F₀ over time to visualize the calcium transient. The peak amplitude and duration of the response can then be quantified. A rapid increase in fluorescence upon agonist addition is the expected result.
-
Immunoprecipitation and Western Blotting
This two-part technique is used to first isolate a protein of interest (NK1R) from a complex mixture (cell lysate) and then detect it or its interacting partners.
Workflow:
Detailed Protocol:
-
Cell Lysis:
-
Lyse cells expressing NK1R in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for NK1R overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody directed against NK1R or a potential interacting protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein of interest by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The expected result is a band at the molecular weight corresponding to the NK1R (unglycosylated ~46 kDa, glycosylated ~58 kDa).
-
This guide provides a foundational understanding of the NK1R signaling pathway for researchers and drug development professionals. The provided data and protocols serve as a starting point for further investigation into the complex roles of this receptor in health and disease.
References
The Physiological Role of Substance P in Pain Transmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal molecule in the intricate process of pain transmission.[1] Since its initial discovery, extensive research has solidified its role as a primary mediator of nociceptive signals within both the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of the physiological role of this compound in pain transmission, with a focus on its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of analgesics.
Molecular and Cellular Mechanisms of this compound in Nociception
This compound is expressed by the central and peripheral nervous systems, as well as immune cells.[2] It is encoded by the TAC1 gene and elicits its biological effects through interaction with G protein-coupled neurokinin receptors (NKRs), primarily the Neurokinin-1 Receptor (NK1R).[2] The sensory function of this compound is linked to the transmission of pain information into the central nervous system, where it coexists with the excitatory neurotransmitter glutamate in primary afferents that respond to painful stimulation.[3]
Upon noxious stimulation, this compound is released from the terminals of specific sensory nerves and is found in the brain and spinal cord, where it is associated with inflammatory processes and pain. In the spinal cord, NK1R is expressed by neurons in the superficial dorsal horn, a key region for the processing of nociceptive information.
Signaling Pathways of the this compound-NK1R Complex
The binding of this compound to the NK1R initiates a cascade of intracellular signaling events that are crucial for its role in pain transmission. The NK1R is a G protein-coupled receptor that can couple to different G alpha subunits, primarily Gαq/11 and Gαs, leading to the activation of distinct downstream signaling pathways.
Gαq-Mediated Signaling Pathway
The interaction of the SP-NK1R complex with Gαq leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate various intracellular targets, including ion channels and other receptors, leading to increased neuronal excitability and sensitization.
Gαs-Mediated Signaling Pathway
The coupling of the SP-NK1R complex to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA can also phosphorylate a variety of substrates, including ion channels and transcription factors, contributing to both short-term changes in neuronal excitability and longer-term changes in gene expression that underlie chronic pain states.
Role of this compound in Acute and Chronic Pain
This compound plays a dual role in both the initiation of acute pain and the maintenance of chronic pain states.
-
Acute Pain: In response to a noxious stimulus, this compound is co-released with glutamate from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord. While glutamate is responsible for the initial fast excitatory postsynaptic potential (EPSP), this compound produces a slow, long-lasting depolarization of dorsal horn neurons. This prolonged depolarization facilitates the removal of the magnesium block from NMDA receptors, thereby potentiating the effects of glutamate and enhancing the transmission of pain signals to higher brain centers.
-
Chronic Pain and Central Sensitization: In persistent pain states, such as those associated with inflammation or nerve injury, there is an increased and sustained release of this compound in the spinal cord. This contributes to a phenomenon known as central sensitization, an activity-dependent increase in the excitability of dorsal horn neurons. Central sensitization is characterized by a reduction in the threshold for activation of nociceptive neurons, an increase in the responsiveness to noxious stimuli (hyperalgesia), and the perception of pain in response to normally non-painful stimuli (allodynia). This compound contributes to central sensitization through the activation of its signaling pathways, leading to the phosphorylation of NMDA receptors and other ion channels, as well as changes in gene expression that promote a state of heightened neuronal excitability.
-
Neurogenic Inflammation: Peripherally released this compound from sensory nerve endings contributes to neurogenic inflammation. It causes vasodilation, increased vascular permeability, and the recruitment and activation of immune cells, further contributing to pain and hypersensitivity at the site of injury.
Quantitative Data on this compound in Pain States
The following tables summarize quantitative data related to this compound in various pain states and its interaction with the NK1 receptor.
Table 1: this compound Levels in Human Cerebrospinal Fluid (CSF)
| Condition | This compound Concentration (fmol/mL) | Reference |
| Healthy Controls | 7.0 ± 0.6 | |
| Neuropathic Pain | Decreased levels reported | |
| Fibromyalgia | 3-fold higher than controls | |
| Chronic Pain Syndromes | Lower than healthy volunteers |
Table 2: this compound Levels in Human Synovial Fluid
| Condition | This compound Concentration | Reference |
| Rheumatoid Arthritis (RA) | Higher than in Osteoarthritis (OA) | |
| Osteoarthritis (OA) | Lower than in RA | |
| Post-traumatic Arthritis | Higher than RA, OA, and Reiter's Syndrome | |
| Meniscal/Cruciate Ligament Injuries (Controls) | No detectable SP |
Note: There is some variability in the reported absolute concentrations of this compound across studies, which may be due to differences in patient populations, disease severity, and analytical methods.
Experimental Protocols for Studying this compound in Pain Transmission
A variety of experimental techniques are employed to investigate the role of this compound in pain. Below are outlines of key methodologies.
Immunohistochemistry for NK1 Receptor Localization in Rat Spinal Cord
This protocol allows for the visualization of the distribution of NK1 receptors in the spinal cord.
-
Tissue Preparation: Adult male Wistar rats are deeply anesthetized and perfused transcardially with 4% paraformaldehyde in phosphate-buffered saline (PBS). The lumbar spinal cord is dissected, post-fixed in the same fixative, and then cryoprotected in a sucrose solution. 30-40 µm thick sections are cut on a cryostat.
-
Immunostaining:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Sections are then incubated overnight at 4°C with a primary antibody against the NK1 receptor (e.g., rabbit anti-NK1R, diluted 1:1000 in blocking solution).
-
After washing in PBS, sections are incubated for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488, diluted 1:500).
-
-
Imaging: Sections are mounted on slides with an anti-fade mounting medium and coverslipped. Images are captured using a confocal microscope to visualize the cellular and subcellular localization of the NK1 receptor.
Radioimmunoassay (RIA) for this compound Quantification in Human CSF
RIA is a highly sensitive method for quantifying the concentration of this compound in biological fluids.
-
Sample Collection and Preparation: CSF is collected from patients via lumbar puncture. To prevent degradation of this compound, samples are collected into tubes containing protease inhibitors and immediately placed on ice. Samples are then acidified and can be stored at -80°C until analysis. An improved extraction procedure using sample acidification followed by liquid-liquid extraction can enhance recovery.
-
Assay Procedure:
-
A standard curve is generated using known concentrations of synthetic this compound.
-
A fixed amount of radiolabeled this compound (e.g., ¹²⁵I-labeled SP) and a specific anti-Substance P antibody are added to both the standards and the unknown CSF samples.
-
The mixture is incubated to allow competitive binding of labeled and unlabeled this compound to the antibody.
-
The antibody-bound this compound is separated from the free this compound (e.g., using dextran-coated charcoal).
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of this compound in the CSF samples is determined by comparing the measured radioactivity to the standard curve.
In Vivo Microdialysis for Measuring this compound Release in Rodent Dorsal Horn
This technique allows for the real-time measurement of extracellular this compound levels in the spinal cord of a living animal.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the dorsal horn of the lumbar spinal cord of an anesthetized rat.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). As the aCSF flows through the probe, extracellular molecules, including this compound, diffuse across the semi-permeable membrane into the dialysate. The dialysate is collected at regular intervals.
-
Stimulation: Nociceptive stimuli (e.g., peripheral injection of capsaicin or electrical stimulation of a peripheral nerve) can be applied to evoke the release of this compound.
-
Sample Analysis: The concentration of this compound in the collected dialysate fractions is measured using a highly sensitive method, typically a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound is a critical neurotransmitter and neuromodulator in the transmission and sensitization of pain signals. Its actions through the NK1 receptor and subsequent activation of intracellular signaling pathways lead to increased neuronal excitability in the spinal cord, contributing to both acute and chronic pain states. The experimental methodologies outlined in this guide are essential tools for further dissecting the complex role of this compound in nociception. A thorough understanding of these mechanisms is paramount for the development of novel and effective analgesic therapies targeting the this compound/NK1R system. While early clinical trials of NK1R antagonists for pain have been disappointing, a deeper understanding of the nuanced roles of this system in different pain states and patient populations may yet yield successful therapeutic strategies.
References
involvement of substance P in gastrointestinal motility
An In-depth Technical Guide to the Involvement of Substance P in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SP), an 11-amino acid neuropeptide of the tachykinin family, is a pivotal regulator of gastrointestinal (GI) motility.[1][2] It is extensively distributed throughout the enteric nervous system (ENS) and sensory nerve fibers within the gut wall.[3][4] By acting on its primary high-affinity receptor, the neurokinin-1 receptor (NK1R), and to a lesser extent on NK2R and NK3R, this compound exerts potent, primarily excitatory, effects on GI smooth muscle.[1] It functions as a key neurotransmitter in the peristaltic reflex, modulates smooth muscle contractility both directly and indirectly by potentiating cholinergic responses, and is implicated in various GI pathologies, including inflammatory bowel disease (IBD). This document provides a comprehensive technical overview of the molecular mechanisms, physiological roles, and experimental methodologies related to this compound's function in GI motility, tailored for professionals in research and drug development.
Cellular and Molecular Mechanisms
This compound's influence on GI motility is governed by its release from specific neuronal populations and its interaction with a family of G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors.
Sources and Release of this compound
This compound is synthesized and released from several sources within the GI tract:
-
Enteric Neurons: SP is prominently expressed in intrinsic neurons of the myenteric and submucosal plexuses. It is often co-localized with acetylcholine (ACh) in excitatory motor neurons that innervate the circular and longitudinal muscle layers.
-
Extrinsic Sensory Neurons: Primary afferent neurons with cell bodies in the dorsal root ganglia provide extrinsic innervation to the gut and are a significant source of SP.
-
Immune Cells: During inflammation, immune cells such as macrophages, lymphocytes, and mast cells can also produce and release this compound.
The release of SP from enteric neurons is a calcium-dependent process triggered by action potentials and can be stimulated by various factors including acetylcholine, serotonin, and cholecystokinin, while being inhibited by opioids and noradrenaline.
Neurokinin Receptors and Signaling Pathways
This compound mediates its effects by binding to three distinct neurokinin receptors, with varying affinities:
-
NK1 Receptor (NK1R): The primary receptor for this compound, showing the highest affinity. It is widely distributed on smooth muscle cells, enteric neurons, interstitial cells of Cajal (ICC), epithelial cells, and immune cells.
-
NK2 Receptor (NK2R): Preferentially binds Neurokinin A but can be activated by SP. It is primarily located on smooth muscle cells.
-
NK3 Receptor (NK3R): Preferentially binds Neurokinin B. In the gut, it is found almost exclusively on neurons.
Activation of the NK1 receptor, the principal mediator of SP's effects on motility, initiates a well-defined signaling cascade. NK1R is coupled to the Gq/11 G-protein. Ligand binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the primary trigger for smooth muscle contraction.
Physiological Roles in Gastrointestinal Motility
This compound is a potent stimulator of GI smooth muscle, inducing rapid and forceful contractions. Its physiological role is multifaceted, involving direct muscle stimulation, modulation of other neural inputs, and participation in complex reflex patterns.
Peristalsis and Muscle Contraction
This compound is a key neurotransmitter in the intestinal peristaltic reflex. The distension of the intestinal wall triggers the release of SP from enteric neurons, leading to the contraction of the circular muscle oral to the bolus and relaxation caudally. This action can be mediated through two primary mechanisms:
-
Direct Action: SP acts directly on NK1 and NK2 receptors on smooth muscle cells to induce contraction.
-
Indirect Action: SP can also act on NK1 and NK3 receptors located on cholinergic neurons, stimulating the release of acetylcholine, which in turn causes muscle contraction.
Co-transmission and Interaction with Acetylcholine
A critical aspect of SP's function is its role as a co-transmitter with acetylcholine (ACh). In many excitatory motor neurons, ACh provides a rapid, phasic contraction, while SP mediates a slower, more sustained contractile response. Furthermore, emerging evidence suggests a novel paradigm where SP is essential for maintaining the responsiveness of smooth muscle to ACh. Tonic release of SP appears necessary to prime the muscle, enabling ACh to effectively trigger the phosphorylation of myosin light chain 20 (MLC20) and initiate contraction.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, highlighting the potency and effects of this compound and its antagonists on GI motility.
Table 1: Comparative Potency and Contractile Effects of this compound
| Parameter | Species / Tissue | Finding | Reference |
|---|---|---|---|
| Potency vs. Acetylcholine | Guinea Pig Ileum | On a molar basis, this compound was ~1,600 times more potent than acetylcholine in eliciting mechanical contraction. | |
| Maximal Contraction vs. ACh | Guinea Pig & Rabbit Ileum | Maximal longitudinal contraction induced by SP was equal to the maximal effect of acetylcholine. | |
| Maximal Contraction vs. ACh | Cat, Pig & Rat Ileum | Maximal response to SP was only about 50% of the maximal response to acetylcholine. |
| Effect of SP on Migration | Rat Intestinal Epithelial Cells (IEC-6) | 10⁻⁹ mol/L SP increased cell migration from 50 to 73 cells/mm after wounding. | |
Table 2: Effects of Neurokinin Receptor Antagonists on GI Motility
| Antagonist | Model / Species | Dose / Concentration | Effect | Reference |
|---|---|---|---|---|
| [D-Pro², D-Trp⁷,⁹]-SP (SPA) | Rat (in vivo) | 0.13 - 1.3 µmol/kg (IP) | Dose-dependent inhibition of gastric emptying and gastrointestinal transit. | |
| Nepadutant (NK2 antagonist) | Healthy Human Volunteers | 8 mg (IV) | Antagonized small intestine motility induced by Neurokinin A. | |
| CP-96345 (NK1 antagonist) | Rat Pyloric Muscle (ex vivo) | 1 x 10⁻³ M | Blocked the ability of exogenous SP to reverse cholinergic hyporesponsiveness induced by Botulinum Toxin A. |
| CP-96345 (NK1 antagonist) | Guinea Pig Ileum (ex vivo) | 1 x 10⁻³ M | In the presence of atropine, nearly eliminated neurally mediated "off-contractions". | |
Key Experimental Methodologies
Studying the role of this compound in GI motility involves a combination of in vitro, ex vivo, and in vivo techniques.
Isolated Organ Bath for Gut Contractility
This ex vivo method is fundamental for assessing the direct effects of substances on smooth muscle contractility.
Detailed Protocol:
-
Animal Euthanasia and Tissue Dissection: A laboratory animal (e.g., guinea pig, rat) is euthanized according to ethical guidelines. A segment of the intestine (e.g., ileum, colon) is rapidly excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Preparation of Muscle Strips: The longitudinal or circular muscle layer is carefully dissected, and strips of a standardized size (e.g., 1-2 cm long) are prepared.
-
Mounting: The muscle strip is suspended in an organ bath chamber (10-20 mL) containing Krebs solution, maintained at 37°C, and continuously bubbled with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with regular washing.
-
Experimentation:
-
Agonist Addition: Cumulative or non-cumulative concentrations of this compound are added to the bath to generate a dose-response curve.
-
Antagonist Studies: Tissues are pre-incubated with a specific NK receptor antagonist for a set period (e.g., 20-30 min) before re-assessing the response to this compound.
-
Neural Stimulation: Electrical field stimulation (EFS) can be used to elicit neurally-mediated contractions, and the effect of NK antagonists on these responses can be measured.
-
-
Data Acquisition: The force transducer records changes in muscle tension, which are digitized and analyzed to determine parameters like amplitude and frequency of contractions.
In Vivo Gastrointestinal Transit Assays
These methods assess motility over the entire GI tract in a living animal.
Protocol Example (Charcoal Meal Transit):
-
Animals (e.g., rats, mice) are fasted overnight with free access to water.
-
The test substance (e.g., an NK1 antagonist or vehicle) is administered via a chosen route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, a non-absorbable marker is administered orally by gavage. A common marker is a suspension of 10% charcoal in 5% gum arabic.
-
After a specific period (e.g., 15-30 minutes), the animal is euthanized.
-
The entire gastrointestinal tract is carefully excised, from the stomach to the distal colon.
-
The total length of the small intestine is measured, as is the distance traveled by the charcoal front.
-
Gastrointestinal transit is expressed as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Immunohistochemistry (IHC)
IHC is used to visualize the location of this compound and its receptors within the gut wall. The protocol involves fixing tissue sections, incubating them with primary antibodies specific to SP or NK receptors, followed by secondary antibodies conjugated to a fluorescent or enzymatic label for visualization under a microscope. This technique has been crucial in demonstrating the co-localization of SP with other neurotransmitters in specific neuronal populations.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify the amount of this compound released from tissue preparations. It involves using a specific antibody to bind radiolabeled SP. By measuring the amount of radioactivity, researchers can determine the concentration of SP released into a superfusion medium following stimuli like electrical stimulation. This method has been used to show that SP release from the myenteric plexus is frequency-dependent and requires calcium.
Conclusion and Future Directions
This compound is unequivocally a major excitatory neurotransmitter in the gastrointestinal tract, playing a fundamental role in the regulation of motility. Its actions through NK1 receptors on muscle, neurons, and ICCs are critical for peristalsis and the overall coordination of motor patterns. The concept of SP as a crucial modulator of cholinergic sensitivity presents a new layer of complexity and a potential avenue for therapeutic intervention. For drug development professionals, the SP/NK1R system remains a target of interest, not only for motility disorders but also for conditions involving neurogenic inflammation and visceral hypersensitivity. Future research should focus on elucidating the precise interactions between SP and other signaling pathways in both physiological and pathophysiological states to develop more targeted and effective therapies for a range of gastrointestinal disorders.
References
- 1. [Role of this compound in the nervous system control of digestive motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tachykinins in regulation of gastric motility and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Therapeutic Potential of Targeting this compound/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
substance P's role in the central nervous system
An In-Depth Technical Guide to the Role of Substance P in the Central Nervous System
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropeptide this compound (SP) and its function within the central nervous system (CNS). It details its primary signaling pathways, its role in critical neurological processes, methodologies for its study, and its implications for therapeutic development.
Introduction to this compound
This compound is an undecapeptide (an 11-amino acid peptide) belonging to the tachykinin family of neuropeptides.[1][2] It is encoded by the TAC1 gene and is widely distributed throughout both the central and peripheral nervous systems.[2][3] Within the CNS, high concentrations of SP are found in regions integral to pain processing, emotional regulation, and stress responses, including the dorsal horn of the spinal cord, substantia nigra, amygdala, and hypothalamus.[4]
The biological effects of this compound are primarily mediated through its high-affinity interaction with the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). While SP demonstrates the highest potency for NK1R, it can also activate NK2 and NK3 receptors at greater concentrations. The SP-NK1R system is a key player in the communication between the nervous and immune systems and is fundamentally involved in pain transmission, neurogenic inflammation, and the pathophysiology of mood and anxiety disorders.
Core Signaling Pathways of this compound / NK1R
The canonical signaling cascade initiated by this compound binding to the NK1R is a well-characterized pathway central to its function in neuronal excitation and modulation.
G-Protein Activation and Second Messenger Generation
Upon binding of SP, the NK1R undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically Gαq/11. This activation leads to the dissociation of the Gα subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC's primary role is to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .
Calcium Mobilization and Kinase Activation
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. Concurrently, DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC). These events lead to a cascade of downstream effects, including the phosphorylation of various protein targets, modulation of ion channel activity, and activation of transcription factors like NF-κB, ultimately altering gene expression and increasing neuronal excitability.
Receptor Internalization and Desensitization
A key feature of the SP-NK1R system is its rapid desensitization following activation. Upon SP binding, the ligand-receptor complex is internalized via a clathrin-dependent mechanism into endosomes. The fate of the internalized receptor depends on the stimulus concentration; at low SP concentrations, the receptor is recycled back to the plasma membrane, whereas sustained exposure to high concentrations, as seen in inflammatory states, can lead to its ubiquitination and degradation.
Caption: Canonical Gq-coupled signaling cascade following NK1R activation by this compound.
Functional Roles of this compound in the CNS
This compound is implicated in a diverse array of physiological and pathological processes within the central nervous system.
Pain Perception and Transmission
This compound is a cornerstone of pain signaling. It is released by the terminals of specific primary afferent sensory neurons (C-fibers) within the superficial dorsal horn of the spinal cord in response to noxious stimuli. In this region, SP acts as both a neurotransmitter and a neuromodulator. It frequently coexists with glutamate, where it potentiates the excitatory effects of glutamate on N-methyl-D-aspartate (NMDA) receptors. This synergistic action is crucial for the transmission of pain information to higher brain centers and contributes significantly to the development of central sensitization, a state of neuronal hyperexcitability that underlies chronic pain conditions.
Caption: Logical flow of this compound's involvement in the spinal processing of pain signals.
Neuroinflammation
This compound is a powerful mediator of neurogenic inflammation, a process where neuronal activity leads to inflammatory changes. Within the CNS, SP can be released from nerve endings to act on glial cells. It stimulates both microglia and astrocytes to produce and release a variety of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and IL-8, and reactive oxygen species. Furthermore, SP contributes to the breakdown of the blood-brain barrier (BBB), increasing its permeability and facilitating the entry of peripheral immune cells into the CNS. This establishes a critical link between the central nervous and immune systems, which can be pathogenic in various neuroinflammatory and neurodegenerative diseases.
Mood, Stress, and Anxiety
The distribution of SP and NK1R in key emotional centers of the brain, including the amygdala, hippocampus, and prefrontal cortex, implicates them in the regulation of mood and anxiety. Research has shown that stressful stimuli can trigger the release of SP in these areas. Clinical studies have found elevated concentrations of SP in the cerebrospinal fluid (CSF) of individuals with major depressive disorder and post-traumatic stress disorder (PTSD). In one study, provocation of PTSD symptoms led to a marked, acute increase in CSF this compound levels. Consequently, NK1R antagonists have been extensively investigated as potential anxiolytics and antidepressants, with some showing efficacy in preclinical models and early clinical trials, though broader clinical success has been mixed.
Experimental Protocols for Studying this compound
Investigating the role of this compound in the CNS requires precise and sensitive methodologies for its localization and quantification.
Immunohistochemistry (IHC) for SP Localization in Brain Tissue
This protocol provides a standard workflow for the visualization of this compound-immunoreactive neurons and fibers in fixed brain tissue.
Detailed Methodology:
-
Tissue Fixation and Preparation:
-
Anesthetize the subject animal and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose in PBS at 4°C until the tissue sinks.
-
Freeze the brain and cut 30-50 µm thick sections using a cryostat or vibratome. Collect sections in PBS.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Block endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.
-
Rinse sections three times in PBS.
-
Permeabilize and block non-specific binding by incubating for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum).
-
Incubate sections with a primary antibody against this compound (e.g., Rat anti-SP, diluted 1:50 - 1:1000) in blocking buffer, typically overnight to 48 hours at 4°C with gentle agitation.
-
Wash sections three times in PBS with 0.1% Triton X-100.
-
Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rat IgG) for 1-2 hours at room temperature.
-
Wash sections three times again.
-
Incubate with an Avidin-Biotin Complex (ABC) reagent for 1 hour according to the manufacturer's instructions.
-
Wash sections a final three times in PBS.
-
-
Visualization and Mounting:
-
Develop the colorimetric reaction by incubating sections in a solution of 3,3'-diaminobenzidine (DAB), often intensified with nickel sulfate, until the desired staining intensity is reached.
-
Stop the reaction by transferring sections to PBS.
-
Mount the sections onto gelatin-coated glass slides, allow them to air dry, dehydrate through a graded series of ethanol, clear with xylene, and coverslip using a permanent mounting medium.
-
Caption: A generalized workflow for the detection of this compound in fixed CNS tissue via IHC.
In Vivo Microdialysis for Measuring Extracellular SP
Microdialysis is a powerful technique for sampling endogenous molecules from the extracellular space of the brain in awake, behaving animals.
Detailed Methodology:
-
Probe and Cannula Implantation:
-
Under anesthesia, perform stereotaxic surgery to implant a guide cannula aimed at the specific brain region of interest. Secure the cannula assembly to the skull with dental acrylic. Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe (which has a semi-permeable membrane at its tip) through the guide cannula into the target brain region.
-
Continuously perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate after probe insertion.
-
-
Sample Collection and Handling:
-
Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every 20-30 minutes) into collection vials.
-
Critical Step: To prevent the rapid enzymatic degradation of this compound, vials should be pre-loaded with a protease inhibitor (e.g., aprotinin) or an acid (e.g., acetic acid to a final concentration of 5%). Samples should be placed on ice immediately and then stored at -80°C until analysis.
-
-
Quantification:
-
Due to the very low concentrations of neuropeptides in dialysate (picomolar range) and low probe recovery rates (<20%), highly sensitive analytical methods are required.
-
Commonly used methods include competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Data Presentation
Quantitative data for neuropeptides can be challenging to standardize across studies. The following tables summarize available data from the literature.
Table 1: Cerebrospinal Fluid (CSF) this compound Concentrations in Psychiatric Disorders This table presents data on basal and stimulus-provoked SP levels in the CSF of patients with PTSD and major depression compared to healthy controls.
| Condition | Basal CSF SP (pg/mL, Mean ± SD) | % Change from Baseline after Traumatic Stimulus | % Change from Baseline after Neutral Stimulus |
| Healthy Controls | 22.1 ± 6.4 | N/A | N/A |
| Major Depression | 39.4 ± 14.5 | N/A | N/A |
| PTSD | 41.9 ± 18.0 | +169% (at 10 min), +90.6% (at 70 min) | +1.1% (at 10 min), -8.1% (at 70 min) |
| Data derived from Geracioti et al., 2006. Basal levels in both patient groups were significantly elevated compared to healthy controls. |
Table 2: Example Detection Ranges of Commercial this compound Enzyme Immunoassays (EIA) This table highlights the different sensitivities and ranges of commercially available kits used for SP quantification, underscoring the importance of methodological choice.
| Assay Provider | Tracer Conjugate | Effective Detection Range (pg/mL) |
| Cayman Chemical | Acetylcholinesterase | 3.9 - 500 |
| Assay Designs | Alkaline Phosphatase | 9.76 - 10,000 |
| Data derived from Douglas et al., 2005. |
Therapeutic Implications and Drug Development
The central role of the SP-NK1R system in pain, inflammation, and affective disorders has made it an attractive target for drug development. The primary strategy has been the development of potent and selective NK1R antagonists.
-
Antiemetics: The most successful clinical application to date is in the prevention of chemotherapy-induced nausea and vomiting (CINV). The NK1R antagonist Aprepitant (Emend®) is approved for this indication.
-
Pain: While the role of SP in pain is unequivocal, NK1R antagonists have shown limited efficacy for treating acute or chronic pain in human clinical trials, suggesting a more complex interplay of neurotransmitters in these conditions.
-
Depression and Anxiety: Several NK1R antagonists, such as MK-869, showed promising antidepressant and anxiolytic activity in initial clinical trials. However, subsequent larger-scale trials failed to consistently demonstrate superiority over placebo, leading to a halt in development for many compounds in this class for psychiatric indications. The reasons for this translational failure are still being investigated but may relate to patient population heterogeneity, dosing, or the complex neurobiology of depression that extends beyond the SP-NK1R system.
Conclusion
This compound is a neuropeptide of fundamental importance to the function of the central nervous system. It is an integral component of the afferent pain pathway, a potent modulator of neuroinflammatory processes, and a significant contributor to the regulation of stress, anxiety, and mood. While the therapeutic promise of targeting the SP-NK1R system has been met with mixed results, particularly in psychiatry, the pathway remains a critical area of investigation. Future research focusing on the interaction of this compound with other neurotransmitter systems and the development of novel therapeutic strategies may yet unlock the full potential of modulating this multifaceted system for the treatment of CNS disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. mdpi.com [mdpi.com]
Endogenous Ligands for Neurokinin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous ligands for neurokinin (NK) receptors. The tachykinin family of neuropeptides, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), serve as the natural ligands for the three main neurokinin receptors: NK1, NK2, and NK3. These interactions play a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and neuro-immunomodulation, making them significant targets for drug discovery and development.[1][2][3] This document details their binding affinities, functional potencies, signaling pathways, and the experimental methodologies used to characterize them.
Endogenous Tachykinins and their Receptors
The primary endogenous ligands for the neurokinin receptors are members of the tachykinin peptide family, which are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2.[4] The three major mammalian tachykinins are this compound, Neurokinin A, and Neurokinin B.
-
This compound (SP): An undecapeptide that shows the highest affinity for the NK1 receptor .[5] It is widely distributed in the central and peripheral nervous systems and is implicated in pain perception, inflammation, and mood disorders.
-
Neurokinin A (NKA): A decapeptide that preferentially binds to the NK2 receptor . NKA is involved in various physiological processes, including smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.
-
Neurokinin B (NKB): A decapeptide that is the preferred endogenous ligand for the NK3 receptor . NKB plays a significant role in the regulation of the reproductive axis.
The biosynthesis of these tachykinins originates from two precursor genes: TAC1 (preprotachykinin-A) encodes for this compound and Neurokinin A, while TAC3 (preprotachykinin-B) encodes for Neurokinin B.
Receptor Binding Affinities and Functional Potencies
The interaction between tachykinins and their receptors is characterized by specific binding affinities (Ki) and functional potencies (EC50). While each ligand has a preferred receptor, cross-reactivity exists, allowing for a complex and nuanced signaling landscape.
Data Presentation: Quantitative Ligand-Receptor Interactions
The following tables summarize the binding affinities and functional potencies of endogenous tachykinins at human neurokinin receptors. Values are presented as mean ± SEM or as a range from multiple studies.
Table 1: Binding Affinities (Ki, nM) of Endogenous Ligands for Human Neurokinin Receptors
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| This compound | 0.1 - 1.0 | 100 - 1000 | >1000 |
| Neurokinin A | 1 - 10 | 0.5 - 5.0 | 100 - 1000 |
| Neurokinin B | 100 - 1000 | 100 - 1000 | 1.0 - 10 |
Note: Data compiled from multiple sources and may vary depending on the experimental conditions and cell types used.
Table 2: Functional Potencies (EC50, nM) of Endogenous Ligands at Human Neurokinin Receptors
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| This compound | 0.1 - 2.0 | >1000 | >1000 |
| Neurokinin A | 5 - 50 | 1 - 10 | 100 - 500 |
| Neurokinin B | >1000 | >1000 | 0.5 - 5.0 |
Note: EC50 values are typically determined through functional assays such as calcium mobilization or inositol phosphate accumulation and can vary based on the specific assay and cell system. An EC50 of approximately 1.8 x 10⁻⁸ M has been reported for this compound at the NK1 receptor in a receptor internalization assay.
Signaling Pathways
Neurokinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 and Gαs proteins. Activation of these receptors initiates a cascade of intracellular signaling events.
Upon ligand binding, the Gαq/11 subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαs subunit, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Experimental Protocols
The characterization of endogenous ligands for neurokinin receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the neurokinin receptor of interest (e.g., from transfected CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).
-
Unlabeled tachykinin ligands (this compound, Neurokinin A, Neurokinin B).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the various concentrations of the unlabeled competitor ligand.
-
To determine non-specific binding, add a high concentration of an appropriate unlabeled ligand to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of ligand potency (EC50).
Materials:
-
Cells stably expressing the neurokinin receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Tachykinin ligands (this compound, Neurokinin A, Neurokinin B).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Prepare serial dilutions of the tachykinin ligands in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Automatically inject the different concentrations of the ligands into the wells and continue to monitor the fluorescence intensity over time.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.
-
The EC50 value (concentration of ligand that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the ligand concentration and fitting the data to a sigmoidal dose-response curve.
Luciferase Reporter Gene Assay
This assay measures receptor activation by linking it to the expression of a reporter gene, such as luciferase. The amount of light produced is proportional to the level of receptor activation.
Materials:
-
Host cells (e.g., HEK293 or CHO cells).
-
Expression vector containing the neurokinin receptor gene.
-
Reporter vector containing a response element (e.g., CRE for cAMP pathway, NFAT for Ca²⁺ pathway) upstream of the luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Tachykinin ligands.
-
Luciferase assay reagent (containing luciferin substrate).
-
A luminometer.
Procedure:
-
Co-transfect the host cells with the neurokinin receptor expression vector and the luciferase reporter vector.
-
Plate the transfected cells in a 96-well white-walled, clear-bottom plate and allow them to express the proteins for 24-48 hours.
-
Prepare serial dilutions of the tachykinin ligands.
-
Add the different concentrations of ligands to the cells and incubate for a period sufficient to allow for gene expression (e.g., 3-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 value is determined by plotting the luminescence signal against the ligand concentration and fitting the data to a dose-response curve.
Conclusion
The endogenous tachykinins—this compound, Neurokinin A, and Neurokinin B—and their interactions with the NK1, NK2, and NK3 receptors, respectively, form a complex and vital signaling system in the mammalian body. A thorough understanding of their binding affinities, functional potencies, and the signaling pathways they initiate is fundamental for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important class of neuropeptides and their receptors.
References
- 1. neurokinin B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
substance P and its interaction with immune cells
An In-depth Technical Guide to the Interaction of Substance P with Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, first identified for its role as a neurotransmitter in pain transmission and neurogenic inflammation [5, 4]. It is encoded by the TAC1 gene and exerts its primary effects by binding to the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR) [3, 5, 9]. Beyond the nervous system, SP and NK-1R are expressed by a wide range of non-neuronal cells, including numerous immune cell populations [3, 8, 9]. The SP/NK-1R axis represents a critical nexus in the communication between the nervous and immune systems, modulating immune cell activation, proliferation, migration, and cytokine production [1, 12, 18]. This interaction is a key driver of neurogenic inflammation, characterized by vasodilation and increased vascular permeability, and plays a significant role in the pathophysiology of various inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and rheumatoid arthritis [2, 3, 8]. This guide provides a detailed overview of the molecular mechanisms, cellular consequences, and experimental methodologies related to the interaction of this compound with the immune system.
This compound and the Neurokinin-1 Receptor (NK-1R)
This compound is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1]. Its biological effects are primarily mediated through the NK-1R.
NK-1R Isoforms: The NK-1R exists in two main isoforms generated by alternative splicing of the TAC1R gene:
-
Full-length NK-1R (NK-1R-F): A 407-amino acid protein that couples to G-proteins to initiate downstream signaling cascades[2].
-
Truncated NK-1R (NK-1R-T): This isoform lacks a significant portion of the C-terminal intracellular domain. It exhibits different signaling properties, including impaired desensitization and internalization, potentially leading to more sustained cellular responses[3].
The differential expression of these isoforms on various immune cells can lead to distinct functional outcomes upon SP stimulation[3][4]. For example, human peripheral blood monocytes primarily express NK-1R-T and do not mobilize calcium in response to SP alone, whereas differentiation into macrophages is associated with the expression of NK-1R-F and a restored calcium response.
Core Signaling Pathways
The binding of this compound to NK-1R initiates a cascade of intracellular signaling events that are highly dependent on the cell type and receptor isoform expressed.
Canonical G-Protein Coupled Signaling
As a typical GPCR, the NK-1R, upon SP binding, activates heterotrimeric G-proteins, primarily Gq and Gs. This activation leads to the stimulation of key effector enzymes and the generation of second messengers:
-
Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Second Messenger Action: IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Adenylate Cyclase Activation: Gs activation stimulates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).
These initial events trigger multiple downstream kinase cascades that ultimately regulate gene expression and cellular function.
MAPK and NF-κB Signaling in Macrophages
In macrophages, SP is a potent activator of inflammatory responses. A key mechanism involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.
-
SP stimulation activates ERK1/2 and p38 MAPK pathways, but not the JNK pathway.
-
The activation of ERK1/2 and p38 is crucial for the subsequent activation of the transcription factor NF-κB.
-
This leads to the nuclear translocation of the phosphorylated p65 subunit of NF-κB.
-
Activated NF-κB then drives the transcription of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-2 (MIP-2) and Monocyte Chemoattractant Protein-1 (MCP-1).
PI3K/Akt/mTOR Signaling and Macrophage Polarization
This compound can also play a role in tissue repair by directly inducing the polarization of pro-inflammatory (M1) macrophages towards an anti-inflammatory, tissue-repairing M2-like phenotype. This process is distinct from canonical M2 polarization by IL-4 or IL-10 and is mediated by the PI3K/Akt/mTOR pathway.
-
SP binding to NK-1R directly activates the PI3K/Akt/mTOR/S6 Kinase signaling cascade.
-
This activation leads to the upregulation of M2 markers such as Arginase-1, CD163, and CD206.
-
Notably, this SP-induced polarization can override the M1-skewing effects of potent pro-inflammatory cytokines like IFNγ.
Interaction with Specific Immune Cells
This compound modulates the function of nearly all major immune cell types, highlighting its pleiotropic role in immunity.
Macrophages
SP significantly impacts macrophage function, including phagocytosis, migration, and mediator release. It enhances phagocytosis in human neutrophils and macrophages and stimulates the production of reactive oxygen intermediates. Furthermore, SP acts as a chemoattractant and induces the production of various chemokines, contributing to the recruitment of other immune cells to sites of inflammation.
T Lymphocytes
SP has a complex and context-dependent effect on T cells. It generally promotes T cell proliferation, likely through the upregulation of Interleukin-2 (IL-2) expression. SP can also influence T helper (Th) cell differentiation. For instance, in murine schistosomiasis models, SP binding to NK-1R on T cells induces the production of the Th1 cytokine IFN-γ, without affecting Th2 cytokines like IL-4 and IL-5. It has also been shown to promote the generation of human memory Th17 cells from committed CD4+ memory T cells.
Mast Cells
Mast cells, which are key players in allergic reactions and neurogenic inflammation, are highly responsive to SP. They are often found in close proximity to SP-releasing nerve fibers. SP is a potent trigger for mast cell degranulation, leading to the release of pre-formed inflammatory mediators such as histamine, proteases (e.g., tryptase), and various cytokines. This activation can occur through both the classical NK-1R and, more recently identified, the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is particularly important in human mast cells.
Other Immune Cells
-
Neutrophils: SP enhances chemotaxis and phagocytosis.
-
Natural Killer (NK) Cells: SP can inhibit NK cell cytotoxicity by interfering with activation-induced ERK phosphorylation and abbreviating the intracellular calcium increase following target cell engagement. However, other reports suggest it can enhance cytotoxicity by upregulating perforin and granzyme production.
-
Dendritic Cells (DCs): SP can be secreted by dendritic cells and acts as a key mediator in inflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound on immune cells, as cited in the literature.
Table 1: Effect of this compound on T Lymphocyte Function
| Parameter | Cell Type | SP Concentration | Effect | Reference |
|---|---|---|---|---|
| Proliferation | Human Lymphocytes | 10⁻⁷ M | Slightly enhanced response to PHA and Concanavalin A | |
| IL-2 mRNA Expression | Jurkat T cells | 10⁻¹² M | Optimal enhancement of IL-2 mRNA expression |
| IL-2 Secretion | Human T cells | 10⁻¹² M | Enhanced IL-2 secretion in activated cells | |
Table 2: Effect of this compound on Macrophage and Monocyte Function
| Parameter | Cell Type | SP Concentration | Effect | Reference |
|---|---|---|---|---|
| Chemokine Production | Murine Macrophages | Nanomolar (nM) range | Elicited production of MIP-2 and MCP-1 |
| M2 Polarization | GM-CSF-differentiated macrophages | Not specified | Induced M2-like phenotype (M2sp) | |
Table 3: Effect of this compound on Mast Cell Degranulation
| Parameter | Cell Type | SP Concentration (EC₅₀) | Effect | Reference |
|---|---|---|---|---|
| Degranulation (β-hexosaminidase release) | LAD2 human mast cells | 5.9 µM | Triggered degranulation |
| Ca²⁺ Mobilization | LAD2 human mast cells | 1.8 µM | Stimulated calcium mobilization | |
Table 4: Effect of this compound on Cytokine Production In Vivo and In Vitro
| Parameter | Model / Cell Type | SP Dose / Concentration | Effect | Reference |
|---|---|---|---|---|
| IL-1β, IL-6, KC, NGF levels | In vivo (mouse hind paw) | 1 µg (intraplantar) | Significant elevation at 2 hours post-injection | |
| IL-1β, IL-6, IL-8 | Human Annulus Fibrosus (AF) & Nucleus Pulposus (NP) cells | Not specified | Significant upregulation of expression |
| RANTES, TNF | Human Annulus Fibrosus (AF) cells | Not specified | Significant upregulation of expression | |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to study the interaction between this compound and immune cells.
Protocol: Measurement of SP-induced Cytokine Release by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying the concentration of this compound itself or an indirect ELISA for measuring cytokines released by cells in response to SP. The workflow for a competitive ELISA to measure SP is shown below.
Principle: This assay is based on the competitive binding technique. SP in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled SP for binding sites on a monoclonal antibody coated onto a microplate. The intensity of the color developed is inversely proportional to the concentration of SP in the sample.
Methodology:
-
Sample Preparation: Collect cell culture supernatants, serum, or plasma. For serum/plasma, add a protease inhibitor (e.g., aprotinin to a final concentration of 0.014 TIU/mL) within 5 minutes of collection to prevent SP degradation. Centrifuge samples to remove debris.
-
Assay Procedure (based on commercial kits):
-
Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-labeled SP conjugate to each well.
-
Cover the plate and incubate for 3 hours at room temperature on a horizontal orbital microplate shaker.
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of SP in the unknown samples.
Protocol: Mast Cell Degranulation Assay
Principle: Mast cell degranulation can be quantified by measuring the activity of the granular enzyme β-hexosaminidase released into the cell culture supernatant upon stimulation. The percentage of release is calculated relative to the total enzyme content in lysed, unstimulated cells.
Methodology:
-
Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media.
-
Stimulation:
-
Wash cells and resuspend in a buffer (e.g., Tyrode's buffer).
-
Aliquot cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells to stimulate degranulation. Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 0.5% Triton X-100).
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a high-pH stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).
-
-
Data Analysis:
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: (OD_Sample - OD_Blank) / (OD_TotalLysis - OD_Blank) * 100.
-
Conclusion
This compound is a multifaceted neuropeptide that functions as a potent immunomodulator, bridging the nervous and immune systems. Its interactions with immune cells—primarily through the NK-1R—drive a wide array of pro-inflammatory and, in some contexts, tissue-reparative responses. SP activates macrophages and mast cells, influences T cell differentiation, and orchestrates immune cell trafficking through the induction of chemokines. The signaling pathways it triggers are complex, involving canonical G-protein signaling as well as specific kinase cascades like the MAPK and PI3K/Akt pathways. Given its central role in the pathophysiology of numerous inflammatory disorders, the SP/NK-1R axis remains a compelling target for therapeutic intervention. The development of specific and potent NK-1R antagonists continues to be an active area of research for the management of neurogenic inflammation and associated diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
Unveiling the Presence of Substance P: A Technical Guide to its Cellular Localization in Diverse Tissues
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Localization of the Neuropeptide Substance P.
This in-depth guide provides a detailed overview of the cellular distribution of this compound (SP) across various tissues, including the nervous system, gastrointestinal tract, skin, respiratory system, and immune cells. It is designed to be a valuable resource for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
This compound, a member of the tachykinin family of neuropeptides, plays a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Understanding its precise cellular localization is paramount for elucidating its functions and for the development of targeted therapeutics.
Quantitative Distribution of this compound
The concentration and density of this compound vary significantly among different tissues and even within different layers or regions of the same tissue. The following tables summarize quantitative data on this compound distribution, providing a comparative overview for researchers.
| Tissue/Fluid | Species | Method | Region/Cell Type | Concentration/Density | Reference |
| Central Nervous System | Human | Radioimmunoassay (RIA) | Putamen | Significant age-related decrease | [2] |
| Rat | RIA | Substantia Nigra | Highest concentration | [3] | |
| Rat | RIA | Striatum | High concentration | [3] | |
| Rat | RIA | Cerebellum | High concentration | [3] | |
| Rat | RIA | Spinal Cord | High concentration | ||
| Rat | RIA | Cerebral Cortex | Lower concentration | ||
| Gastrointestinal Tract | Human | RIA | Mucosa | High concentration | |
| Human | RIA | Smooth Muscle Layer | High concentration | ||
| Feline | RIA | Mucosa | Low concentration | ||
| Feline | RIA | Smooth Muscle Layer | High concentration | ||
| Skin | Human | Immunohistochemistry | Psoriatic Lesion (Epidermis) | Significant increase in SP-containing nerves | |
| Human | Immunohistochemistry | Psoriatic Lesion (Dermis) | Densely innervated with neurofilament-positive fibers | ||
| Respiratory System | Human | ELISA | Bronchoalveolar Lavage Fluid (Healthy Volunteers) | 579.5 +/- 45.9 ng/ml | |
| Human | ELISA | Bronchoalveolar Lavage Fluid (ARDS Patients) | 286.9 +/- 19.8 ng/ml | ||
| Immune System | Human | Flow Cytometry | T-Lymphocytes | 21 +/- 10% of resting T-lymphocytes bind fluorescently labeled SP | |
| Human | Direct Binding Assay | T-Lymphocytes | 7035 +/- 2850 sites/T-lymphocyte |
Cellular Localization of this compound Across Tissues
This compound is widely distributed throughout the body, with its expression being particularly prominent in neurons of the central and peripheral nervous systems, as well as in various non-neuronal cell types.
Nervous System: In the central nervous system, this compound is found in high concentrations in the substantia nigra, corpus striatum, cerebellum, and spinal cord of rats. In humans, an age-related decrease in this compound levels has been observed in the putamen. SP-containing nerve fibers are densely packed in the ventral column of the rostral lumbar spinal cord in rats.
Gastrointestinal Tract: The gastrointestinal tract exhibits a high density of this compound-immunoreactive nerve fibers. In humans, both the mucosa and the smooth muscle layer, including the myenteric ganglia, are rich in this compound. In contrast, the feline intestinal mucosa has a relative paucity of these fibers. This compound-containing nerve cell bodies are present in the myenteric ganglia of both species and in the submucous ganglia of humans.
Skin: In human skin, this compound-immunoreactive nerve endings are present as free nerve endings in the dermal papillae and the epidermis. They are also found in Meissner's corpuscles and in close association with sweat gland ducts and blood vessels. In inflammatory skin conditions like psoriasis, there is a significant increase in the density of nerve fibers containing this compound, particularly in the epidermis.
Respiratory System: this compound is present in the respiratory tract and is implicated in inflammatory airway diseases. The concentration of this compound can be measured in bronchoalveolar lavage fluid, with levels being significantly lower in patients with Acute Respiratory Distress Syndrome (ARDS) compared to healthy individuals.
Immune System: A subset of human T-lymphocytes expresses receptors for this compound, and the neuropeptide can stimulate their proliferation. Flow cytometry analysis has shown that a significant percentage of both resting and activated T-lymphocytes bind to this compound.
Experimental Protocols
Accurate determination of this compound localization requires robust and well-defined experimental protocols. This section provides detailed methodologies for key techniques used in the cited research.
Immunohistochemistry for this compound in Rat Spinal Cord
This protocol is adapted from a study investigating the distribution of this compound in the rat spinal cord.
1. Tissue Preparation:
- Anesthetize rats and perfuse transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).
- Dissect the spinal cord and post-fix in the same fixative for a defined period.
- Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration.
- Freeze the tissue and section it using a cryostat.
2. Immunohistochemical Staining (Peroxidase-Anti-Peroxidase Method):
- Mount the sections on slides.
- Incubate the sections with a primary antibody against this compound (raised in a species different from the secondary antibody).
- Wash the sections to remove unbound primary antibody.
- Incubate with a secondary antibody that is conjugated to peroxidase and is directed against the species of the primary antibody.
- Wash the sections.
- Incubate with a peroxidase-anti-peroxidase (PAP) complex.
- Develop the color reaction using a substrate solution containing diaminobenzidine (DAB) and hydrogen peroxide.
- Counterstain with a suitable nuclear stain (e.g., hematoxylin).
- Dehydrate, clear, and mount the sections.
Workflow for Immunohistochemistry of this compound
Caption: Workflow for the immunohistochemical detection of this compound.
In Situ Hybridization for Tachykinin 1 (TAC1) mRNA in Mouse Brain
This protocol is a generalized procedure based on methods for detecting mRNA in brain tissue.
1. Probe Preparation:
- Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TAC1 mRNA sequence.
- A sense probe should also be synthesized as a negative control.
2. Tissue Preparation:
- Perfuse the mouse with an RNase-free fixative (e.g., 4% paraformaldehyde in DEPC-treated PBS).
- Dissect the brain and post-fix.
- Cryoprotect the brain in a sucrose solution.
- Section the brain on a cryostat and mount on RNase-free slides.
3. Hybridization:
- Treat the sections with proteinase K to improve probe penetration.
- Acetylate the sections to reduce background staining.
- Prehybridize the sections in a hybridization buffer.
- Hybridize the sections overnight with the DIG-labeled probe at an optimized temperature.
4. Post-Hybridization Washes and Detection:
- Perform a series of stringent washes to remove unbound probe.
- Block non-specific binding sites.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Wash the sections.
- Develop the color reaction using a substrate for AP (e.g., NBT/BCIP).
- Stop the reaction, counterstain if desired, and mount the sections.
Caption: this compound signaling through Gq and Gs pathways.
This technical guide provides a foundational understanding of the cellular localization of this compound. The presented data, protocols, and pathway diagrams are intended to aid researchers in their exploration of this multifaceted neuropeptide and its role in health and disease.
References
- 1. This compound levels in various regions of the rat central nervous system after acute and chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of this compound, somatostatin, and neurotensin levels in aging in the rat and human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional distribution of this compound, neurokinin alpha and neurokinin beta in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P Expression in Dorsal Root Ganglion Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a critical neuropeptide in the transmission of pain signals.[1][2] Synthesized in the cell bodies of a subpopulation of primary sensory neurons within the dorsal root ganglion (DRG), SP is transported to both central and peripheral nerve terminals.[3][4] Upon release, it acts as a potent neuromodulator, primarily by activating the neurokinin-1 receptor (NK-1R), to facilitate nociceptive transmission and neurogenic inflammation.[5] This technical guide provides an in-depth overview of this compound expression in DRG neurons, its regulation, and its role in physiological and pathophysiological states, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Overview of this compound Expression in DRG Neurons
This compound is predominantly expressed in small- to medium-sized DRG neurons, which are typically associated with nociception. However, its expression profile is dynamic and can be significantly altered by factors such as nerve injury and inflammation.
Table 1: Basal Expression of this compound in Dorsal Root Ganglion Neurons
| Parameter | Finding | Species | Reference |
| Percentage of SP-Positive Neurons | 6 - 20% of the total DRG neuronal population. | Rat | |
| Neuronal Size | Almost exclusively expressed in small neurons (≤ 800 μm²). | Rat | |
| Co-localization with NK-1R | Approximately 1/3 of SP-producing DRG cells also express the NK-1R. | Rat | |
| Co-localization with Glutamate | Coexists with glutamate in primary afferents responding to painful stimulation. | General |
Table 2: Alterations in this compound Expression Following Nerve Injury
Nerve injury leads to complex and often paradoxical changes in SP expression, which are dependent on the type and extent of the injury.
| Condition | Change in SP Expression | Neuron Type Affected | Time Course | Species | Reference |
| Complete Sciatic Nerve Transection | Decreased SP expression. | Small neurons | 4 and 14 days post-injury | Rat | |
| Partial Sciatic Nerve Transection / Chronic Constriction Injury (CCI) | Increased preprotachykinin (PPT) mRNA and SP immunoreactivity in spared neurons. | Spared DRG neurons | 4 and 14 days post-injury | Rat | |
| Unilateral L5 Spinal Nerve Transection (Axotomy) | Increased percentage of SP-positive neurons. | Large neurons (> 800 μm²) | Increased at 2, 4, 7, and 14 days post-operation. | Rat | |
| Unilateral L5 Spinal Nerve Transection (Axotomy) | Increased percentage of SP-positive neurons. | Small neurons (≤ 800 μm²) | Increased at 1 and 3 days, decreased at 7 and 14 days post-operation. | Rat | |
| Sciatic Nerve Injury | Significant increase in SP expression. | Not specified | Peaked at 7 days, declined at 14 days, and returned to normal by 28 days post-injury. | Rat |
Core Signaling Pathways
This compound exerts its effects through a complex network of signaling pathways, primarily initiated by the activation of its high-affinity receptor, the NK-1R.
This compound / NK-1R Signaling in Nociception
Activation of the NK-1R by SP in the dorsal horn of the spinal cord leads to the sensitization of second-order neurons, contributing to central sensitization and hyperalgesia. This process involves the modulation of various ion channels and the interplay with other neurotransmitters like glutamate.
Regulation of this compound Expression by Nerve Growth Factor (NGF)
Nerve Growth Factor (NGF) is a key neurotrophic factor that regulates the expression and release of this compound in DRG neurons. Elevated levels of NGF, often occurring after tissue injury and inflammation, can lead to an upregulation of SP, contributing to pain states.
Experimental Protocols
A variety of techniques are employed to study the expression and function of this compound in DRG neurons. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound in DRG
Immunohistochemistry is used to visualize the localization of this compound protein within DRG tissue sections.
1. Tissue Preparation:
-
Anesthetize the animal (e.g., male Wistar rat) and perform transcardial perfusion with saline followed by 4% paraformaldehyde in 0.1 M phosphate buffer (PB).
-
Dissect the lumbar (L4/L5) DRGs and post-fix in the same fixative for 2-4 hours at 4°C.
-
Cryoprotect the ganglia by immersing in 30% sucrose in 0.1 M PB overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Section the DRGs at 10-14 µm thickness using a cryostat and mount on gelatin-coated slides.
2. Immunohistochemical Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 30 minutes.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against this compound (e.g., rabbit anti-SP) overnight at 4°C.
-
Wash in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash in PBS and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.
3. Analysis:
-
Examine sections under a light microscope. SP-positive neurons will appear with a colored precipitate (e.g., brown with DAB).
-
Quantify the number and size of SP-immunoreactive neurons using image analysis software.
In Situ Hybridization (ISH) for Preprotachykinin mRNA
In situ hybridization is utilized to detect the messenger RNA (mRNA) encoding for this compound (preprotachykinin-A or PPT-A mRNA), providing information about gene expression at the cellular level.
1. Probe Preparation:
-
Synthesize an oligonucleotide probe complementary to the PPT-A mRNA sequence.
-
Label the probe with a detectable marker, such as a radioactive isotope (e.g., ³⁵S) or a non-radioactive hapten (e.g., digoxigenin).
2. Tissue Preparation:
-
Prepare DRG tissue sections as described for IHC, ensuring RNase-free conditions throughout the procedure.
3. Hybridization:
-
Pre-treat sections to enhance probe penetration and reduce background signal (e.g., acetylation).
-
Apply the labeled probe in a hybridization buffer to the tissue sections.
-
Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 37-42°C) to allow the probe to bind to the target mRNA.
4. Post-Hybridization Washes:
-
Wash the sections under stringent conditions (specific salt concentrations and temperatures) to remove unbound and non-specifically bound probe.
5. Detection:
-
For radioactive probes, expose the slides to autoradiographic film or emulsion.
-
For non-radioactive probes, use an antibody against the hapten conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) followed by a chromogenic substrate.
6. Analysis:
-
Visualize the signal under a microscope. Cells expressing PPT-A mRNA will show a specific signal (e.g., silver grains for radioactive probes, colored precipitate for non-radioactive probes).
-
Quantify the signal intensity and the number of labeled cells.
Quantitative Real-Time PCR (qPCR) for this compound mRNA
qPCR is a sensitive method to quantify the relative or absolute levels of PPT-A mRNA in DRG tissue homogenates.
1. RNA Extraction:
-
Dissect DRGs and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. qPCR Reaction:
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers specific for the PPT-A gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan), and DNA polymerase.
-
Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is inversely proportional to the initial amount of target mRNA.
-
Normalize the Ct values of the target gene (PPT-A) to a reference (housekeeping) gene (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative fold change in gene expression using the ΔΔCt method or generate a standard curve for absolute quantification.
Conclusion
The expression of this compound in dorsal root ganglion neurons is a tightly regulated process that is fundamental to the signaling of pain. Alterations in its expression, particularly after nerve injury, play a significant role in the development and maintenance of chronic pain states. A thorough understanding of the quantitative aspects of SP expression, the underlying signaling pathways, and the application of precise experimental techniques is crucial for researchers and drug development professionals aiming to modulate nociceptive pathways for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex role of this compound in sensory neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-Regulation of the Biosynthesis and Release of this compound through Wnt/β-Catenin Signaling Pathway in Rat Dorsal Root Ganglion Cells | PLOS One [journals.plos.org]
- 4. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time Course of this compound Expression in Dorsal Root Ganglia Following Complete Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
Substance P: A Key Modulator of the Brain-Gut Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, plays a pivotal role in the intricate communication network of the brain-gut axis.[1] First isolated from equine brain and gut, its wide distribution throughout the central and peripheral nervous systems underscores its significance in a myriad of physiological and pathophysiological processes.[2] This technical guide provides a comprehensive overview of the function of this compound in the brain-gut axis, with a focus on its signaling pathways, its role in gastrointestinal function and inflammation, and its involvement in stress and mood disorders. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways.
Core Functions of this compound in the Brain-Gut Axis
This compound exerts its diverse effects primarily through binding to the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][3] The SP/NK1R system is a key player in neuroinflammation, pain transmission, and the regulation of gut motility and secretion.[3]
Gastrointestinal Motility and Secretion
This compound is a potent modulator of gastrointestinal motility. It directly stimulates smooth muscle contraction in the gut, an effect that is significantly more potent than that of acetylcholine on a molar basis. This contractile effect is mediated, at least in part, through both direct action on muscle cells and via cholinergic interneurons. In addition to its effects on motility, this compound induces the secretion of water and electrolytes in the intestines. Intravenous infusion of SP in animal models leads to a significant secretion of water, sodium, and chloride ions into the intestinal lumen.
Inflammation and Visceral Hypersensitivity
In the context of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, there is a notable increase in the concentration of this compound and the number of SP-immunoreactive nerve fibers in the colonic mucosa. This upregulation of SP is associated with the severity of inflammation and tissue damage. This compound contributes to neurogenic inflammation by increasing vascular permeability and promoting the infiltration of immune cells. It also stimulates the release of pro-inflammatory mediators, such as histamine, from mast cells.
Visceral hypersensitivity, a hallmark of irritable bowel syndrome (IBS), is also linked to the SP/NK1R system. Patients with IBS exhibit a higher number of SP-containing nerve fibers in the gut, and alterations in SP levels are associated with visceral hypersensitivity.
Stress, Anxiety, and Mood Disorders
The brain-gut axis provides a bidirectional communication pathway where emotional and psychological states can influence gut function, and vice versa. This compound is a key mediator in this crosstalk. Emotional stressors have been shown to trigger the release of SP in brain regions associated with stress and anxiety, such as the amygdala and hypothalamus. Elevated levels of SP in the brain are linked to anxiogenic-like behaviors. Consequently, antagonists of the NK1R are being investigated for their potential as anxiolytic and antidepressant therapies.
Quantitative Data on this compound in the Brain-Gut Axis
The following tables summarize key quantitative data related to the function of this compound in the brain-gut axis.
| Parameter | Value | Species | Condition | Reference |
| This compound Concentration | ||||
| Plasma (basal) | 5.8 ± 1.3 pg/mL | Dog | Healthy | |
| Plasma (during SP infusion) | 121.2 ± 25.2 pg/mL | Dog | Experimental | |
| Rectosigmoid Mucosa | Increased | Human | Irritable Bowel Syndrome | |
| Colonic Mucosa | Elevated | Human | Inflammatory Bowel Disease | |
| Medial Amygdala (basal) | ~2 fmol/10 µL | Rat | Unstressed | |
| Medial Amygdala (stress) | ~4 fmol/10 µL | Rat | Immobilization Stress | |
| Receptor Binding | ||||
| NK1R Binding Affinity for SP | High Affinity | Mammalian | In vitro | |
| Truncated NK1R Binding Affinity | 10-fold lower than full-length | Mammalian | In vitro | |
| Functional Effects | ||||
| Intestinal Water Secretion | -275 ± 60 µL/min | Dog | SP infusion (75 ng/kg/min) | |
| Intestinal Sodium Secretion | -23.2 ± 7.5 µEq/min | Dog | SP infusion (75 ng/kg/min) | |
| Intestinal Chloride Secretion | -16.5 ± 5.6 µEq/min | Dog | SP infusion (75 ng/kg/min) | |
| Gastric Corpus Contraction (EC50) | ~30 µM | Rat | In vitro | |
| Intestinal Smooth Muscle Contraction | 1.6 x 10^3 times more potent than ACh | Guinea Pig | In vitro |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a competitive immunoassay for the quantitative determination of this compound in biological fluids. The kit uses a polyclonal antibody to this compound to bind, in a competitive manner, the this compound in the standard or sample, or an alkaline phosphatase molecule to which this compound is covalently attached. After incubation, excess reagents are washed away, and a substrate is added. The intensity of the resulting color is inversely proportional to the concentration of this compound.
Sample Preparation:
-
Serum: Collect blood in an SST tube and allow it to clot for 30 minutes at room temperature. Centrifuge at 1,600 x g for 15 minutes at 4°C. Separate the serum and store it at -20°C or lower. A minimum 1:64 dilution in Assay Buffer is recommended.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. A minimum 1:64 dilution for EDTA plasma and 1:8 for heparin plasma is recommended.
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood and weigh before homogenization. The specific homogenization procedure will vary depending on the tissue type.
-
Cell Culture Supernates: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates.
Standard Curve Preparation:
-
Reconstitute the 100,000 pg/mL this compound standard solution.
-
Label six tubes #1 through #6.
-
Pipette 900 µL of standard diluent (Assay Buffer or Tissue Culture Media) into tube #1 and 750 µL into tubes #2 through #6.
-
Add 100 µL of the 100,000 pg/mL standard to tube #1 and vortex.
-
Perform serial dilutions by transferring 250 µL from the previous tube to the next and vortexing thoroughly. This will create standards with concentrations of 10,000, 2,500, 625, 156.25, 39.06, and 9.76 pg/mL.
Assay Procedure:
-
Add 50 µL of standard diluent to the non-specific binding (NSB) and zero standard (B0) wells.
-
Add 50 µL of each standard and sample to the appropriate wells.
-
Add 50 µL of Assay Buffer to the NSB wells.
-
Add 50 µL of the blue Conjugate to each well (except Total Activity and Blank wells).
-
Add 50 µL of the yellow Antibody to each well (except Blank, TA, and NSB wells).
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker (~500 rpm).
-
Wash the wells three times with 1x Wash Buffer.
-
Add 200 µL of pNpp Substrate solution to every well and incubate for 1 hour at room temperature without shaking.
-
Add 50 µL of Stop Solution to every well.
-
Read the absorbance at 405 nm.
Immunohistochemistry for this compound and NK1R in Rodent Colon
Principle: This technique is used to visualize the localization of this compound and its NK1 receptor within tissue sections using specific antibodies.
Protocol:
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in 0.1 M phosphate buffer (PB; pH 7.4). Dissect the colon and post-fix in the same fixative for 4 hours at 4°C. Cryoprotect the tissue by immersing it in 30% sucrose in PB overnight at 4°C.
-
Sectioning: Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount them on gelatin-coated slides.
-
Immunostaining:
-
Wash sections three times in PBS.
-
Block non-specific binding with 10% normal goat serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.
-
Incubate sections with primary antibodies against this compound (e.g., rabbit anti-SP) and/or NK1R (e.g., mouse anti-NK1R) diluted in the blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount with a coverslip using an anti-fading mounting medium.
-
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
In Vivo Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) in Mice
Principle: This method assesses visceral pain by measuring the visceromotor response (VMR), typically as electromyographic (EMG) activity of the abdominal muscles, in response to colorectal distension.
Protocol:
-
Surgical Preparation: Anesthetize the mouse (e.g., with pentobarbital sodium or isoflurane). Implant two EMG electrodes into the external oblique abdominal muscle and externalize them at the back of the neck. Allow the animal to recover for at least one week.
-
Distension Apparatus: Construct a distension balloon from a small latex balloon or a piece of a surgical glove finger attached to a flexible catheter.
-
Experimental Procedure:
-
Lightly anesthetize the mouse.
-
Insert the lubricated balloon into the colorectum to a specific depth (e.g., 4-6 mm from the anus).
-
Connect the catheter to a pressure transducer and a system for inflating the balloon with air or water.
-
Allow the animal to acclimate.
-
Perform phasic distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval.
-
Record the EMG activity continuously.
-
-
Data Analysis: Quantify the EMG signal during the distension period and subtract the baseline activity. The magnitude of the EMG response is a measure of the visceromotor response to the visceral stimulus.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound in the brain-gut axis.
Caption: this compound Signaling Pathway via the NK1 Receptor.
Caption: Experimental Workflow for Studying this compound's Effect on Gut Motility.
Caption: Logical Relationship of this compound's Role in the Brain-Gut Axis.
Conclusion
This compound is a critical signaling molecule in the brain-gut axis, with profound implications for gastrointestinal health and disease. Its involvement in gut motility, secretion, inflammation, and visceral pain, as well as its connection to central nervous system processes like stress and anxiety, makes the SP/NK1R system a compelling target for therapeutic intervention. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of this compound and develop novel treatments for a range of brain-gut disorders. The visualization of its signaling pathways and functional relationships provides a clear framework for understanding its complex role in this bidirectional communication system. Further research into the nuanced interactions of this compound with other neurotransmitters, the gut microbiome, and the immune system will undoubtedly continue to unravel the complexities of the brain-gut axis and open new avenues for therapeutic innovation.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Substance P ELISA Kit in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of a Substance P (SP) Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of SP in human plasma. It includes a detailed experimental protocol, data presentation guidelines, and visualizations to aid in understanding the assay workflow and principles.
Introduction
This compound is a neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. It is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Accurate quantification of this compound in human plasma is essential for research into its role in various diseases and for the development of novel therapeutics. This document outlines the protocol for a sandwich ELISA, a common and robust method for quantifying SP concentrations.
Principle of the Assay
The this compound ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay. The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for this compound. When plasma samples or standards are added to the wells, the this compound antigen binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for this compound is added, which binds to a different epitope on the captured this compound, forming a "sandwich". After a wash step to remove unbound substances, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash is performed, and a substrate solution is added, resulting in color development proportional to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Data Presentation
Quantitative data from the this compound ELISA should be summarized for clear interpretation and comparison.
| Parameter | Typical Value |
| Standard Curve Range | 15.63 - 1000 pg/mL[1] |
| Sensitivity | 5.41 pg/mL[1] |
| Intra-Assay Precision (CV%) | < 8%[2] |
| Inter-Assay Precision (CV%) | < 10% |
| Recovery in EDTA Plasma | 88 - 106% |
| Recovery in Heparin Plasma | 87 - 99% |
| Sample Dilution Linearity | Parallel to the standard curve |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (96-well microplate, standards, detection antibody, HRP-streptavidin, wash buffer, substrate, stop solution)
-
Human plasma samples
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
EDTA or Heparin collection tubes
-
Aprotinin (optional, for sample preservation)
-
Centrifuge
Sample Collection and Preparation
-
Blood Collection : Collect whole blood into chilled tubes containing either EDTA or heparin as an anticoagulant.
-
Aprotinin Addition (Recommended) : To prevent the degradation of this compound by proteases, it is recommended to add aprotinin to the collection tubes (e.g., 500 KIU/mL of blood).
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000-1600 x g for 15 minutes at 2-8°C.
-
Plasma Separation : Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.
-
Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
-
Sample Dilution : Before the assay, bring the plasma samples to room temperature. A minimum dilution of 1:8 for heparin plasma and 1:64 for EDTA plasma is often required. Dilute the samples with the assay buffer provided in the kit.
Assay Procedure
Caption: ELISA experimental workflow.
-
Reagent and Sample Preparation : Bring all reagents and samples to room temperature before use. Prepare the standard dilutions as per the kit manufacturer's instructions.
-
Addition of Standards and Samples : Add 100 µL of each standard and diluted plasma sample to the appropriate wells of the microtiter plate.
-
First Incubation : Cover the plate and incubate for 80 minutes at 37°C.
-
First Wash : Aspirate the liquid from each well and wash each well three times with 200 µL of 1x Wash Buffer.
-
Addition of Detection Antibody : Add 100 µL of the Biotinylated Antibody Working Solution to each well.
-
Second Incubation : Cover the plate and incubate for 50 minutes at 37°C.
-
Second Wash : Repeat the wash step as in step 4.
-
Addition of HRP-Streptavidin : Add 100 µL of the Streptavidin-HRP Working Solution to each well.
-
Third Incubation : Cover the plate and incubate for 50 minutes at 37°C.
-
Third Wash : Aspirate the liquid and wash each well five times with 200 µL of 1x Wash Buffer.
-
Substrate Addition and Incubation : Add 90 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at 37°C in the dark.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis
-
Standard Curve : Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration Calculation : Determine the concentration of this compound in the plasma samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution : Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original plasma sample.
Conclusion
The this compound ELISA kit provides a sensitive and specific method for the quantification of this neuropeptide in human plasma. Adherence to the described protocol, including proper sample handling and assay procedure, is crucial for obtaining accurate and reproducible results. This information is intended to guide researchers in their studies involving the measurement of this compound.
References
Measuring Substance P in Cerebrospinal Fluid: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Quantification of Substance P in Cerebrospinal Fluid, a Key Biomarker in Neurological and Pain Research
These application notes provide detailed protocols and critical information for the accurate measurement of this compound (SP) levels in cerebrospinal fluid (CSF). This neuropeptide is a crucial area of investigation in pain perception, neuroinflammation, and a variety of neurological and psychiatric disorders. The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are intended for researchers, scientists, and drug development professionals.
This compound, an eleven-amino-acid neuropeptide, is a member of the tachykinin peptide family.[1] It is expressed in the central and peripheral nervous systems and plays a significant role in nociception and inflammatory processes.[1] Elevated levels of SP in the CSF have been associated with conditions such as major depression, post-traumatic stress disorder (PTSD), and fibromyalgia, while reduced levels have been observed in patients with peripheral neuropathy.[2][3][4] This makes the accurate quantification of SP in CSF a critical tool for diagnostics, therapeutic monitoring, and drug development.
Quantitative Data Summary
The concentration of this compound in human cerebrospinal fluid can vary based on age and pathological conditions. The following table summarizes representative values from published studies.
| Condition | Mean this compound Concentration (fmol/mL) | Subject Group | Reference |
| Healthy Adults | 7.0 ± 0.6 | 18 neurologically normal adults | |
| Healthy Adults | 9.5 ± 1.5 | 5 adults | |
| Healthy Controls | - | 20 healthy controls | |
| Alzheimer's Disease | Elevated vs. controls | 32 patients | |
| Major Depression | 79.1 ± 23.5 | Medication-free patients | |
| PTSD | 34.5 ± 4.8 | Medication-free patients | |
| Fibromyalgia | 36.1 ± 2.7 | 30 patients | |
| Peripheral Neuropathy | Significantly reduced vs. controls | Patients with neuropathy | |
| Machado-Joseph Disease | 44.5% of control value | 7 patients | |
| Full-term Newborns | 141.0 ± 14.2 | 5 newborns | |
| Children (1-6 years) | 50.0 ± 2.3 | 6 children |
Note: Values are presented as mean ± standard error or standard deviation as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in assay methodologies.
Experimental Protocols
Measurement of this compound in CSF by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a competitive ELISA, a common method for quantifying this compound. Specific instructions from commercial kit manufacturers should always be followed.
Principle: In a competitive ELISA, unlabeled this compound in the CSF sample competes with a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) this compound for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, conjugate, wash buffer, substrate, and stop solution)
-
Cerebrospinal fluid samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Distilled or deionized water
Procedure:
-
Sample Preparation: CSF samples should be centrifuged to remove any particulate matter. If not assayed immediately, samples should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Reagent Preparation: Prepare all reagents, including standards and wash buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. The concentration range of the standards should bracket the expected concentration of this compound in the CSF samples.
-
Assay Procedure: a. Add a specific volume of standards and CSF samples to the appropriate wells of the antibody-coated microplate. b. Add the detection antibody to each well. c. Add the enzyme-conjugated this compound to each well. d. Incubate the plate for the time and temperature specified in the kit protocol, typically with gentle shaking. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate to allow for color development. g. Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the CSF samples by interpolating their absorbance values from the standard curve.
Figure 1. Experimental workflow for this compound ELISA.
Measurement of this compound in CSF by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the quantification of this compound in CSF using LC-MS. Method development and validation are critical for accurate and reliable results.
Principle: LC-MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. CSF samples are processed to extract and concentrate peptides, which are then separated by LC and detected by the mass spectrometer based on their mass-to-charge ratio.
Materials:
-
Cerebrospinal fluid samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)
-
Analytical column (e.g., C18)
-
Solvents for LC (e.g., acetonitrile, water, formic acid)
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
Procedure:
-
Sample Preparation: a. Thaw CSF samples on ice. b. Add an internal standard to each sample. c. Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the peptides. Condition the SPE cartridge with methanol and then equilibrate with an aqueous solution. Load the sample, wash the cartridge, and then elute the peptides with an organic solvent mixture. d. Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. e. Reconstitute the sample in a small volume of the initial LC mobile phase.
-
LC Separation: a. Inject the prepared sample onto the LC system. b. Separate the peptides using a gradient elution on a C18 analytical column. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will gradually increase the percentage of Solvent B to elute peptides of increasing hydrophobicity.
-
MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer. b. Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the intact this compound molecule) and one or more specific fragment ions. c. Optimize the mass spectrometer parameters, such as collision energy, for the specific precursor-product ion transitions of this compound and the internal standard.
-
Data Analysis: a. Generate a standard curve by analyzing a series of known concentrations of the this compound standard with the internal standard. b. Integrate the peak areas for the specific transitions of this compound and the internal standard in the CSF samples. c. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. d. Determine the concentration of this compound in the CSF samples by comparing this ratio to the standard curve.
References
- 1. Determination of this compound in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The emerging role of this compound/neurokinin-1 receptor signaling pathways in growth and development of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
Application Notes and Protocols for Immunohistochemical Detection of Substance P in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Substance P in brain tissue. The protocols are intended for use by trained laboratory personnel and are designed to deliver reliable and reproducible results for both chromogenic and fluorescent detection methods.
Introduction
This compound is a neuropeptide of the tachykinin family that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a variety of physiological processes, including pain transmission, inflammation, and emotional responses.[1][2] The accurate detection and localization of this compound in brain tissue are crucial for neuroscience research and the development of novel therapeutics targeting neurological and psychiatric disorders. Immunohistochemistry is a powerful technique for visualizing the distribution of this compound within the complex cellular landscape of the brain.
Antibody Selection
The choice of a primary antibody is critical for successful IHC staining. Several commercially available antibodies have been validated for the detection of this compound in brain tissue. It is recommended to consult the manufacturer's datasheet for the most up-to-date validation information and recommended applications.
Table 1: Validated this compound Antibodies for Immunohistochemistry in Brain Tissue
| Antibody Name/Clone | Host Species | Applications | Recommended Dilution (IHC) | Manufacturer |
| Anti-Substance P antibody [SP-DE4-21] (ab14184) | Mouse | IHC-P, ICC/IF, ELISA | 1:50 - 1:100 | Abcam |
| This compound Antibody (NC1/34) | Mouse | IHC, IF | 1:100 - 1:200 | Novus Biologicals |
| Rat anti-Substance P | Rat | IHC | 1:50 | Medicorp |
Experimental Protocols
The following protocols are provided for the immunohistochemical staining of this compound in paraffin-embedded brain tissue. These protocols may require optimization for specific antibodies and tissue types.
Tissue Preparation
Proper tissue fixation and processing are essential for preserving antigenicity and tissue morphology.
-
Perfusion and Fixation : For animal studies, transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is recommended. Post-fixation of the brain in 4% PFA for 24 hours at 4°C is a common practice.
-
Dehydration and Embedding : Following fixation, the tissue should be dehydrated through a graded series of ethanol solutions and cleared with xylene before being embedded in paraffin wax.
-
Sectioning : Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying : Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol:
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 2 changes, 3 minutes each.
-
70% ethanol: 1 change, 3 minutes.
-
50% ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
Antigen Retrieval
Antigen retrieval is a critical step for unmasking epitopes that may have been altered by fixation.[3][4] Heat-Induced Epitope Retrieval (HIER) is the most common method. The choice of retrieval solution and heating method may need to be optimized.
Table 2: Heat-Induced Epitope Retrieval (HIER) Methods
| Method | Buffer | pH | Temperature | Duration |
| Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | 95-100°C | 20 minutes |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | 95-100°C | 20 minutes |
| Citraconic Anhydride | 0.05% Citraconic Anhydride | 7.4 | 95°C | 45 minutes |
HIER Protocol (using a steamer or water bath):
-
Preheat the antigen retrieval solution to 95-100°C.
-
Immerse the slides in the preheated solution and incubate for the recommended duration.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween 20).
Immunohistochemical Staining: Chromogenic Detection (DAB)
This protocol utilizes a horseradish peroxidase (HRP)-conjugated secondary antibody and 3,3'-diaminobenzidine (DAB) as the chromogen.
Table 3: Chromogenic IHC Protocol Parameters
| Step | Reagent | Incubation Time | Incubation Temperature |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol or PBS | 10-15 minutes | Room Temperature |
| Blocking | 5-10% Normal Serum (from the same species as the secondary antibody) in PBS/TBS | 30-60 minutes | Room Temperature |
| Primary Antibody | See Table 1 for dilutions | 1 hour to overnight | Room Temperature or 4°C |
| Secondary Antibody | Biotinylated or HRP-conjugated secondary antibody (e.g., 1:200-1:500) | 30-60 minutes | Room Temperature |
| Enzyme Complex | Avidin-Biotin Complex (ABC) reagent (if using biotinylated secondary) | 30 minutes | Room Temperature |
| Chromogen | DAB Substrate Kit | 1-10 minutes (monitor under microscope) | Room Temperature |
| Counterstain | Hematoxylin | 30-60 seconds | Room Temperature |
Detailed Protocol:
-
Peroxidase Block : Incubate sections in 3% hydrogen peroxide to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking : Apply a blocking solution containing normal serum to reduce non-specific antibody binding.
-
Primary Antibody Incubation : Incubate with the primary this compound antibody at the optimized dilution and time. Rinse with wash buffer.
-
Secondary Antibody Incubation : Incubate with the appropriate biotinylated or HRP-conjugated secondary antibody. Rinse with wash buffer.
-
Enzyme Complex (for biotin-based methods) : If using a biotinylated secondary antibody, incubate with an avidin-biotin-HRP complex. Rinse with wash buffer.
-
Chromogenic Detection : Apply the DAB substrate solution and monitor for the development of a brown precipitate. Stop the reaction by rinsing with distilled water.
-
Counterstaining : Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.
Immunohistochemical Staining: Fluorescent Detection
This protocol uses a fluorophore-conjugated secondary antibody for detection.
Table 4: Fluorescent IHC Protocol Parameters
| Step | Reagent | Incubation Time | Incubation Temperature |
| Blocking | 5-10% Normal Serum (from the same species as the secondary antibody) with 0.3% Triton X-100 in PBS/TBS | 30-60 minutes | Room Temperature |
| Primary Antibody | See Table 1 for dilutions | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488, 594, or 647; 1:500-1:1000) | 1-2 hours | Room Temperature (in the dark) |
| Nuclear Counterstain | DAPI or Hoechst | 5-10 minutes | Room Temperature (in the dark) |
Detailed Protocol:
-
Blocking : Apply a blocking solution containing normal serum and a permeabilizing agent like Triton X-100.
-
Primary Antibody Incubation : Incubate with the primary this compound antibody overnight at 4°C. Rinse with wash buffer.
-
Secondary Antibody Incubation : Incubate with the appropriate fluorophore-conjugated secondary antibody in the dark to prevent photobleaching. Rinse with wash buffer.
-
Nuclear Counterstaining : Apply a nuclear counterstain like DAPI or Hoechst. Rinse with wash buffer.
-
Mounting : Coverslip with an aqueous mounting medium containing an anti-fade reagent.
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound detection.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of NK-1R can trigger multiple downstream signaling cascades.
Caption: this compound / NK-1R signaling pathway.
Troubleshooting
High-quality immunohistochemical staining requires careful optimization at each step. The following table addresses common issues encountered during the staining of this compound in brain tissue.
Table 5: Troubleshooting Guide for this compound IHC
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inactive primary antibody | Use a new aliquot of the antibody; ensure proper storage. |
| Insufficient antigen retrieval | Optimize antigen retrieval method (try a different buffer, pH, or heating time). | |
| Primary antibody concentration too low | Increase the concentration of the primary antibody or extend the incubation time. | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background Staining | Primary antibody concentration too high | Decrease the primary antibody concentration. |
| Inadequate blocking | Increase the blocking time or the concentration of normal serum in the blocking buffer. | |
| Incomplete deparaffinization | Ensure fresh xylene is used and deparaffinization times are adequate. | |
| Endogenous peroxidase activity (for chromogenic IHC) | Ensure the peroxidase blocking step is performed correctly with fresh hydrogen peroxide. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained. |
| Drying of the tissue sections | Keep the slides moist throughout the staining procedure. |
By following these detailed protocols and troubleshooting guidelines, researchers can achieve high-quality and reproducible immunohistochemical localization of this compound in brain tissue, facilitating a deeper understanding of its role in health and disease.
References
Application Notes: High-Throughput Screening Assays for Substance P Receptor (NK1R) Antagonists
Introduction
The Substance P (SP) receptor, also known as the Neurokinin-1 receptor (NK1R), is a G-protein coupled receptor (GPCR) that plays a crucial role in pain transmission, inflammation, and emesis. When activated by its endogenous ligand, this compound, the NK1R couples to Gαq proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium. This pathway makes the NK1R a significant target for drug discovery, particularly for the development of antiemetic and analgesic drugs. Consequently, robust and efficient screening assays are essential for identifying and characterizing novel NK1R antagonists.
This document provides detailed protocols for three common NK1R antagonist screening assays: a radioligand binding assay, a functional calcium mobilization assay, and a reporter gene assay. These methods allow for the determination of compound affinity and functional potency, providing a comprehensive characterization of potential drug candidates.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the NK1R by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. It is considered a gold standard for determining the equilibrium dissociation constant (Ki) of a compound.
Experimental Protocol
Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NK1R.
-
Radioligand: [³H]-Substance P or a high-affinity radiolabeled antagonist like [³H]-Aprepitant.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled antagonist (e.g., 10 µM Aprepitant).
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Scintillation Cocktail: A liquid cocktail suitable for tritium counting.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Reaction Setup: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of the radioligand solution (at a final concentration close to its Kd), 25 µL of the test compound dilution (or vehicle/non-specific binding control), and 100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. The IC50 value (the concentration of compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 1: Binding Affinities of Known NK1R Antagonists
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Aprepitant | [³H]-Substance P | 1.5 | 0.9 |
| Fosaprepitant | [³H]-Substance P | 2.1 | 1.2 |
| Maropitant | [³H]-Substance P | 3.0 | 1.8 |
| L-733,060 | [³H]-Substance P | 0.8 | 0.5 |
Note: Values are representative and may vary depending on experimental conditions.
Workflow Diagram
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon this compound-mediated activation of the NK1R-Gαq pathway. It is a widely used method for high-throughput screening (HTS).
Signaling Pathway Diagram
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human NK1R.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Calcium-sensitive Dye: Fluo-4 AM, Cal-520 AM, or equivalent.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: this compound (EC₈₀ concentration).
-
Test Compounds: Serial dilutions of potential antagonists.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM with probenecid in assay buffer). Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.
-
Compound Addition: Add the test compounds (e.g., 50 µL of a 3x concentrated solution) to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle controls.
-
Fluorescence Measurement: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Using the instrument's liquid handler, add this compound (at an EC₈₀ concentration) to all wells simultaneously.
-
Signal Detection: Continue to measure the fluorescence intensity every second for 1-2 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the test compound compared to the vehicle control. Plot the percentage inhibition against the compound concentration to determine the IC50 value.
Data Presentation
Table 2: Functional Potency of NK1R Antagonists in a Calcium Assay
| Compound | Assay Type | IC50 (nM) | Z'-factor |
|---|---|---|---|
| Aprepitant | Calcium Mobilization | 0.8 | > 0.7 |
| Maropitant | Calcium Mobilization | 2.5 | > 0.7 |
| L-733,060 | Calcium Mobilization | 0.4 | > 0.8 |
| CP-99,994 | Calcium Mobilization | 0.2 | > 0.8 |
Z'-factor is a measure of assay quality; a value > 0.5 is considered excellent for HTS.
Reporter Gene Assay
This assay measures the functional consequence of receptor activation by linking a downstream signaling event (e.g., activation of a transcription factor like NFAT) to the expression of a reporter gene, such as luciferase or β-galactosidase. It provides a robust, integrated readout of receptor activity.
Experimental Protocol
Materials and Reagents:
-
Cell Line: A cell line (e.g., HEK293) co-expressing the human NK1R and a reporter construct (e.g., NFAT-luciferase).
-
Culture Medium: As described for the calcium assay.
-
Agonist: this compound.
-
Test Compounds: Serial dilutions of potential antagonists.
-
Reporter Gene Substrate: Luciferin for luciferase assays or CPRG for β-galactosidase assays.
-
Lysis Buffer: To lyse cells and release the reporter enzyme.
-
Instrumentation: Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the reporter cell line into white, opaque 96-well plates and culture overnight.
-
Compound Addition: Remove the medium and add fresh serum-free medium containing serial dilutions of the test compounds. Incubate for 30 minutes.
-
Agonist Stimulation: Add this compound (at an EC₅₀ concentration) to the wells and incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Cell Lysis: Remove the medium and add cell lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Signal Detection: Add the appropriate reporter gene substrate to the cell lysate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced signal for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram
Application Note: Development of a Cell-Based Assay for Substance P Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in pain transmission, inflammation, and various physiological and pathophysiological processes.[1][2] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3][4] Upon binding of this compound, the NK1R predominantly couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.
This application note provides detailed protocols for developing robust and reliable cell-based assays to quantify this compound activity by measuring downstream signaling events, specifically intracellular calcium mobilization and inositol phosphate accumulation. These assays are essential tools for screening and characterizing novel NK1R agonists and antagonists in drug discovery and research settings.
Signaling Pathway of this compound via the NK1 Receptor
The binding of this compound to its high-affinity receptor, NK1R, triggers a well-characterized signaling pathway that serves as the basis for the assays described herein.
Experimental Assays for Measuring this compound Activity
Two primary types of assays are detailed below: the Intracellular Calcium Flux Assay and the Inositol Monophosphate (IP1) Accumulation Assay. The choice of assay will depend on the specific research needs, available equipment, and desired throughput.
Assay 1: Intracellular Calcium Flux Assay
This assay provides a real-time measurement of the transient increase in intracellular calcium upon NK1R activation. It is a rapid and sensitive method suitable for high-throughput screening.
Principle: Cells expressing NK1R are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye, which is measured over time.
Experimental Workflow:
Protocol: Intracellular Calcium Flux Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NK1R (e.g., from a commercial vendor or developed in-house)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound (agonist)
-
NK1R antagonist (e.g., Aprepitant) for control experiments
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Culture NK1R-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom microplates at an optimized density (e.g., 20,000-50,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye in an assay buffer containing probenecid.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (for agonist dose-response) or the test compounds (for antagonist dose-response) in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the microplate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
For antagonist screening, pre-incubate with the antagonist for a defined period before adding a fixed concentration of this compound (e.g., EC80).
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonist dose-response curves, plot ΔF against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonist dose-response curves, plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Data Presentation:
Table 1: Representative Data for this compound-induced Calcium Flux
| This compound (M) | Mean Peak Fluorescence (RFU) | Standard Deviation |
| 1.00E-11 | 1050 | 55 |
| 1.00E-10 | 1875 | 98 |
| 1.00E-09 | 5430 | 280 |
| 1.00E-08 | 9860 | 510 |
| 1.00E-07 | 12540 | 630 |
| 1.00E-06 | 12800 | 650 |
Table 2: Pharmacological Profile of NK1R Ligands in the Calcium Flux Assay
| Compound | Assay Mode | EC50 / IC50 (nM) |
| This compound | Agonist | 1.2 ± 0.3 |
| Aprepitant | Antagonist | 0.8 ± 0.2 |
Assay 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is an endpoint assay that is less susceptible to the transient nature of the calcium signal and is well-suited for both agonist and inverse agonist studies.
Principle: The IP3 produced upon NK1R activation is rapidly metabolized to IP2, IP1, and finally inositol. By inhibiting the final step of this cascade with lithium chloride (LiCl), IP1 accumulates in the cell. The accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Workflow:
Protocol: IP1 Accumulation Assay (HTRF)
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NK1R
-
Cell culture medium
-
This compound (agonist)
-
NK1R antagonist (e.g., Aprepitant)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, lysis buffer, and standards)
-
Stimulation buffer (provided in the kit or prepared in-house) containing Lithium Chloride (LiCl)
-
White, solid-bottom 96- or 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
Culture and plate the NK1R-expressing cells as described for the calcium flux assay, but in white, solid-bottom plates.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds in the stimulation buffer containing LiCl.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate antibody) diluted in the lysis buffer directly to the wells.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
A decrease in the HTRF ratio indicates an increase in cellular IP1 production.
-
Generate a standard curve using the provided IP1 standards.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Data Presentation:
Table 3: Representative Data for this compound-induced IP1 Accumulation
| This compound (M) | HTRF Ratio (665/620) | Calculated IP1 (nM) |
| 1.00E-11 | 28500 | 0.5 |
| 1.00E-10 | 25400 | 2.1 |
| 1.00E-09 | 18700 | 8.5 |
| 1.00E-08 | 11500 | 15.2 |
| 1.00E-07 | 7800 | 19.8 |
| 1.00E-06 | 7500 | 20.1 |
Table 4: Pharmacological Profile of NK1R Ligands in the IP1 Accumulation Assay
| Compound | Assay Mode | EC50 / IC50 (nM) |
| This compound | Agonist | 2.5 ± 0.6 |
| Aprepitant | Antagonist | 1.5 ± 0.4 |
Conclusion
The cell-based assays described in this application note provide robust and reliable methods for quantifying the activity of this compound and for screening and characterizing compounds targeting the NK1R. The intracellular calcium flux assay offers a high-throughput, real-time readout of receptor activation, while the IP1 accumulation assay provides a sensitive and stable endpoint measurement. The choice between these assays will depend on the specific experimental goals and available instrumentation. Both methods are foundational for advancing research and drug discovery efforts related to the this compound/NK1R system.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular metabolism of this compound produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Therapeutic Potential of Targeting this compound/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 4. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methods for In Vivo Administration of Substance P in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological and pathophysiological processes, including nociception, neurogenic inflammation, anxiety, and depression.[1][2][3] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][4] The administration of this compound in murine models is a critical methodology for investigating its diverse functions and for the preclinical evaluation of novel therapeutics targeting the this compound/NK1R system.
These application notes provide detailed protocols for the in vivo administration of this compound in mice via various routes, a summary of quantitative data from published studies, and a visualization of the this compound signaling pathway.
Data Presentation: Quantitative Administration Parameters
The following tables summarize dosages, administration routes, vehicles, and observed effects of this compound administration in mice as reported in the scientific literature.
Table 1: Systemic and Local Administration of this compound
| Administration Route | Dosage Range | Vehicle | Key Observed Effects |
| Intravenous (i.v.) | 0.2 - 2 nmol/kg | Saline | Attenuation of mechanical allodynia in a neuropathic pain model. |
| Intraperitoneal (i.p.) | 0.625 µ g/mouse | Not specified | Prevention of reciprocal hindlimb scratching induced by intracerebral this compound. |
| Subcutaneous (s.c.) | 10 ng (repeated) | Not specified | Development of tachyphylaxis to this compound-induced biting and scratching. |
| Intradermal (i.d.) | 10 - 135 µ g/site | Not specified | Dose-dependent scratching behavior, indicative of an itch-associated response. |
| Topical | 10⁻⁹ M (300 µL) | 0.9% Normal Saline | Increased inflammatory cell density in wounds of diabetic mice. |
Table 2: Central Nervous System (CNS) Administration of this compound
| Administration Route | Dosage Range | Vehicle | Key Observed Effects |
| Intracerebroventricular (i.c.v.) | Not specified | Not specified | Induction of anxiogenic-like behaviors. |
| Intrathecal (i.t.) | 1 pmol - 7.5 pmol | Not specified | Caudally-directed biting and scratching behaviors. |
| Intranasal | Not specified | PBS | A potential route for CNS delivery, though specific this compound protocols are less common. |
Experimental Protocols
General Considerations for All Injections:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Use sterile syringes and needles for each animal to prevent infection and discomfort.
-
Warm injectable solutions to room or body temperature to minimize animal discomfort.
-
The volume of injection should be appropriate for the size of the mouse and the route of administration.
-
Always aspirate before injecting (except for intravenous injections) to ensure correct needle placement.
-
This compound is soluble in water and saline. For in vivo injections, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle.
Protocol 1: Intravenous (i.v.) Injection via the Tail Vein
Materials:
-
This compound solution in sterile saline
-
Mouse restrainer
-
Heat lamp or heating pad
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol or other suitable disinfectant
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in sterile saline.
-
Animal Restraint: Place the mouse in a suitable restrainer.
-
Vasodilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.
-
Disinfection: Clean the tail with 70% ethanol.
-
Injection:
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. The vein should blanch as the solution is administered.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection
Materials:
-
This compound solution in sterile saline
-
25-27 gauge needle with a 1 mL syringe
-
70% ethanol or other suitable disinfectant
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Turn the mouse to expose its abdomen, tilting the head slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Clean the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.
-
Aspirate to ensure no blood or urine is drawn into the syringe.
-
Inject the solution smoothly.
-
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous (s.c.) Injection
Materials:
-
This compound solution in sterile saline
-
25-27 gauge needle with a 1 mL syringe
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Restraint: Manually restrain the mouse.
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent".
-
Injection:
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to ensure a vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
-
Post-injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.
Protocol 4: Intracerebroventricular (i.c.v.) Injection
Note: This is a surgical procedure that requires anesthesia and stereotaxic equipment. It should only be performed by trained personnel.
Materials:
-
This compound solution in sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Shave and disinfect the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole through the skull.
-
Injection:
-
Lower the Hamilton syringe needle through the hole to the target depth in the ventricle.
-
Slowly infuse the this compound solution over several minutes.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
-
Closure: Slowly withdraw the needle and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Protocol 5: Intranasal (i.n.) Administration
Note: This method can be performed on awake or anesthetized mice. For awake mice, proper handling and acclimation are crucial.
Materials:
-
This compound solution in sterile saline or PBS
-
Micropipette and tips
Procedure:
-
Preparation: Prepare the this compound solution. Total volume should typically be 20-30 µL, administered in small droplets.
-
Animal Restraint (Awake): Use a modified scruff grip to immobilize the mouse's head, keeping the neck parallel to the floor.
-
Administration:
-
Using a micropipette, apply a small droplet (e.g., 2-3 µL) of the solution to one nostril, allowing the mouse to inhale it.
-
Alternate between nostrils for subsequent droplets until the full volume is administered.
-
-
Post-administration: Return the mouse to its cage and monitor for any respiratory distress. For anesthetized administration, ensure the mouse is fully recovered before returning to its cage.
Visualization of Pathways and Workflows
This compound Signaling Pathway
This compound binds to the NK1 receptor, a G protein-coupled receptor, initiating a signaling cascade that leads to various cellular responses.
Caption: this compound signaling cascade via the NK1 receptor.
General Experimental Workflow for In Vivo this compound Administration
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to mice.
Caption: A typical experimental workflow for in vivo this compound studies in mice.
References
- 1. Intravenous Administration of this compound Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Quantitative PCR for Substance P (TAC1) Gene Expression Analysis
Introduction
Substance P, a neuropeptide encoded by the TAC1 gene, is a member of the tachykinin family.[1][2] It plays a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, and immune responses.[2][3][4] this compound exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). The expression of the TAC1 gene can be modulated in various conditions, making its quantification a valuable tool for research in neuroscience, immunology, and drug development. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels, providing a robust platform for analyzing TAC1 gene expression.
Applications
The analysis of this compound (TAC1) gene expression has significant applications in various research and clinical fields:
-
Pain Research: Investigating the role of this compound in acute and chronic pain conditions. Elevated levels of this compound are often associated with heightened pain sensitivity.
-
Inflammation and Immunology: Studying the involvement of this compound in inflammatory diseases such as asthma, inflammatory bowel disease, and arthritis. This compound can modulate the activity of immune cells and promote the release of pro-inflammatory mediators.
-
Neuroscience and Psychiatry: Exploring the connection between this compound and neurological and psychiatric disorders like anxiety, depression, and neurodegenerative diseases.
-
Drug Development: Evaluating the efficacy of novel therapeutic agents that target the this compound/NK1R signaling pathway.
-
Wound Healing: Assessing the role of this compound in tissue repair and regeneration.
Experimental Protocols
This section provides a detailed protocol for the quantification of human TAC1 mRNA expression using a two-step RT-qPCR approach.
1. RNA Isolation and Quantification
High-quality, intact RNA is essential for accurate gene expression analysis.
-
Method: Isolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and concentration.
-
RNA Integrity: Analyze RNA on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.
-
RNA Purity and Concentration: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.
2. Reverse Transcription (RT)
Convert the isolated RNA into complementary DNA (cDNA).
-
Procedure:
-
Prepare a reaction mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and an M-MLV or other suitable reverse transcriptase enzyme in the appropriate reaction buffer.
-
Incubate the reaction mixture according to the enzyme manufacturer's recommendations (e.g., 65°C for 5 min, followed by 37-42°C for 60 min).
-
Inactivate the reverse transcriptase by heating to 70-85°C for 5-10 min.
-
The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR)
Amplify and quantify the target (TAC1) and a reference gene in the cDNA samples.
-
Primer Design: Use validated primers for human TAC1 and a stable reference gene (e.g., GAPDH, ACTB).
Table 1: qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
|---|---|---|
| TAC1 | GCCTGTTCTACTGCAAGTTCCAC | CACAGATGACCACTTTGGTGGC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add 2 µL of diluted cDNA to each well of a qPCR plate.
-
Add the master mix to each well.
-
Seal the plate and centrifuge briefly.
Table 2: qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
| Melt Curve Analysis | 60-95 | Incremental | 1 |
-
Data Collection: Fluorescence data is collected during the annealing/extension step of each cycle.
Data Presentation and Analysis
The primary data from a qPCR experiment are the quantification cycle (Cq) values, also known as threshold cycle (Ct) values.
Relative Quantification (ΔΔCq Method)
The most common method for analyzing relative gene expression is the ΔΔCq (or 2-ΔΔCt) method.
-
Normalization to a Reference Gene (ΔCq): ΔCq = Cq (target gene) - Cq (reference gene)
-
Normalization to a Control Group (ΔΔCq): ΔΔCq = ΔCq (test sample) - ΔCq (control sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCq
Table 3: Example of qPCR Data and Analysis
| Sample | Treatment | Gene | Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|---|
| 1 | Control | TAC1 | 25.2 | 5.2 | 0.0 | 1.0 |
| GAPDH | 20.0 | |||||
| 2 | Treated | TAC1 | 23.5 | 3.6 | -1.6 | 3.0 |
| | | GAPDH | 19.9 | | | |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for qPCR analysis.
Caption: this compound Signaling Pathway.
Caption: qPCR Experimental Workflow.
References
Illuminating Neuronal Signaling: Imaging with Fluorescently Labeled Substance P Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The development of fluorescently labeled this compound analogs has provided powerful tools for the real-time visualization and quantification of NK1R dynamics, including localization, internalization, and signaling.[1][2] These probes offer a non-radioactive and versatile alternative for studying receptor pharmacology and function in live cells.
This document provides detailed application notes and experimental protocols for the utilization of fluorescently labeled this compound analogs in imaging studies. We will cover the characteristics of commonly used analogs, protocols for competition binding assays, receptor internalization imaging, and measurement of intracellular calcium mobilization.
Characteristics of Fluorescent this compound Analogs
Several fluorescent dyes have been conjugated to this compound, typically at the Lysine-3 position, to create functional imaging probes.[1] The choice of fluorophore can influence the biological activity and binding properties of the parent peptide. Below is a summary of the properties of five common fluorescently labeled SP analogs.
Quantitative Data Summary
| Analog | Fluorophore | Peak Excitation (nm) | Peak Emission (nm) | IC50 (nM) | Notes |
| Unlabeled SP | - | - | - | 2.0 | Reference compound for binding affinity. |
| Tetramethylrhodamine-SP | Tetramethylrhodamine | 560 | 575 | 4.2 | Red fluorophore with good binding affinity. |
| Oregon Green 488-SP | Oregon Green 488 | 495 | 520 | 6.4 | Green fluorophore, considered one of the most useful for maintaining biological activity. |
| BODIPY FL-SP | BODIPY FL | 505 | 510 | 18.0 | Green fluorophore, also noted for preserving biological function. |
| Fluorescein-SP | Fluorescein | 495 | 520 | 44.5 | Green fluorophore, though it may produce more variable results in functional assays. |
| Alexa 488-SP | Alexa 488 | 490 | 515 | >1000 | Significantly reduced binding affinity and biological activity. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in using fluorescent SP analogs, the following diagrams illustrate the key pathways and workflows.
References
Application Notes: Substance P (NK1) Receptor Binding Assays
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a significant role in pain perception, inflammation, and mood regulation.[1][2][3] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][4] The interaction of SP with NK1R activates downstream signaling pathways, primarily the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Antagonists of the NK1R are of significant therapeutic interest for conditions such as chemotherapy-induced nausea and vomiting, depression, and pain.
Radioligand binding assays are the gold standard for quantifying the interaction between ligands and receptors. They are essential tools in drug discovery for determining the affinity of novel compounds for the NK1R. These assays measure the displacement of a labeled ligand (radioligand or fluorescent ligand) from the receptor by a test compound, allowing for the determination of the compound's binding affinity, typically expressed as an inhibition constant (Ki).
This compound (NK1R) Signaling Pathway
This compound binding to its receptor, NK1R, initiates a signaling cascade that modulates various cellular functions. This process involves the activation of G proteins and the production of second messengers, which ultimately lead to physiological responses like neurotransmission, inflammation, and smooth muscle contraction.
Experimental Protocols
The most common method for determining binding affinity at the NK1R is a competitive radioligand binding assay using cell membranes expressing the receptor.
Protocol 1: Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cells expressing NK1R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold.
-
Storage Buffer: Lysis buffer containing 10% sucrose.
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of Storage Buffer.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the affinity (Ki) of a test compound for the NK1R. It involves competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials:
-
NK1R membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: e.g., [³H]-Substance P or [¹²⁵I]-Substance P
-
Unlabeled Ligand (for non-specific binding): High concentration of unlabeled this compound or a known antagonist (e.g., 1 µM Aprepitant).
-
Test compounds (at various concentrations)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold (Harvester)
-
Scintillation cocktail and a microplate scintillation counter
Assay Workflow Diagram
References
Application Notes and Protocols: The Role of Substance P Antagonists in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor widely expressed in the central and peripheral nervous systems.[2][3] The activation of the SP/NK1R signaling pathway is critically involved in the pathogenesis of both inflammatory and neuropathic pain, making it a significant target for the development of novel analgesics.[2][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound antagonists in various preclinical pain research models.
Signaling Pathway of this compound in Nociception
This compound is released from the terminals of primary afferent sensory neurons in response to noxious stimuli. Upon binding to the NK1 receptor on postsynaptic neurons in the spinal cord, it initiates a signaling cascade that sensitizes these neurons, contributing to the perception of pain. The primary signaling pathway involves the coupling of the NK1R to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased neuronal excitability and enhanced pain transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channels Involved in this compound-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain [epain.org]
Measuring Substance P in Cell Culture Supernatants: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide and a member of the tachykinin family, known for its role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2] It is involved in a wide array of biological processes, including pain transmission, inflammation, cell proliferation, and immune regulation.[1][3][4] this compound exerts its effects by binding to neurokinin receptors (NKRs), primarily the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR). The activation of NK-1R triggers various intracellular signaling cascades, making the quantification of this compound in experimental settings, such as cell culture, a critical aspect of research in neuroscience, immunology, and oncology.
This application note provides a detailed protocol for the measurement of this compound in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA), a commonly used and reliable method. Additionally, it outlines the key signaling pathways activated by this compound.
This compound Signaling Pathway
This compound binding to its high-affinity receptor, NK-1R, initiates a cascade of intracellular events. This interaction activates G proteins, primarily Gq and Gs. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, which are involved in cell proliferation and survival. Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Measurement of this compound in Cell Culture Supernatants
The quantification of this compound released from cells into the surrounding culture medium is crucial for understanding its physiological and pathological roles. The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of Competitive ELISA
The competitive ELISA is an immunoassay technique used for the quantitative in vitro measurement of an antigen, in this case, this compound. In this assay, the this compound in the sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow
Protocol: Competitive ELISA for this compound
This protocol is a generalized procedure based on commercially available ELISA kits. It is essential to refer to the specific manufacturer's instructions for the kit being used.
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Cell culture supernatants (samples)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Plate shaker (optional, but recommended)
Sample Preparation
-
Collect Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove cells and debris.
-
Sample Storage: Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Depending on the expected concentration of this compound, samples may need to be diluted with the provided assay buffer or the same tissue culture medium used for the standards. Neat tissue culture media can often be used directly.
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection reagents, and wash buffer according to the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to each well. Then, immediately add 50 µL of prepared Detection Reagent A. Shake to mix.
-
First Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
First Wash: Aspirate the liquid from each well and wash the plate three times with 1X Wash Solution.
-
Second Incubation: Add 100 µL of prepared Detection Reagent B to each well. Cover and incubate for 30 minutes at 37°C.
-
Second Wash: Aspirate and wash the plate five times with 1X Wash Solution.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well.
-
Third Incubation: Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis.
-
Calculate Concentration: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Quantitative Data Summary
The following table summarizes typical parameters for commercially available this compound ELISA kits. Note that these values can vary between manufacturers.
| Parameter | Typical Value Range | Source |
| Assay Type | Competitive ELISA | |
| Sample Types | Cell Culture Supernatant, Serum, Plasma, Saliva, Urine | |
| Detection Range | 9.8 - 10,000 pg/mL | |
| Sensitivity | ~5.3 pg/mL | |
| Assay Time | 3 - 4 hours |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of liquid after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low Signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Incorrect incubation times or temperatures | Follow the protocol precisely for incubation steps. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| High Variability | Inconsistent washing | Use an automated plate washer for more consistent results. |
| Bubbles in wells | Ensure there are no bubbles in the wells before reading the plate. |
Conclusion
The accurate measurement of this compound in cell culture supernatants is essential for advancing our understanding of its diverse biological functions. The competitive ELISA protocol detailed in this application note provides a reliable and sensitive method for this purpose. By following the outlined procedures and considering the provided troubleshooting guide, researchers can obtain high-quality, reproducible data to support their investigations into the roles of this compound in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying Substance P Release from Nerve Terminals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is intricately involved in pain transmission, neurogenic inflammation, and various physiological and pathophysiological processes.[2][3] The release of this compound from nerve terminals is a key event in these processes, making the accurate measurement and understanding of its release dynamics critical for neuroscience research and the development of novel therapeutics targeting pain and inflammatory disorders.[2]
These application notes provide an overview of various techniques used to study the release of this compound from nerve terminals, complete with detailed protocols for key methods and a summary of quantitative data.
I. Immunoassays for Quantification of this compound
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and sensitive method for quantifying the concentration of this compound in biological samples such as cell culture supernatants, plasma, serum, and microdialysates.[4] Competitive ELISA is a frequently used format for small molecules like this compound.
Data Presentation: this compound ELISA Kit Performance
| Parameter | RayBiotech this compound ELISA Kit | Invitrogen this compound Competitive ELISA Kit | Abcam this compound ELISA Kit (ab288318) |
| Assay Range | Not specified | 78.13-5,000 pg/mL | 9.76-10,000 pg/mL |
| Sensitivity | Not specified | 46.88 pg/mL | < 10 pg/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernates | Plasma | Serum, Plasma, Saliva, Urine, Tissue Culture Media |
| Sample Volume | 100 µL | 50 µL | 50 µL |
| Assay Time | ~5 hours | 2 hours 30 minutes | 2 hours |
| Intra-assay CV | <10% | <10% | <10% |
| Inter-assay CV | <15% | <10% | <12% |
Experimental Protocol: this compound Competitive ELISA
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for optimal results.
Materials:
-
This compound ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, HRP-streptavidin or conjugate, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and reconstituting standards.
-
Standard and Sample Addition: Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate.
-
Detection Antibody Addition: Add 100 µl of biotinylated this compound detection antibody to each well.
-
Incubation: Incubate the plate for 2.5 hours at room temperature or as specified in the kit protocol.
-
Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
HRP-Streptavidin Addition: Add 100 µl of prepared HRP-streptavidin solution to each well.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µl of TMB One-Step Substrate Reagent to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µl of Stop Solution to each well.
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
II. In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules, including this compound, from the interstitial fluid of living tissues, particularly the brain and skin. This method allows for the continuous monitoring of neurotransmitter release in awake and freely moving animals.
Data Presentation: In Vivo this compound Release
| Brain Region/Tissue | Stimulus | Fold Increase in this compound Release (approx.) | Animal Model | Reference |
| Medial Amygdala | Immobilization Stress | 1.5-fold (150%) | Rat | |
| Medial Amygdala | 100 mM KCl | 2.4-fold (240%) | Rat | |
| Central Amygdala | 100 mM KCl | 1.5-fold (50%) | Rat | |
| Intact Human Skin | 1 µmol/L this compound | Statistically significant histamine release | Human | |
| Intact Human Skin | 4 µmol/L this compound | Peak histamine release of 88.5 ng/ml | Human |
Experimental Protocol: In Vivo Microdialysis
This protocol provides a general outline for in vivo microdialysis. Specific parameters will vary depending on the target tissue, animal model, and research question.
Materials:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus (for brain studies)
-
Syringe pump and roller pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) or other physiological perfusion buffer
-
Analytical method for this compound quantification (e.g., ELISA, LC-MS)
Procedure:
-
Probe Implantation: Surgically implant the microdialysis probe into the target tissue (e.g., specific brain region, dermis of the skin) using a stereotaxic apparatus for precise placement in the brain.
-
Perfusion: Perfuse the probe with a physiological buffer (e.g., aCSF) at a low, constant flow rate (typically 0.1-5 µL/min).
-
Equilibration: Allow the system to equilibrate to establish a stable baseline of this compound levels.
-
Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, into a refrigerated fraction collector at regular intervals.
-
Stimulation (Optional): To evoke this compound release, apply a stimulus. This can be a pharmacological agent delivered through the microdialysis probe (reverse dialysis), a behavioral stressor, or electrical stimulation.
-
Sample Analysis: Quantify the concentration of this compound in the collected dialysate fractions using a sensitive analytical method like ELISA or mass spectrometry.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure this compound release.
III. In Vitro Superfusion/Perifusion
In vitro superfusion or perifusion of isolated tissues, such as dental pulp or hypothalamic explants, provides a controlled environment to study the mechanisms of neuropeptide release. This technique allows for precise pharmacological manipulation and the collection of released substances over time.
Data Presentation: In Vitro Neuropeptide Release
| Tissue | Stimulus | Neuropeptide Release | Reference |
| Bovine Dental Pulp | Potassium Pulse | 155 +/- 21 fmol/g/9 min (iCGRP) | |
| Bovine Dental Pulp | Spontaneous | 18 +/- 11 fmol/g/9 min (iCGRP) |
Note: Data for this compound release using this specific in vitro method was not explicitly quantified in the provided search results, but the method is applicable.
Experimental Protocol: In Vitro Superfusion of Dental Pulp
This protocol is based on the methodology described for studying neuropeptide release from dental pulp.
Materials:
-
Superfusion chambers
-
Peristaltic pump
-
Fraction collector
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate)
-
Stimulating agents (e.g., high potassium solution)
-
Analytical method for this compound quantification (e.g., radioimmunoassay, ELISA)
Procedure:
-
Tissue Preparation: Dissect and prepare the tissue of interest (e.g., bovine dental pulp) and place it in the superfusion chambers.
-
Equilibration: Perfuse the tissue with a physiological buffer at a constant flow rate to establish a stable baseline.
-
Sample Collection (Baseline): Collect fractions of the superfusate at regular intervals to measure basal this compound release.
-
Stimulation: Introduce a stimulating agent, such as a high concentration of potassium chloride to depolarize the nerve terminals, into the perfusion buffer for a defined period.
-
Sample Collection (Stimulated): Continue collecting fractions during and after the stimulation to measure evoked this compound release.
-
Washout: Return to perfusing with the standard physiological buffer to allow the tissue to recover.
-
Sample Analysis: Quantify the amount of this compound in the collected fractions.
IV. Advanced Imaging Techniques
Recent advancements in microscopy and molecular biology have enabled the visualization of this compound release with high spatial and temporal resolution.
A. Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy excites fluorophores only in a very thin layer (~100 nm) near the coverslip, providing high-contrast images of processes occurring at the plasma membrane, such as vesicle fusion and exocytosis. This technique can be used to visualize the release of fluorescently labeled neuropeptides from single vesicles.
Experimental Protocol: TIRF Microscopy for Vesicle Release
This is a generalized protocol for imaging vesicle exocytosis using TIRF microscopy.
Materials:
-
TIRF microscope system
-
Adherent cells expressing a fluorescently tagged this compound or a vesicle marker (e.g., synapto-pHluorin)
-
Physiological imaging buffer
-
Stimulating agents (e.g., high potassium solution, ionomycin)
Procedure:
-
Cell Culture and Transfection: Culture adherent cells on coverslips and transfect them with a plasmid encoding a fluorescently tagged this compound or a pH-sensitive vesicle marker.
-
Microscope Setup: Align the TIRF microscope and calibrate the evanescent field.
-
Imaging: Mount the coverslip with the cells onto the microscope stage in a perfusion chamber with physiological buffer.
-
Baseline Imaging: Acquire a series of images to establish a baseline of fluorescence.
-
Stimulation: Apply a stimulus to induce vesicle fusion and this compound release.
-
Image Acquisition: Continuously acquire images during and after stimulation to capture the dynamics of vesicle fusion events, which appear as a sudden increase and subsequent decrease in fluorescence for pH-sensitive probes.
-
Data Analysis: Analyze the images to quantify the frequency, kinetics, and spatial distribution of release events.
B. Calcium Imaging
Since this compound release is a calcium-dependent process, imaging changes in intracellular calcium concentration ([Ca2+]i) can serve as an indirect measure of neuronal activation and subsequent neuropeptide release. This is often achieved using fluorescent calcium indicators or genetically encoded calcium sensors like GCaMP.
Experimental Protocol: Calcium Imaging
This protocol provides a general framework for calcium imaging experiments.
Materials:
-
Fluorescence microscope with a sensitive camera
-
Calcium indicator dye (e.g., Fura-2 AM) or cells expressing a genetically encoded calcium indicator (e.g., GCaMP)
-
Physiological imaging buffer
-
Stimulating agents (e.g., capsaicin, ATP, this compound itself)
Procedure:
-
Cell Preparation: Load cultured neurons with a calcium indicator dye or use cells expressing a genetically encoded calcium sensor.
-
Imaging Setup: Place the cells on the microscope stage in an imaging chamber with physiological buffer.
-
Baseline Recording: Record baseline fluorescence intensity or ratio before stimulation.
-
Stimulation: Apply a stimulus known to induce this compound release.
-
Fluorescence Recording: Record the changes in fluorescence intensity or ratio over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the changes in fluorescence to determine the magnitude and kinetics of the calcium response in individual cells or cell populations.
C. Optogenetics
Optogenetics allows for the precise control of specific neuronal populations using light. By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2) in this compound-containing neurons, researchers can trigger their depolarization and subsequent this compound release with high temporal and spatial precision.
Experimental Protocol: Optogenetic Stimulation of this compound Release
This is a conceptual protocol, as specific parameters will depend on the experimental model.
Materials:
-
Animal model with genetically targeted expression of an opsin (e.g., ChR2) in this compound neurons
-
Light source (e.g., laser, LED) coupled to a fiber optic
-
Method for detecting this compound release (e.g., in vivo microdialysis, ELISA of superfusate)
Procedure:
-
Animal Preparation: Use a transgenic animal or viral vector to express a light-activated channel in this compound-expressing neurons.
-
Light Delivery: Implant a fiber optic cannula over the brain region or nerve terminal field of interest.
-
Stimulation: Deliver light of the appropriate wavelength and intensity to activate the opsin and trigger neuronal firing. Stimulation protocols often involve pulsed light to mimic physiological firing patterns.
-
Measurement of Release: Concurrently, measure this compound release using a method like in vivo microdialysis or by collecting samples from an in vitro preparation.
-
Data Analysis: Correlate the timing of light stimulation with the measured increase in this compound levels.
V. Signaling Pathways of this compound
This compound exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R), which is a G-protein coupled receptor (GPCR). Activation of NK1R initiates a cascade of intracellular signaling events.
Signaling Pathway Diagram: this compound and NK1R
Caption: this compound signaling through the NK1 receptor.
Conclusion
The study of this compound release from nerve terminals is essential for understanding its role in health and disease. The techniques described in these application notes, from traditional immunoassays and microdialysis to advanced imaging and optogenetic methods, provide a powerful toolkit for researchers. The choice of technique will depend on the specific research question, the required spatial and temporal resolution, and the experimental model. By carefully selecting and implementing these methods, scientists can continue to unravel the complex biology of this compound and identify new therapeutic targets for a range of disorders.
References
Troubleshooting & Optimization
optimizing substance P immunohistochemistry for paraffin-embedded tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing immunohistochemistry (IHC) for the detection of Substance P in paraffin-embedded tissues.
Troubleshooting Common Issues in this compound IHC
Researchers may encounter several common issues during this compound immunohistochemistry. This guide provides systematic solutions to address these challenges.
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Inactive Primary Antibody | Verify the antibody's expiration date and ensure proper storage conditions were maintained. Test the antibody on a positive control tissue known to express this compound.[1] |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:250, 1:500, 1:1000).[2][3] |
| Insufficient Incubation Time/Temperature | Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for optimal binding.[3] |
| Epitope Masking due to Fixation | Over-fixation with formalin can mask the antigen. Optimize fixation time (18-24 hours is often ideal) and consider using a different fixative if issues persist.[4] Antigen retrieval is crucial for formalin-fixed paraffin-embedded tissues. |
| Inadequate Antigen Retrieval | The method of antigen retrieval is critical. Heat-Induced Epitope Retrieval (HIER) is generally more successful than Protease-Induced Epitope Retrieval (PIER). Experiment with different HIER buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and optimize the heating time and temperature. |
| Incorrect Protocol Steps | Review the entire protocol to ensure no steps were missed or reagents improperly prepared. Confirm the compatibility of the primary and secondary antibodies. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Primary Antibody Binding | Decrease the primary antibody concentration. Increase the concentration of the blocking serum (up to 10%) and/or the incubation time. The blocking serum should be from the same species as the secondary antibody. |
| Non-specific Secondary Antibody Binding | Run a "no primary antibody" control to confirm the secondary antibody is the source of the background. Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide. |
| Endogenous Biotin | If using an avidin-biotin detection system, block endogenous biotin with an avidin/biotin blocking kit. |
| Incomplete Deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps. |
| Tissue Drying | Do not allow the tissue sections to dry out at any stage of the staining procedure, as this can lead to non-specific antibody binding. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a new anti-Substance P antibody?
A1: A good starting point for a purified primary antibody is typically between 0.5 and 10 µg/ml. For an unpurified antiserum, a starting dilution of 1:50 to 1:100 is often recommended. However, it is crucial to perform a titration series to determine the optimal dilution for your specific antibody and tissue.
Q2: Which antigen retrieval method is best for this compound in paraffin-embedded tissue?
A2: Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for unmasking antigens in formalin-fixed paraffin-embedded tissues. The choice between citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) can be antigen-dependent. For many antibodies, Tris-EDTA at pH 9.0 provides superior results. It is advisable to test both buffers to determine the optimal condition for your specific this compound antibody.
Q3: How can I be sure my staining is specific to this compound?
A3: Including proper controls is essential for validating the specificity of your staining. Key controls include:
-
Positive Control: A tissue known to express this compound (e.g., dorsal root ganglia, spinal cord, or gut).
-
Negative Control: A tissue known not to express this compound.
-
No Primary Antibody Control: Incubating a slide with only the secondary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
Q4: What could be the reason for uneven staining across my tissue section?
A4: Uneven staining can result from several factors, including incomplete deparaffinization, tissue drying out during the procedure, or improper application of reagents. Ensure the entire tissue section is covered with each reagent and that slides remain in a humidified chamber during incubations.
Experimental Protocols and Data
Recommended Starting Parameters for Optimization
The following tables provide recommended starting concentrations and incubation times for key steps in this compound immunohistochemistry. These should be optimized for your specific antibody, tissue, and detection system.
Table 1: Primary Antibody Optimization
| Parameter | Recommendation | Purpose |
| Concentration (Purified Ab) | 0.5 - 10 µg/mL | To achieve optimal signal-to-noise ratio. |
| Concentration (Antiserum) | 1:50 - 1:500 | Initial dilution for unpurified antibodies. |
| Incubation Time | 1 hour at Room Temp or Overnight at 4°C | Longer incubation at a lower temperature can increase specific binding. |
Table 2: Antigen Retrieval Optimization (HIER)
| Parameter | Condition 1 | Condition 2 | Purpose |
| Buffer | 10 mM Sodium Citrate, pH 6.0 | 1 mM EDTA, 10 mM Tris, pH 9.0 | To effectively unmask the this compound epitope. |
| Heating Time | 10 - 20 minutes | 10 - 20 minutes | To reverse formalin-induced cross-linking. |
| Heating Method | Microwave, Pressure Cooker, or Water Bath | Microwave, Pressure Cooker, or Water Bath | Consistent heating is key for reproducibility. |
Detailed Experimental Protocol: Chromogenic IHC for this compound
This protocol provides a general workflow for chromogenic detection of this compound in formalin-fixed, paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes for 5 minutes each.
- Immerse in 100% Ethanol: 2 changes for 3 minutes each.
- Immerse in 95% Ethanol: 1 change for 3 minutes.
- Immerse in 70% Ethanol: 1 change for 3 minutes.
- Rinse in distilled water.
2. Antigen Retrieval (HIER):
- Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
- Immerse slides in the hot buffer for 10-20 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., PBS or TBS).
3. Peroxidase Block:
- Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody in wash buffer) for 30-60 minutes.
5. Primary Antibody Incubation:
- Incubate sections with the anti-Substance P primary antibody diluted in antibody diluent.
- Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
6. Detection System:
- Rinse with wash buffer.
- Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (if using an ABC method), or with an HRP-polymer-conjugated secondary antibody. Follow the manufacturer's instructions for incubation times.
7. Chromogen Development:
- Rinse with wash buffer.
- Incubate with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired staining intensity is reached.
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin to visualize nuclei.
- Rinse with water.
- Dehydrate through graded alcohols and xylene.
- Mount with a permanent mounting medium.
Visualizing the Workflow and Signaling Pathway
This compound IHC Experimental Workflow
A generalized workflow for chromogenic immunohistochemical staining of this compound in paraffin-embedded tissue.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor.
A simplified diagram of the this compound/NK1R signaling cascade leading to cellular responses.
References
Technical Support Center: Validation of Substance P Antibodies for Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Substance P antibodies for Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western blot?
A1: this compound is a small undecapeptide with a molecular mass of approximately 1.3 kDa.[1] However, it is derived from the protachykinin-1 (TAC1) precursor protein.[2] Depending on the antibody's epitope and the sample preparation, you may detect the precursor protein at a higher molecular weight. The predicted band size for the full-length TAC1 precursor is around 15 kDa, with some isoforms possibly present.[2][3] Some commercial antibodies have been observed to detect a band at approximately 17 kDa or 20 kDa. It is crucial to check the datasheet for the specific antibody you are using for information on the expected band size.
Q2: Which type of antibody is best for detecting this compound - monoclonal or polyclonal?
A2: Both monoclonal and polyclonal antibodies for this compound are commercially available and have been used in Western blotting. Polyclonal antibodies, which recognize multiple epitopes, may offer a stronger signal, which can be advantageous for detecting a low-abundance protein like this compound. Monoclonal antibodies, on the other hand, recognize a single epitope and may provide higher specificity. The choice between the two will depend on the specific requirements of your experiment and the validation data provided by the manufacturer for each antibody.
Q3: What are the recommended starting dilutions for a primary this compound antibody in Western blotting?
A3: The optimal dilution for a primary antibody should always be determined empirically. However, manufacturers provide recommended starting dilution ranges. For example, some polyclonal rabbit anti-Substance P antibodies suggest a starting dilution of 1:1000 to 1:3000, while others recommend 1:100 to 1:500. Always refer to the antibody's datasheet for the manufacturer's specific recommendations.
Q4: How can I confirm the specificity of my this compound antibody?
A4: Antibody specificity is critical for reliable results. Here are a few ways to validate your this compound antibody for Western blotting:
-
Peptide Competition/Blocking: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein on the membrane, leading to a significant reduction or absence of the band of interest.
-
Knockout (KO) Validated Antibodies: Use an antibody that has been validated using knockout cell lines or tissues. In a Western blot, the antibody should not produce a signal in the knockout sample compared to the wild-type control.
-
Positive and Negative Controls: Run well-characterized positive control lysates (e.g., from tissues known to express this compound, like the mouse spleen or brain) and negative controls (e.g., from tissues or cells that do not express this compound).
Troubleshooting Guide
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Solution |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody. Titrate the antibody to find the optimal concentration. Extend the incubation time to overnight at 4°C. |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. Consider using immunoprecipitation to enrich for this compound before running the Western blot. Use a more sensitive detection reagent. |
| Inefficient Protein Transfer | Due to its low molecular weight, this compound can be difficult to transfer and retain on the membrane. Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). Optimize transfer time and voltage; shorter transfer times may be necessary to prevent "blow-through". Consider using a semi-dry transfer system, which can be more efficient for small proteins. You can also try adding a second membrane to capture any protein that passes through the first. |
| Inactive Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles. |
Problem 2: High Background
| Possible Cause | Troubleshooting Solution |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Consider trying a different blocking agent. |
| Primary or Secondary Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.1-0.2% in TBS or PBS). |
| Membrane Dried Out | Ensure the membrane does not dry out at any point during the incubation and washing steps. |
Problem 3: Non-specific Bands
| Possible Cause | Troubleshooting Solution |
| Poor Antibody Specificity | Refer to the antibody's datasheet for information on cross-reactivity. Perform a peptide blocking experiment to confirm the specificity of the primary antibody. Consider trying a different, more specific antibody, such as a monoclonal or KO-validated antibody. |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per well. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
Experimental Protocols
General Protocol for this compound Western Blotting
This is a generalized protocol and may require optimization for your specific antibody and samples.
1. Sample Preparation:
- Homogenize tissue or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Centrifuge the lysate to pellet cellular debris.
- Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
- Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.
2. Gel Electrophoresis:
- For the small this compound peptide, a high-percentage Tris-Tricine gel (e.g., 16%) is recommended for better resolution of low molecular weight proteins.
- Load 20-50 µg of protein per lane. Include a pre-stained molecular weight marker.
- Run the gel according to the manufacturer's instructions.
3. Protein Transfer:
- Activate a PVDF membrane (0.2 µm pore size is recommended) in methanol for 15-30 seconds, then rinse with transfer buffer.
- Assemble the transfer stack (gel, membrane, filter papers) ensuring no air bubbles are trapped between the gel and the membrane.
- Perform a wet or semi-dry transfer. Optimization of transfer time is critical to prevent small proteins from passing through the membrane. A shorter transfer time (e.g., 30-60 minutes at 100V for wet transfer) may be necessary.
- After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
4. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary this compound antibody diluted in the blocking buffer (refer to the datasheet for recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: A generalized workflow for Western blotting.
Caption: A troubleshooting decision tree for Western blotting.
Caption: A simplified diagram of the this compound signaling pathway.
References
Technical Support Center: Substance P Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (SP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in experiments?
This compound is an eleven-amino-acid neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator.[1] It plays significant roles in inflammation, pain transmission, and immune regulation.[2][3] Its stability is a major experimental concern due to its very short half-life, which ranges from seconds to minutes in tissues, making it highly susceptible to enzymatic degradation.[2][4] Inaccurate measurements due to degradation can lead to variable and unreliable data, hindering research and clinical applications.
Q2: What is the typical half-life of this compound in various biological samples?
The half-life of this compound varies significantly depending on the biological matrix. It is rapidly degraded in tissues but shows greater stability in extracted plasma.
| Biological Sample | Reported Half-Life/Stability | Source(s) |
| Tissues & Whole Blood | Seconds to tens of minutes | |
| Extracted Blood Plasma | Stable on the time scale of hours | |
| Cerebrospinal Fluid (CSF) | Degraded by endogenous enzymes |
Q3: Which enzymes are primarily responsible for degrading this compound?
This compound is degraded by several proteolytic enzymes. The specific enzymes involved can vary by tissue and biological fluid. Understanding these enzymes is key to preventing ex vivo degradation during sample processing.
| Enzyme | Common Location(s) | Inhibitor(s) | Source(s) |
| Neutral Endopeptidase (NEP) / Neprilysin | Brain, Spinal Cord, Neutrophils | Thiorphan, Phosphoramidon | |
| Angiotensin-Converting Enzyme (ACE) | Brain, Lungs, Blood Vessels | Captopril, Enalaprilat | |
| Dipeptidyl Peptidase IV (DPP4) | Plasma | Epsilon-carbobenzoxy-lysylproline | |
| "this compound Degrading Enzyme" (Neutral Metallo-endopeptidase) | Brain | Metal-chelating agents | |
| Cathepsin G | Neutrophils | - | |
| Post-Proline Cleaving Enzyme (PPCE) | Cerebrospinal Fluid | - | |
| Matrix Metalloproteinases (MMP-8, MMP-9) | - | - | |
| Endothelin-Converting Enzyme-1 | Intracellular | - |
Q4: How does the binding of this compound to plasma proteins affect its stability and measurement?
A significant portion of endogenous this compound in blood plasma is bound to high-molecular-weight proteins, such as albumin. This binding appears to protect the peptide from rapid degradation, making endogenous SP more stable than exogenously added SP. However, this protein binding can interfere with quantification, especially in immunoassays. Extraction methods or dissociation techniques (e.g., acidification) are often necessary to release the bound this compound and measure the total concentration accurately. Failure to account for bound SP may lead to an underestimation of its true levels.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Signal
Question: My ELISA/RIA results show unexpectedly low or no this compound in my samples. What could be the cause?
Answer: This is a common issue often related to pre-analytical sample handling or the assay procedure itself.
| Possible Cause | Recommended Solution | Source(s) |
| Sample Degradation | Blood samples must be chilled immediately (ice bath) and plasma harvested within one hour of collection. Add protease inhibitors like aprotinin (to a final concentration of 0.014 TIU/mL) to serum and plasma samples within 5 minutes of collection. For tissue, homogenize immediately upon dissection to avoid losses. | |
| Improper Storage | Aliquot samples and store them at ≤ -20°C (or preferably -80°C for long-term storage) to avoid repeated freeze-thaw cycles, which can degrade the peptide. | |
| Suboptimal Assay Conditions | Increase incubation times for antibodies (e.g., incubate overnight at 4°C) to allow for maximal binding. Ensure the substrate (e.g., TMB) is fresh, protected from light, and allowed sufficient incubation time for color development. | |
| Analyte Concentration Below Detection Limit | If you suspect very low concentrations, you may need to concentrate the sample or use a higher sample volume. Consult your assay kit's technical support for protocol modifications. | |
| Protein Binding Interference | Endogenous SP binds to plasma proteins, which can mask it from antibody detection. Use a sample extraction method or an acidification protocol to dissociate SP from its binding proteins before analysis. |
Issue 2: High Variability in Results
Question: I am observing poor reproducibility and high variability between my sample replicates. What are the likely causes and solutions?
Answer: High variability often points to inconsistencies in sample processing or assay technique.
| Possible Cause | Recommended Solution | Source(s) |
| Inconsistent Sample Handling | Standardize your sample handling protocol. Ensure all samples are processed with similar times between collection and plasma harvesting/homogenization and are kept at the same temperature. | |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your samples and reagents to minimize freeze-thaw cycles that can degrade both the analyte and assay components. | |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh tips for each standard, control, and sample. When using multichannel pipettes, ensure all tips are securely attached to avoid volume variations. | |
| Plate "Edge Effects" | Uneven temperature or evaporation across the microplate can cause edge effects. Equilibrate the plate to room temperature before use and use a plate sealer during incubations. Avoid using the outermost wells if the problem persists. | |
| Insufficient Washing | Inadequate washing can lead to high background and variability. Increase the number of wash steps or the soak time to ensure complete removal of unbound reagents. |
Issue 3: Discrepancy with Published Data
Question: The this compound concentrations I've measured are very different from those reported in the literature. Why might this be?
Answer: Discrepancies in reported this compound levels are common and highlight the challenges in its quantification.
| Possible Cause | Explanation | Source(s) |
| Different Sample Preparation | The choice of sample preparation (e.g., peptide extraction vs. no extraction vs. acidification) can yield significantly different values. Extraction may exclude SP bound to large proteins, leading to lower reported values. | |
| Different Analytical Methods | Different assay kits (e.g., ELISA from different manufacturers) or methods (ELISA vs. RIA vs. LC-MS/MS) can produce different results due to variations in antibody specificity and sensitivity. The antibody in some kits may also cross-react with related peptides like Neurokinin A. | |
| Biological Variability | This compound levels can be influenced by a wide range of physiological and pathological states, including stress, inflammation, and various diseases. This inherent biological variability can lead to a wide range of reported "normal" values. |
Experimental Protocols & Visualizations
This compound Degradation and Signaling
The degradation of this compound is a key factor in regulating its biological activity. Once released, it is rapidly inactivated by various enzymes. Its signaling occurs through the NK1 receptor, which leads to receptor internalization and recycling.
Caption: Key enzymatic pathways responsible for the degradation of this compound.
Caption: Signaling pathway of this compound via the NK1 receptor.
Protocol 1: Blood Sample Collection and Processing
This protocol is designed to minimize ex vivo degradation of this compound in blood samples.
-
Preparation: Label pre-chilled tubes containing an anticoagulant (e.g., EDTA). Prepare an ice bath.
-
Collection: Collect whole blood directly into the pre-chilled anticoagulant tubes.
-
Inhibitor Addition: Within 5 minutes of collection, add a broad-spectrum protease inhibitor cocktail or a specific inhibitor like aprotinin to the recommended final concentration.
-
Mixing: Gently invert the tube 8-10 times to mix the blood with the anticoagulant and inhibitors.
-
Centrifugation: Keep the tube in the ice bath. Within 30 minutes of collection, centrifuge the sample at 1000 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately aliquot the plasma into new, pre-chilled cryovials. Store at ≤ -20°C for short-term storage or at -80°C for long-term storage. Avoid freeze-thaw cycles.
Caption: Recommended workflow for biological sample handling and analysis.
Protocol 2: Tissue Homogenization and Extraction of this compound
This protocol is for extracting this compound from solid tissue samples.
-
Dissection: Dissect the tissue of interest as quickly as possible to minimize post-mortem degradation.
-
Homogenization: Immediately place the fresh tissue in a tube with ice-cold extraction buffer (e.g., 2N acetic acid containing protease inhibitors). Do not freeze the tissue before homogenization if possible, as fresh tissue yields higher SP content.
-
Mechanical Lysis: Homogenize the tissue using motor-powered equipment, which is more efficient than manual methods. Keep the sample on ice throughout the process.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the extracted peptides.
-
Purification (Optional): For cleaner samples, especially for RIA or LC-MS/MS, a solid-phase extraction (SPE) step using C18 columns may be required to remove lipids and other interfering substances.
-
Storage: Store the extracted sample at -80°C until analysis.
Protocol 3: Acidification Method for SP Measurement in Unextracted Plasma
This method helps dissociate SP from plasma proteins to improve detection in immunoassays without a full extraction.
-
Sample Dilution: Dilute plasma samples as required by your assay kit's protocol (e.g., 1:8) in the provided assay buffer.
-
Acidification: Further dilute the sample 1:2 with a low pH buffer (e.g., a phosphate-citrate buffer at pH 2.6) to dissociate the SP-protein complexes. The final pH of the sample in the well should be sufficiently low to facilitate dissociation but still compatible with the assay's antibody-antigen binding.
-
Standard Curve: It is critical to prepare the standard curve using the same low pH buffer to ensure that the standards and samples are analyzed under identical conditions.
-
Assay Procedure: Proceed with the immunoassay (e.g., ELISA) according to the manufacturer's instructions, adding the acidified samples and standards to the plate.
-
Data Analysis: Calculate the SP concentration based on the acid-prepared standard curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Plasma-Derived this compound: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regenerative Potential of this compound [mdpi.com]
Technical Support Center: Substance P (NK1) Receptor Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting substance P (neurokinin-1, or NK1) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful this compound receptor binding assay?
Success in a this compound receptor binding assay hinges on several key factors: the quality of the receptor preparation (cell membranes or tissues), the choice and integrity of the radioligand, optimized assay conditions (incubation time, temperature, buffer composition), and the effective minimization of non-specific binding. Each of these elements must be carefully controlled to ensure reproducible and accurate results.
Q2: Which radioligand [1][2]is best for an NK1 receptor binding assay?
The choice of radioligand is critical. Commonly used radioligands for NK1 receptor assays include iodinated versions of this compound, such as [¹²⁵I]Bolton-Hunter this compound ([¹²⁵I]BH-SP), or tritiated antagonists.
-
¹²⁵I-labeled a[3]gonists offer very high specific activity, which is ideal for detecting low receptor densities.
-
Tritiated antagonis[4]ts often exhibit lower non-specific binding and can be more stable, providing a wider experimental window.
The optimal choice depends on the specific goals of the experiment, such as whether you are performing saturation, competition, or kinetic assays.
Q3: How do I determine[5] the optimal incubation time and temperature?
Optimal incubation time and temperature must be determined empirically for your specific system. This is achieved by conducting association kinetic experiments.
-
Time: Measure specific binding at multiple time points until a stable plateau is reached, indicating equilibrium. For many GPCRs, incubation times of 60 to 120 minutes are common.
-
Temperature: Assays are often performed at room temperature (around 25°C) or 30-37°C. While higher temperatures can shorten the time to reach equilibrium, they may also increase ligand degradation and non-specific binding. Performing assays at 4°C can minimize protease activity and degradation but will require a significantly longer incubation time to reach equilibrium.
Q4: My non-specific binding is too high. What can I do to reduce it?
High non-specific binding (NSB) can obscure the specific signal. NSB should ideally be less than 10-20% of the total binding.
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its dissociation constant (Kd).
-
Optimize Protein Concentration: Use the lowest amount of membrane protein that still provides a robust specific signal. Excess protein can increase NSB.
-
Add BSA or Detergents: Including Bovine Serum Albumin (BSA) (e.g., 0.1%) in the buffer can help block non-specific sites on filters and labware. Low concentrations of detergents like Tween-20 may also help.
-
Pre-soak Filters: Pre-soaking glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand sticking to the filter.
-
Improve Washing: Ensure wash steps are rapid and use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while effectively removing unbound radioligand.
Troubleshooting Guide
This section addresses common problems encountered during this compound receptor binding assays in a structured question-and-answer format.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Specific Binding | 1. Degraded Receptor: Improper storage or handling of membrane preparations. 2. Degraded Ligand: this compound and its radiolabeled analogs are susceptible to degradation by proteases and oxidation. 3. Incorrect Assay Conditions: Suboptimal pH, ionic strength, or absence of necessary cofactors. 4. Low Receptor Expression: The tissue or cell line used has a very low density of NK1 receptors. | 1. Receptor Quality: Prepare fresh membranes and store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Ensure protease inhibitors were included during preparation. 2. Ligand Integrity: Aliquot the radioligand upon receipt and store it as recommended by the manufacturer. Include protease inhibitors (e.g., bacitracin) in the assay buffer. 3. Buffer Optimization: Verify the pH of your binding buffer (typically 7.4). Test different buffer compositions. The buffer for NK1R assays often contains MgCl₂, BSA, and a protease inhibitor like bacitracin. 4. Increase Signal: Increase the amount of membrane protein per well. If using cell lines, confirm high-level expression via another method (e.g., Western blot, qPCR). |
| High Non-Specific Binding (NSB) | 1. Hydrophobic Radioligand: The radioligand is sticky and binds to non-receptor components (filters, tubes). 2. Excess Radioligand: The concentration used is too high, leading to binding at low-affinity, non-saturable sites. 3. Insufficient Washing: Unbound radioligand is not effectively removed. 4. Filter Binding: The radioligand binds directly to the filter material. | 1. Buffer Additives: Add 0.1% BSA to the binding buffer. Consider adding a low concentration of a mild detergent. 2. Titrate Radioligand: Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or near the Kd for competition assays. 3. Optimize Wash: Increase the number of washes (e.g., from 3 to 4) with ice-cold wash buffer. Ensure the vacuum is strong enough for rapid filtration. 4. Filter Treatment: Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous membrane suspensions or small volumes. 2. Inconsistent Incubation: Fluctuations in temperature or timing between experiments. 3. Variable Membrane Prep: Batch-to-batch variation in membrane preparation. 4. Ligand Degradation: Inconsistent stability of the radioligand or competing compounds. | 1. Technique: Use calibrated pipettes and wide-bore tips for membrane suspensions. Gently vortex membranes before each pipetting step to ensure a homogenous suspension. 2. Control Conditions: Use a temperature-controlled incubator or water bath. Standardize all incubation times precisely. 3. Standardize Protocol: Use a standardized, well-documented protocol for all membrane preparations. Characterize each new batch to ensure consistency. 4. Reagent Handling: Prepare fresh dilutions of compounds for each experiment from frozen stocks to avoid degradation in solution. |
Visual Guides and Protocols
This compound / NK1 Receptor Signaling Pathway
This compound binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gαq and Gαs signaling pathways, leading to the mobilization of intracellular calcium and the production of cAMP, respectively. These pathways trigger downstream cellular responses, including inflammation and pain signaling.
Caption: this compound (SP) binding to the NK1 receptor activates Gq and Gs signaling pathways.
Standard Radioligand Binding Assay Workflow
The following diagram outlines the typical workflow for a filtration-based radioligand binding assay.
Caption: Standard workflow for a radioligand receptor binding assay using filtration.
Troubleshooting Logic: High Non-Specific Binding
Use this decision tree to diagnose and resolve issues with high non-specific binding.
Caption: Decision tree for troubleshooting high non-specific binding in binding assays.
Experimental Protocols
Cell Membrane Preparation Protocol
This protocol is a general guideline for preparing a crude membrane fraction from cultured cells overexpressing the NK1 receptor.
-
Cell Harvest: Grow cells to confluency. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into fresh, ice-cold PBS and pellet them by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer containing a cryoprotectant like 10% sucrose.
-
Quantification & Storage: Determine the total protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane suspension and store at -80°C until use.
Radioligand Competition Binding Assay Protocol
This protocol describes a typical competition assay to determine the affinity (Ki) of a test compound.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL Bacitracin, pH 7.4.
-
Radioligand: Dilute the radioligand (e.g., [¹²⁵I]BH-SP) in Binding Buffer to a final concentration equal to its Kd.
-
Test Compound: Prepare serial dilutions of the unlabeled test compound.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of unlabeled this compound.
-
Membrane Suspension: Thaw and dilute the membrane preparation in ice-cold Binding Buffer to the desired concentration (e.g., 5-20 µg protein per well).
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding Wells: Add 50 µL Binding Buffer + 50 µL radioligand + 150 µL membrane suspension.
-
NSB Wells: Add 50 µL NSB Control + 50 µL radioligand + 150 µL membrane suspension.
-
Test Compound Wells: Add 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane suspension.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a PEI-pre-soaked GF/C filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scite.ai [scite.ai]
- 3. Analysis of fluorescently labeled this compound analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
improving signal-to-noise ratio in substance P in situ hybridization
Welcome to the technical support center for Substance P in situ hybridization (ISH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you optimize your experimental workflow to achieve a high signal-to-noise ratio for clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in this compound ISH?
High background can stem from several factors, including non-specific probe binding, insufficient washing stringency, or the presence of endogenous components that interfere with the detection system.[1][2] Adding blocking agents like salmon sperm DNA or tRNA to your pre-hybridization and hybridization buffers can help reduce non-specific probe binding.[1] It is also crucial to optimize the stringency of your post-hybridization washes by adjusting temperature and salt concentration.[1]
Q2: I am not getting any signal. What are the likely causes?
A complete lack of signal can be due to several issues. These include degradation of the target mRNA, insufficient tissue permeabilization, problems with the probe, or suboptimal hybridization conditions.[3] Ensure that your tissue was properly fixed to preserve RNA integrity. The proteinase K digestion step is critical for unmasking the target sequence; however, over-digestion can lead to poor tissue morphology and loss of signal. It's recommended to perform a titration experiment to find the optimal proteinase K concentration and incubation time for your specific tissue. Also, verify the integrity and concentration of your probe.
Q3: How can I optimize the stringency of the post-hybridization washes?
Post-hybridization washes are critical for removing non-specifically bound probes. Stringency is primarily controlled by temperature and salt concentration (SSC). To increase stringency, you can raise the temperature of the washes or decrease the salt concentration. For example, a high-stringency wash might involve using 0.1x SSC at 65°C. It is important to note that excessively high temperatures or prolonged washing can also wash away your specific signal.
Q4: What is the role of formamide in the hybridization buffer and how does it affect the signal?
Formamide is used in the hybridization buffer to lower the melting temperature of the nucleic acid hybrids, allowing for hybridization to occur at a lower, less damaging temperature. This helps to preserve the morphology of the tissue. The concentration of formamide can be optimized, typically ranging from 30% to 50%, to maximize the specific signal while minimizing background. It is crucial to use de-ionized formamide to avoid degradation into formic acid, which can negatively impact your results.
Q5: When should I be concerned about endogenous biotin and how can I block it?
Endogenous biotin can be a significant source of background noise, especially in tissues like the kidney, liver, and pancreas, when using a biotin-based detection system. To prevent non-specific binding of avidin or streptavidin conjugates, you should perform an endogenous biotin blocking step. This is typically a two-step process involving sequential incubation with avidin and then with free biotin to saturate all endogenous biotin and avidin binding sites, respectively.
Troubleshooting Guides
Problem 1: High Background
High background staining can obscure the specific signal, making interpretation of the results difficult.
| Potential Cause | Recommended Solution |
| Non-specific probe binding | Include blocking agents (e.g., salmon sperm DNA, tRNA) in pre-hybridization and hybridization buffers. Consider an acetylation step after permeabilization to block positively charged amines. |
| Insufficient post-hybridization washing | Increase the stringency of washes by increasing the temperature or decreasing the salt (SSC) concentration. Ensure adequate wash duration. |
| Probe concentration too high | Reduce the concentration of the probe used in the hybridization solution. |
| Endogenous biotin (for biotin-based detection) | Perform an avidin-biotin blocking step before probe hybridization. |
| Repetitive sequences in the probe | Add a blocker for repetitive sequences to the hybridization mix. |
Problem 2: Weak or No Signal
A faint or absent signal can be frustrating. The following steps can help identify and resolve the issue.
| Potential Cause | Recommended Solution |
| RNA degradation | Use fresh tissues and ensure proper fixation (e.g., 4% paraformaldehyde) to preserve RNA integrity. Handle all solutions and equipment with RNase-free technique. |
| Inadequate tissue permeabilization | Optimize the proteinase K digestion step. Titrate the concentration (e.g., 1-10 µg/mL) and incubation time (10-30 minutes). Over-digestion can also lead to signal loss. |
| Poor probe quality or concentration | Verify probe integrity via gel electrophoresis. Ensure accurate probe quantification and use an optimal concentration. |
| Suboptimal hybridization conditions | Optimize hybridization temperature and time. Ensure the hybridization chamber is properly humidified to prevent the sample from drying out. |
| Post-hybridization washes too stringent | Decrease the temperature or increase the salt concentration of the post-hybridization washes. |
Experimental Protocols & Data
Proteinase K Digestion Optimization
The goal of this step is to permeabilize the tissue to allow probe entry without compromising tissue morphology.
Protocol:
-
Prepare a range of Proteinase K concentrations (e.g., 1, 5, 10, 20 µg/mL) in a suitable buffer (e.g., 50 mM Tris).
-
After fixation and pre-treatment, incubate serial sections with the different concentrations of Proteinase K.
-
Incubate for a standardized time (e.g., 15 minutes) at 37°C.
-
Alternatively, test different incubation times (e.g., 10, 20, 30 minutes) with a fixed Proteinase K concentration.
-
Proceed with the remainder of the ISH protocol.
-
Evaluate the sections for both signal intensity and tissue morphology to determine the optimal condition.
| Parameter | Low End | High End | Typical Starting Point |
| Proteinase K Concentration | 1 µg/mL | 20 µg/mL | 10 µg/mL |
| Incubation Time | 10 min | 30 min | 15 min |
| Incubation Temperature | Room Temp | 37°C | 37°C |
Note: Optimal conditions are tissue-dependent.
Post-Hybridization Wash Stringency
These washes are crucial for removing non-specifically bound probe.
Protocol:
-
Following hybridization, perform initial low-stringency washes at room temperature (e.g., 2x SSC).
-
Proceed to high-stringency washes. Prepare wash buffers with varying SSC concentrations (e.g., 2x, 1x, 0.5x, 0.1x SSC).
-
Incubate sections in these buffers at a range of temperatures (e.g., 55°C, 60°C, 65°C).
-
A typical high-stringency wash is 0.1x SSC at 65°C for 15 minutes.
-
Evaluate the signal-to-noise ratio for each condition to find the optimal balance.
| Parameter | Low Stringency | High Stringency |
| SSC Concentration | 2x SSC | 0.1x SSC |
| Temperature | Room Temperature | 65°C |
Visual Guides
General In Situ Hybridization Workflow
Caption: A generalized workflow for in situ hybridization experiments.
Troubleshooting Logic: No Signal
Caption: A decision tree for troubleshooting experiments with no signal.
This compound Signaling Pathway
This compound is a neuropeptide that plays a role in inflammation and pain transmission. It exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor. This interaction can activate downstream signaling cascades, such as the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway.
Caption: Simplified signaling pathway of this compound via the NK-1R.
References
best practices for substance P sample collection and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for Substance P (SP) sample collection, storage, and analysis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when collecting samples for this compound measurement?
A1: The most critical factor is the prevention of enzymatic degradation. This compound is a peptide that is rapidly degraded by various proteases present in biological samples. Therefore, the immediate addition of protease inhibitors upon sample collection is essential for accurate quantification.
Q2: What type of collection tube should I use for blood samples?
A2: For plasma samples, it is recommended to use tubes containing an anticoagulant such as heparin and to add a protease inhibitor cocktail immediately.[1] For serum samples, use a serum separator tube (SST) and add a protease inhibitor like aprotinin within five minutes of collection.[1] Some commercially available tubes, like the Z-tube™, contain preservatives specifically for peptide analysis and are recommended.[2]
Q3: What are the optimal storage conditions for this compound samples?
A3: Immediately after processing, samples should be aliquoted and stored at ≤ -20°C.[1] For long-term storage, -80°C is recommended to maintain stability. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[1]
Q4: Can I use EDTA as an anticoagulant for plasma collection?
A4: Some assay kits advise against the use of EDTA as an anticoagulant. It is crucial to consult the specific protocol of the assay you are using. Heparin is a more commonly recommended anticoagulant for this compound plasma collection.
Q5: How should I prepare tissue samples for this compound extraction?
A5: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For extraction, boiling the tissue in an acidic buffer (e.g., 1-2% acetic acid) is an effective method to release this compound. The addition of protease inhibitors to the extraction buffer is also highly recommended to prevent degradation during the homogenization and extraction process.
Troubleshooting Guides
Low or No Signal in ELISA/RIA
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure that protease inhibitors were added immediately upon sample collection and during any extraction procedures. Process samples on ice and freeze them as quickly as possible. |
| Improper Sample Storage | Verify that samples have been consistently stored at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. |
| Suboptimal Antibody Concentration | Titrate the primary and/or secondary antibodies to determine the optimal concentration for your assay. |
| Inactive Conjugate or Substrate | Test the activity of the enzyme conjugate and ensure the substrate is fresh and has been stored correctly. |
| Incorrect Assay Procedure | Review the assay protocol carefully to ensure all steps were performed correctly, including incubation times and temperatures. |
High Background Signal in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to remove all unbound reagents. |
| Non-specific Antibody Binding | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the blocking incubation time. |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the substrate has not been contaminated. |
| Edge Effects | Ensure even temperature across the plate during incubation by using a water bath or incubator. Seal plates properly to prevent evaporation. |
High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Uneven Plate Washing | Ensure that all wells are washed with the same volume and pressure. Automated plate washers can improve consistency. |
| Temperature Gradients | Allow all reagents and the plate to come to room temperature before starting the assay. Incubate the plate in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Plasma
-
Collection: Collect whole blood into a chilled tube containing heparin as an anticoagulant.
-
Inhibitor Addition: Immediately add a broad-spectrum protease inhibitor cocktail (containing inhibitors for serine, cysteine, and metalloproteases) to the blood sample. Aprotinin should be added to a final concentration of 0.014 TIU/mL within 5 minutes of collection.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood and inhibitors.
-
Centrifugation: Centrifuge the sample at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquoting and Storage: Carefully collect the plasma supernatant, aliquot it into pre-chilled tubes, and immediately freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Tissue Sample Extraction
-
Homogenization: Homogenize the frozen tissue sample in a 10-fold volume of ice-cold 2% acetic acid containing a protease inhibitor cocktail.
-
Boiling: Heat the homogenate at 100°C for 10 minutes to further inactivate proteases and aid in extraction.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the extracted this compound.
-
Quantification and Storage: Determine the protein concentration of the extract. Aliquot the supernatant and store it at -80°C.
Quantitative Data Summary
| Storage Condition | Sample Type | Protease Inhibitor | Stability | Reference |
| Room Temperature | Whole Blood | None | Approximately 25% of activity remains after 30 minutes. | |
| Frozen (≤ -20°C) | Serum/Plasma | Aprotinin | Stable for at least 4 weeks. | |
| Frozen (≤ -20°C) | Serum/Plasma | Not specified | Avoid repeated freeze-thaw cycles. | |
| -80°C | Plasma | Not specified | Recommended for long-term storage. |
Visualizations
Caption: this compound Signaling Pathway.
References
Technical Support Center: Navigating Low Substance P Concentrations in Experimental Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substance P (SP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with measuring low concentrations of this neuropeptide in experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why are my measured this compound concentrations unexpectedly low or undetectable?
A1: Several factors can contribute to low or undetectable this compound levels in your samples. These can be broadly categorized into issues with sample collection and handling, the assay itself, or the inherent biological characteristics of your sample. This compound is a peptide that is susceptible to degradation by proteases present in biological samples.[1][2] Its short half-life in tissues necessitates careful and rapid sample processing.[2][3] Furthermore, a significant portion of this compound in plasma and serum can be bound to proteins, which may not be detected by all assay methods without a proper extraction or dissociation step.[4]
Q2: What are the critical first steps in sample collection to ensure this compound stability?
A2: To prevent the degradation of this compound, it is crucial to collect samples on ice and process them quickly. The addition of protease inhibitors, such as aprotinin, immediately after collection is highly recommended. For blood samples, using heparin as an anticoagulant is often suggested for plasma collection. It is also advisable to centrifuge samples promptly to separate plasma or serum and store them at ≤ -20°C, avoiding repeated freeze-thaw cycles.
Q3: Should I be using serum or plasma for my this compound measurements?
A3: Both serum and plasma can be used for this compound measurement, but consistency in sample type is key for comparable results. Some protocols recommend plasma collected with heparin and the addition of aprotinin. It is important to note that some assay kits may have specific recommendations or limitations regarding the sample type.
Q4: What is the significance of sample extraction and when should I use it?
A4: Sample extraction can be a critical step when dealing with low this compound concentrations. It serves two main purposes: to concentrate the peptide from a larger sample volume and to remove interfering substances from the sample matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly improve the recovery and detection of this compound, especially in complex biological fluids like plasma or tissue homogenates. Acidification of the sample prior to extraction can further enhance recovery by dissociating this compound from binding proteins.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the quantification of low this compound concentrations.
Problem 1: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples. Change pipette tips between each sample and standard dilution. |
| Poor Mixing of Reagents or Samples | Thoroughly mix all reagents before use. Ensure samples are vortexed gently before adding to the plate. |
| Inadequate Plate Washing | Ensure all wells are filled and emptied completely during each wash step. Increase the number of washes or soak time if necessary to reduce background noise. |
| Presence of Bubbles in Wells | Visually inspect the plate for bubbles before reading and carefully pop any that are present. |
Problem 2: Weak or No Signal in Samples and Standards
| Possible Cause | Recommended Solution |
| This compound Degradation | Review your sample collection and storage protocol. Ensure rapid processing on ice and the immediate addition of protease inhibitors like aprotinin. Store samples at -80°C for long-term stability. |
| Inefficient Extraction | Optimize your extraction protocol. Consider acidifying your sample before extraction to improve recovery. Ensure the elution solvent is appropriate for your extraction column and is completely evaporated before reconstitution. |
| Incorrect Assay Procedure | Carefully review the manufacturer's protocol for the assay kit. Pay close attention to incubation times, temperatures, and reagent preparation steps. |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures. |
Problem 3: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Antibodies | Increase the number of wash steps or the stringency of the wash buffer. Ensure that the blocking buffer is appropriate for your sample type and is incubated for the recommended time. |
| Contamination of Reagents | Use fresh, sterile pipette tips for each reagent. Avoid cross-contamination between wells. |
| Substrate Solution Issues | Protect the substrate solution from light. If the substrate solution appears colored before use, it may be contaminated and should be discarded. |
Experimental Protocols
Protocol 1: General Sample Collection and Processing for this compound Measurement
-
Collection: Collect biological fluids (e.g., blood, CSF) on ice. For blood, use tubes containing an anticoagulant such as heparin.
-
Protease Inhibition: Immediately after collection, add a protease inhibitor cocktail or a specific inhibitor like aprotinin to the sample to prevent this compound degradation.
-
Centrifugation: Centrifuge the samples as soon as possible according to the recommended protocol for the specific fluid (e.g., for plasma, 1000 x g for 15 minutes at 4°C).
-
Aliquoting and Storage: Carefully collect the supernatant (plasma, serum, etc.) and aliquot it into pre-chilled, low-binding tubes. Store the aliquots at ≤ -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Concentration
This protocol is a general guideline and may need optimization based on the specific sample type and SPE cartridge used.
-
Sample Acidification: Acidify the sample (e.g., plasma, tissue homogenate) by adding an equal volume of an acidic solution, such as 4% acetic acid or 0.1% trifluoroacetic acid (TFA). This helps to dissociate this compound from binding proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with one column volume of methanol followed by one column volume of equilibration buffer (e.g., 0.1% TFA in water).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge. Allow the sample to pass through the column by gravity or gentle vacuum.
-
Washing: Wash the cartridge with one to two column volumes of a weak solvent (e.g., 0.1% TFA in water) to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound with a stronger organic solvent, such as 60:40 acetonitrile:1% TFA.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried peptide in the assay buffer provided with your quantification kit.
Visualizing Key Processes
To aid in understanding the critical aspects of this compound research, the following diagrams illustrate the this compound signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: this compound signaling through the NK1 receptor.
Caption: Workflow for this compound sample handling and analysis.
Caption: Decision tree for troubleshooting low this compound results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Regenerative Potential of this compound [mdpi.com]
- 3. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Plasma-Derived this compound: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Substance P Immunofluorescence
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize fixation methods and staining protocols for Substance P (SP) immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for this compound immunofluorescence?
A1: For optimal preservation of this compound antigenicity and tissue morphology, transcardial perfusion with a freshly prepared 4% paraformaldehyde (PFA) solution in 0.1 M phosphate buffer (PB) is highly recommended, especially for rodent brains.[1][2] If perfusion is not feasible, immersion fixation can be used, but it is crucial that the tissue volume is 10-20 times less than the fixative volume and the tissue thickness does not exceed 0.5 cm to ensure proper penetration.[1]
Q2: How long should I fix my tissue samples?
A2: Fixation time is a critical parameter that requires optimization. For immersion fixation, a general guideline is 24-72 hours for standard samples.[1] Over-fixation (e.g., longer than 36 hours) can lead to excessive cross-linking, which may mask the this compound epitope and result in weak or no signal.[1] Under-fixation will result in poor tissue preservation.
Q3: Is antigen retrieval necessary for this compound staining?
A3: Yes, antigen retrieval is often a crucial step, particularly for formalin-fixed, paraffin-embedded (FFPE) tissues. The fixation process creates methylene bridges that can mask the antigenic sites of this compound. Heat-Induced Epitope Retrieval (HIER) is the most common and generally more successful method compared to Protease-Induced Epitope Retrieval (PIER).
Q4: Which antigen retrieval buffer should I use?
A4: The optimal antigen retrieval buffer and pH depend on the specific antibody and tissue. Sodium citrate buffer (10 mM, pH 6.0) is a common starting point for HIER. However, for some antibodies, Tris-EDTA buffer (pH 9.0) may yield better results. It is advisable to test different buffer conditions to determine the best one for your specific experiment.
Q5: How can I permeabilize my samples to allow the antibody to reach this compound?
A5: Permeabilization is necessary after aldehyde-based fixation to allow antibodies to access intracellular targets. Non-ionic detergents like Triton X-100 or NP-40 are commonly used. A typical concentration is 0.1-0.4% Triton X-100 in PBS. For sensitive structures like presynaptic vesicles, it is sometimes recommended to perform a gentler permeabilization or include the detergent only during the primary antibody incubation step to avoid damaging the structures.
Troubleshooting Guide
Problem 1: Weak or No Staining Signal
| Possible Cause | Recommended Solution |
| Improper Fixation | Ensure tissue is fixed promptly after harvesting to prevent degradation. Optimize fixation time; over-fixation can mask the epitope. For perfusion, ensure the procedure is thorough. |
| Ineffective Antigen Retrieval | Antigen retrieval is often necessary for fixed tissues. Optimize the HIER method by testing different buffers (e.g., Citrate pH 6.0, EDTA pH 9.0), heating times (20-40 minutes), and temperatures (95-100°C). |
| Low Primary Antibody Concentration | The antibody concentration may be too low. Perform a titration to find the optimal dilution. Consult the antibody datasheet for recommended starting dilutions (e.g., 1:2000 to 1:8000). |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., goat anti-rabbit secondary for a rabbit primary). Verify that the fluorophore is compatible with your microscope's filters and lasers. |
| Low this compound Expression | Confirm that the target tissue is expected to express this compound. Use a positive control tissue known to have high SP expression, such as the spinal cord or substantia nigra. |
| Signal Fading (Photobleaching) | Minimize exposure of samples to light during incubation and imaging. Use a mounting medium containing an anti-fade reagent. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block non-specific binding by incubating with a blocking buffer for at least 30-60 minutes. A common blocking solution is 5% normal serum from the same species as the secondary antibody in PBS-T (PBS with Triton X-100). |
| Primary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Reduce the primary antibody concentration and/or the incubation time. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Secondary Antibody Cross-Reactivity | Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Tissue Autofluorescence | Some tissues have natural fluorescence. This can be more pronounced with aldehyde fixation. You can perform a "quenching" step with a reagent like sodium borohydride or use commercial background-suppressing reagents. Viewing an unstained control slide can help identify autofluorescence. |
| Drying of the Sample | Ensure the tissue section remains hydrated throughout the entire staining procedure, as drying can cause artifacts and high background. |
Experimental Protocols & Data
Table 1: Fixation and Permeabilization Parameters
| Parameter | Method | Reagent | Concentration | Duration | Temperature | Notes |
| Fixation | Perfusion or Immersion | Paraformaldehyde (PFA) | 4% in 0.1M PB | 24-72 hours | 4°C | Freshly prepare PFA from powder. For immersion, use 10-20x fixative volume to tissue volume. |
| Fixation | Immersion (for FFPE) | 10% Neutral Buffered Formalin (NBF) | 3.7-4% Formaldehyde | 24-36 hours | Room Temp | Standard for paraffin-embedded tissues. |
| Permeabilization | For Aldehyde-Fixed Tissue | Triton X-100 in PBS | 0.1% - 0.4% | 10-15 minutes | Room Temp | Necessary for intracellular antigen access. |
Table 2: Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | Composition | pH | Heating Method | Temperature | Duration |
| Sodium Citrate | 10 mM Citric Acid, 0.05% Tween 20 | 6.0 | Microwave, Steamer, or Water Bath | 95-100°C | 20-40 minutes |
| Tris-EDTA | 1 mM EDTA, 0.05% Tween 20 | 8.0-9.0 | Microwave, Steamer, or Water Bath | 95-100°C | 20-40 minutes |
Detailed Protocol: Immunofluorescence Staining of this compound in Free-Floating Sections
-
Preparation: Perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the brain overnight in 4% PFA at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS until it sinks (typically 24-48 hours) to prevent ice crystal formation during freezing.
-
Sectioning: Cut 30-40 µm sections on a freezing microtome or cryostat. Store sections in a cryoprotectant solution at -20°C until use.
-
Washing: Wash sections 3 times for 5 minutes each in PBS to remove the storage solution.
-
Blocking & Permeabilization: Incubate sections for 1 hour at room temperature in a blocking buffer, e.g., PBS containing 0.3% Triton X-100 and 3% normal goat serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against this compound (e.g., rabbit anti-Substance P) diluted in the blocking buffer. Incubation is typically performed overnight at 4°C. Refer to the manufacturer's datasheet for the optimal dilution range.
-
Washing: Wash sections 3 times for 5 minutes each in PBS containing 0.3% Triton X-100 (PBS-T).
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Washing: Wash sections 3 times for 5 minutes each in PBS-T, protected from light.
-
Mounting: Mount the sections onto glass slides and allow them to dry.
-
Coverslipping: Add a drop of anti-fade mounting medium and place a coverslip over the tissue. Seal the edges with nail polish if desired.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore.
Visual Guides and Workflows
Caption: General workflow for this compound immunofluorescence staining.
Caption: Troubleshooting flowchart for weak or absent this compound signal.
Caption: Principle of Heat-Induced Epitope Retrieval (HIER).
Caption: Simplified signaling pathway of this compound via the NK1 receptor.
References
cross-reactivity issues with substance P antibodies
Welcome to the technical support center for substance P antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are antibodies used to study it?
This compound (SP) is an 11-amino acid neuropeptide that belongs to the tachykinin family of neurotransmitters.[1][2] It is involved in a wide range of biological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Antibodies specific to this compound are crucial tools for researchers to detect and quantify its expression and localization in tissues and cells, thereby helping to elucidate its role in various physiological and pathological states.
Q2: What is antibody cross-reactivity and why is it a major concern with this compound antibodies?
Antibody cross-reactivity occurs when an antibody raised against one specific antigen (in this case, this compound) also binds to other, structurally similar molecules. This is a significant issue for this compound antibodies because this compound is part of the tachykinin family, which includes other structurally related peptides like Neurokinin A (NKA) and Neurokinin B (NKB). These peptides share a common C-terminal sequence, which can be a site of antibody binding, leading to non-specific signals and inaccurate data.
Q3: What are the common molecules that cross-react with this compound antibodies?
The most common cross-reactants for this compound antibodies are other members of the tachykinin family, primarily:
-
Neurokinin A (NKA)
-
Neurokinin B (NKB)
The degree of cross-reactivity can vary significantly between different antibody clones and manufacturers. It is crucial to consult the antibody's datasheet for any available cross-reactivity data.
Q4: How can I validate the specificity of my this compound antibody?
Validating the specificity of your this compound antibody is critical for reliable results. A key method for this is the peptide absorption control (also known as peptide blocking). This involves pre-incubating the antibody with an excess of the immunizing peptide (this compound). If the antibody is specific, this pre-incubation will block the antibody's binding sites, leading to a significant reduction or elimination of the signal in your experiment when compared to a control where the antibody was not pre-incubated with the peptide.
Q5: What are the best practices to minimize cross-reactivity in my experiments?
-
Choose a well-characterized antibody: Opt for monoclonal antibodies with documented low cross-reactivity to other tachykinins.
-
Perform validation experiments: Always run a peptide absorption control to confirm the specificity of your antibody in your specific application.
-
Optimize antibody concentration: Titrate your primary antibody to determine the lowest concentration that still provides a specific signal with low background.
-
Optimize blocking conditions: Use appropriate blocking buffers (e.g., serum from the same species as the secondary antibody) to minimize non-specific binding.
Troubleshooting Guides
Problem: Unexpected Bands in Western Blot
| Possible Cause | Solution |
| Cross-reactivity with other tachykinins | Perform a peptide absorption control. A specific signal for this compound should disappear after pre-incubation with the this compound peptide. If other bands remain, they are likely due to non-specific binding or cross-reactivity. Consider using a different, more specific antibody. |
| Non-specific binding of the primary or secondary antibody | Optimize blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure your washing steps are thorough to remove unbound antibodies. |
| Protein degradation | Prepare fresh sample lysates with a sufficient concentration of protease inhibitors. |
Problem: High Background Staining in Immunohistochemistry (IHC)
| Possible Cause | Solution |
| Antibody concentration is too high | Perform an antibody titration to find the optimal dilution that provides a clear signal with minimal background. |
| Non-specific binding of antibodies | Use a blocking serum from the same species as the secondary antibody. Increase the duration of the blocking step. |
| Endogenous peroxidase or biotin activity | If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H₂O₂ solution. If using an avidin-biotin complex (ABC) method, use an avidin/biotin blocking kit. |
| Over-fixation or under-fixation of tissue | Optimize your tissue fixation protocol. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and increased background. |
| Antigen retrieval issues | The method of antigen retrieval (heat-induced or enzymatic) may need optimization depending on the antibody and tissue type. |
Problem: Inconsistent or Unreliable Results in ELISA
| Possible Cause | Solution |
| High background | This can be due to insufficient washing, improper blocking, or the antibody concentration being too high. Increase the number of wash steps and ensure complete aspiration of wash buffer. Optimize the blocking buffer and incubation time. Titrate the detection antibody. |
| Poor standard curve | Ensure the standard is reconstituted correctly and has not degraded. Use a 4-parameter logistic (4-PL) curve fit for analysis. Check for pipetting errors and ensure all reagents are at room temperature before use. |
| Low signal | The antibody concentration may be too low, or the incubation times may be too short. The biological sample may have this compound levels below the detection limit of the assay. |
| High variability between replicates | This is often due to pipetting inaccuracies or insufficient mixing of reagents. Ensure thorough mixing and use calibrated pipettes. Avoid "edge effects" by ensuring even temperature across the plate during incubations. |
Data Presentation
Table 1: Example of Tachykinin Cross-Reactivity Data for a this compound Antibody
Researchers should look for a similar table in the antibody datasheet provided by the manufacturer. The values represent the percentage of cross-reactivity with other tachykinins relative to this compound.
| Peptide | Sequence | % Cross-Reactivity |
| This compound | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | 100% |
| Neurokinin A | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | < 1% |
| Neurokinin B | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | < 0.1% |
| Other Peptides | Various | Not Detected |
Experimental Protocols
Protocol: Peptide Absorption Control for Antibody Specificity
This protocol is a crucial step in validating the specificity of a this compound antibody.
-
Determine the optimal antibody concentration: First, establish the working dilution of your primary antibody that gives a clear and specific signal in your application (e.g., Western Blot, IHC).
-
Prepare antibody solutions:
-
Control Tube: Dilute the this compound antibody to its optimal working concentration in your standard antibody dilution buffer.
-
Blocked Tube: In a separate tube, add the this compound immunizing peptide to the antibody dilution buffer at a 2-5 fold excess by weight compared to the antibody. Mix gently. Then, add the primary antibody to this peptide-containing buffer at its optimal working concentration.
-
-
Incubate: Gently agitate both tubes (control and blocked) for 30-60 minutes at room temperature.
-
Proceed with your immunoassay: Use the "control" antibody solution on one set of samples and the "blocked" antibody solution on an identical set of samples.
-
Analyze results: Compare the signal from the control and blocked samples. A significant reduction or complete absence of signal in the "blocked" sample indicates that the antibody is specific for this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway via the NK1 receptor.
Caption: Workflow for a peptide absorption control experiment.
Caption: Troubleshooting logic for unexpected Western Blot bands.
References
Technical Support Center: Measurement of Substance P in Microdialysis Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the measurement of substance P in microdialysis samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are the measured concentrations of this compound in my microdialysis samples unexpectedly low or undetectable?
A1: Several factors can contribute to low or undetectable levels of this compound. The most common issues are:
-
Low In Vivo Concentrations: this compound is typically present at very low physiological concentrations, often in the picomolar (pM) range, in the extracellular fluid.[1]
-
Poor Microdialysis Recovery: The recovery rate of this compound during microdialysis is often low, typically less than 20%.[1] This is due to its molecular weight and potential for interaction with the dialysis membrane.
-
Adsorption: this compound is a known "sticky" peptide and can adsorb to the surfaces of the microdialysis probe, tubing, and collection vials, leading to significant sample loss.[1][2]
-
Sample Degradation: Peptidases in the tissue and within the collected sample can rapidly degrade this compound.[3] Its half-life can be as short as seconds to minutes.
-
Insufficient Assay Sensitivity: The analytical method used for quantification may not be sensitive enough to detect the low concentrations of this compound in the dialysate.
Q2: How can I improve the recovery of this compound from my microdialysis probe?
A2: Improving recovery requires a multi-faceted approach:
-
Optimize Microdialysis Flow Rate: Lower flow rates generally increase the recovery of substances. However, this also reduces the temporal resolution of your sampling. A balance must be struck based on your experimental needs.
-
Select Appropriate Membrane Material: The choice of dialysis membrane material can impact recovery. Some materials may have a higher affinity for peptides like this compound. Testing different membrane types (e.g., polyarylethersulphone, polyacrylonitrile) may be beneficial.
-
Reduce Adsorption: Pre-treating the microdialysis system can significantly reduce adsorptive losses. This can include:
-
Coating the tubing and probe with a reagent like polyethylenimine (PEI) has been shown to improve recovery of positively charged peptides.
-
Adding a small amount of a non-ionic surfactant or a protein like bovine serum albumin (BSA) to the perfusion fluid can help to block non-specific binding sites.
-
Q3: What are the best practices for collecting and storing microdialysis samples containing this compound to prevent degradation?
A3: Proper sample handling is critical to prevent the degradation of this compound:
-
Immediate Cooling: Collect samples in cooled vials and keep them on ice or a cooling rack throughout the collection period.
-
Acidification: Adding acetic acid to the collection vials to a final concentration of 5% can stabilize the peptides and prevent degradation for several days, allowing for off-line analysis.
-
Protease Inhibitors: While not as commonly cited for this compound in the provided context, the use of a cocktail of protease inhibitors in the collection vials is a general strategy for preventing peptide degradation.
-
Prompt Freezing: If not being analyzed immediately, samples should be frozen at -80°C as quickly as possible after collection. Avoid repeated freeze-thaw cycles.
Q4: Which analytical method is best for quantifying this compound in microdialysis samples: immunoassay (RIA/ELISA) or LC-MS/MS?
A4: The choice between immunoassays and LC-MS/MS depends on the specific requirements of your study, available resources, and expertise.
-
Immunoassays (RIA/ELISA):
-
Advantages: Can have very high sensitivity (down to the amol range for RIA), are relatively high-throughput, and do not require the complex instrumentation of LC-MS/MS.
-
Disadvantages: Can suffer from a lack of specificity due to cross-reactivity with related peptides, such as precursors or metabolites. They are also typically limited to measuring a single analyte per sample.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Advantages: Offers high specificity and the ability to distinguish between this compound and its metabolites. It also allows for the simultaneous measurement of multiple analytes (multiplexing).
-
Disadvantages: Can be more challenging instrumentally, may require derivatization to improve sensitivity for certain neurotransmitters, and can be affected by matrix effects from the dialysate.
-
Troubleshooting Guides
Issue 1: High variability between samples from the same animal/experiment.
| Potential Cause | Troubleshooting Step |
| Inconsistent Microdialysis Probe Placement | Ensure precise and consistent stereotaxic coordinates for probe implantation. Histologically verify probe placement at the end of the experiment. |
| Variable Probe Recovery | Determine the in vitro recovery of each probe before implantation to ensure they perform consistently. Use a consistent equilibration period after probe insertion to allow the tissue to stabilize. |
| Adsorption to Collection Vials | Test different types of collection vials (e.g., polypropylene, glass) for this compound adsorption. Pre-silanizing glass vials may reduce binding. |
| Inconsistent Sample Handling | Standardize the time between sample collection and freezing/acidification. Ensure all samples are handled identically. |
Issue 2: Poor sensitivity and signal-to-noise ratio in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, gas flow) for this compound. Positive mode ESI is generally preferred for peptides. |
| Poor Chromatographic Separation | Use a smaller inner diameter (e.g., 25 µm) capillary LC column for better sensitivity. Optimize the mobile phase gradient to achieve good peak shape and separation from interfering substances. |
| Sample Matrix Effects | Perform a standard addition study on dialysate samples to assess for ion suppression or enhancement. Consider a sample clean-up step if matrix effects are severe, though this risks sample loss. |
| Adsorptive Losses in the LC System | Adding acetonitrile to the sample can help eliminate carryover and improve the limit of detection. The optimal amount may need to be determined empirically. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | LC-MS/MS |
| Detection Limit | < 0.1 fmol/sample | ~11.5 pM (15.4 pg/mL) | 0.5 - 60 pM (for most neuropeptides) |
| Specificity | Can have cross-reactivity with metabolites and precursors | Can have cross-reactivity with related molecules like Neurokinin A | High, sequence-specific |
| Throughput | Moderate to High | High | Lower, depends on chromatography time |
| Multiplexing | No | No | Yes |
Table 2: Factors Influencing this compound Microdialysis Recovery
| Factor | Effect on Recovery | Recommendation |
| Flow Rate | Lower flow rate increases recovery | Use the lowest flow rate compatible with the required temporal resolution. |
| Probe Membrane | AN69 membrane treated with PEI improved recovery 1.2- to 80-fold for positively charged peptides | Consider PEI treatment of negatively charged membranes. |
| Sample Additives | Adding acetonitrile to the sample improved LOD by 1.4- to 60-fold in LC-MS | Optimize acetonitrile concentration in samples for LC-MS analysis. |
| Sample Storage | Adding 5% acetic acid stabilizes peptides for up to 5 days | Acidify samples for off-line analysis and storage. |
Experimental Protocols
Protocol 1: Microdialysis Sample Collection for this compound Analysis
-
Probe Implantation:
-
Anesthetize the subject animal (e.g., with ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Implant the microdialysis probe into the target brain region using sterile technique.
-
Allow for an equilibration period (e.g., 120 minutes) post-implantation for tissue stabilization.
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2 to 2 µL/min).
-
-
Sample Collection:
-
Collect dialysate fractions at specified intervals (e.g., 20-30 minutes) into pre-cooled collection vials.
-
For stabilization, vials should contain a pre-determined volume of 5% acetic acid.
-
-
Storage:
-
Immediately after collection, cap the vials and store them on ice.
-
For long-term storage, transfer samples to a -80°C freezer.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw frozen microdialysis samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to each sample and standard for accurate quantification.
-
Solvent Addition: If determined to be beneficial for reducing adsorption, add an optimized volume of acetonitrile to each sample.
-
Centrifugation: Centrifuge the samples to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for measuring this compound in microdialysis samples.
References
Technical Support Center: Protocol Refinement for Consistent Substance P Staining
Welcome to the technical support center for Substance P (SP) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving consistent and reliable SP staining in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunohistochemistry (IHC) and immunofluorescence (IF) staining, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Inadequate tissue fixation | Ensure proper fixation time and method. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and antigen loss. For formalin-fixed paraffin-embedded (FFPE) tissues, a 24-hour fixation in 4% paraformaldehyde (PFA) is a common starting point.[1][2][3] |
| Improper antigen retrieval | The method of antigen retrieval is critical for exposing the SP epitope. Heat-Induced Epitope Retrieval (HIER) is often more successful than Protease-Induced Epitope Retrieval (PIER).[4] Optimize HIER by testing different buffers (e.g., citrate buffer pH 6.0, Tris-EDTA pH 9.0), heating methods (microwave, pressure cooker, water bath), and incubation times (20-40 minutes). | |
| Suboptimal primary antibody concentration | The optimal antibody dilution needs to be determined empirically. Start with the manufacturer's recommended dilution and perform a titration series to find the concentration that yields the best signal-to-noise ratio. | |
| Insufficient primary antibody incubation time | Incubation times can range from a few hours at room temperature to overnight at 4°C. Longer incubation at a lower temperature can sometimes increase specific binding. | |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-Substance P, use a goat anti-rabbit secondary). | |
| Tissue sections drying out | It is crucial to keep the tissue sections moist throughout the entire staining procedure to prevent non-specific staining and loss of antigenicity. | |
| High Background Staining | Non-specific antibody binding | Block non-specific binding sites using a blocking solution, such as normal serum from the same species as the secondary antibody, for 30-60 minutes before applying the primary antibody. |
| Endogenous peroxidase or phosphatase activity | For chromogenic detection methods, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. For alkaline phosphatase-based detection, levamisole can be used to block endogenous activity. | |
| Primary antibody concentration too high | A high concentration of the primary antibody can lead to non-specific binding. Perform a dilution series to determine the optimal concentration. | |
| Inadequate washing | Insufficient washing between antibody incubation steps can result in high background. Ensure thorough rinsing with an appropriate wash buffer (e.g., PBS with 0.05% Tween 20). | |
| Non-Specific Staining | Cross-reactivity of the primary antibody | Validate the specificity of your primary antibody. Knockout (KO) validated antibodies provide a high level of confidence in specificity. Pre-adsorption of the antibody with the target peptide should abolish staining. |
| Fc receptor binding | Cells such as macrophages and microglia can bind antibodies non-specifically through Fc receptors. Blocking with normal serum can help mitigate this. | |
| Tissue morphology issues | Poorly fixed tissue can lead to non-specific staining patterns. Ensure optimal fixation protocols are followed. |
Frequently Asked Questions (FAQs)
Q1: How should I fix my tissue for this compound staining?
A1: The choice of fixation method is critical and depends on the tissue type and the specific antibody being used. For FFPE tissues, perfusion with 4% PFA followed by post-fixation for 24 hours is a common and effective method for preserving tissue morphology and antigenicity. For frozen sections, a brief fixation with 4% PFA is often recommended. It is crucial to avoid both under- and over-fixation, as this can negatively impact staining quality.
Q2: Which antigen retrieval method is best for this compound?
A2: Heat-Induced Epitope Retrieval (HIER) is generally more effective than enzymatic methods (PIER) for this compound staining. The optimal HIER protocol can vary, so it is recommended to test different buffers and heating conditions. Common HIER buffers include 10mM Sodium Citrate (pH 6.0) and 1mM EDTA (pH 8.0). Heating can be performed using a microwave, pressure cooker, or water bath, typically for 20-40 minutes at 95-100°C.
Q3: How can I validate the specificity of my this compound antibody?
A3: Antibody validation is crucial for reliable results. Several methods can be used:
-
Knockout (KO) validation: Using tissue from a this compound knockout animal is the gold standard for demonstrating antibody specificity.
-
Pre-adsorption control: Incubating the antibody with an excess of the this compound peptide before applying it to the tissue should eliminate specific staining.
-
Western Blotting: While not a direct measure of performance in IHC/IF, confirming that the antibody detects a band at the correct molecular weight (approximately 1.6 kDa for this compound) can provide evidence of specificity.
Q4: What are the key controls to include in my this compound staining experiment?
A4: To ensure the validity of your staining results, the following controls are essential:
-
Positive Control: A tissue known to express this compound (e.g., spinal cord dorsal horn, substantia nigra) should be included to confirm that the protocol and reagents are working correctly.
-
Negative Control: A tissue known not to express this compound.
-
No Primary Antibody Control: Omitting the primary antibody incubation step should result in no staining, confirming that the secondary antibody is not binding non-specifically.
-
Isotype Control: Incubating a slide with a non-immune antibody of the same isotype and at the same concentration as the primary antibody can help to identify non-specific staining due to Fc receptor binding or other protein-protein interactions.
Experimental Protocols
Below are detailed methodologies for key experiments in this compound staining.
Immunohistochemistry (IHC) Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Pre-heat staining dish containing 10mM Sodium Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash in PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking solution to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS: 3 x 5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash in PBS: 3 x 5 minutes.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash in PBS: 3 x 5 minutes.
-
Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse in distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF) Protocol for Frozen Tissue Sections
-
Fixation:
-
Fix frozen sections with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Permeabilization and Blocking:
-
Incubate with a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10 minutes.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking solution.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS: 3 x 5 minutes.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the dark for 1-2 hours at room temperature.
-
Wash with PBS: 3 x 5 minutes.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI, if desired.
-
Mount with an anti-fade mounting medium.
-
Visualizations
Caption: General workflow for this compound immunohistochemical staining.
Caption: Troubleshooting logic for common this compound staining issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. sysy.com [sysy.com]
- 2. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixation Protocols | Comparative Pathology Research Core [medicine.yale.edu]
- 4. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
quality control measures for substance P research assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (SP) research assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay platforms for quantifying this compound?
A1: The most widely used methods for quantifying this compound (SP) are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).[1][2] High-Performance Liquid Chromatography (HPLC) combined with RIA (HPLC-RIA) is also utilized for the concomitant quantitation of SP and its metabolic fragments.[3] More recently, methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed for rapid and robust quantification.[4]
Q2: What are critical pre-analytical factors to consider for accurate this compound measurement?
A2: Proper sample collection and handling are crucial for reliable results. For blood samples, it is recommended to collect them in tubes containing EDTA and aprotinin to prevent degradation by proteases.[5] Serum samples should be separated from cells promptly, ideally within 2 hours of collection, and immediately frozen. For tissue samples, the extraction procedure is critical. Acid extraction is a common first step, and in some tissues, a second extraction may be necessary to recover the total amount of SP. It is also important to note that certain medications, such as antacids or drugs affecting intestinal motility, should be discontinued by the patient before sample collection if possible.
Q3: What is the "matrix effect" and how can it be minimized in this compound assays?
A3: The matrix effect is the interference caused by other components in the sample (e.g., plasma, serum, tissue homogenate) on the analytical measurement of this compound. This can lead to either an underestimation or overestimation of the actual concentration. To minimize matrix effects, several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Sample Extraction: Solid-phase extraction (SPE) can be used to purify SP from the sample matrix before analysis.
-
Use of Labeled Internal Standards: In LC-MS/MS methods, the use of labeled internal standards that match the analyte of interest can help to correct for matrix effects.
-
Matrix-Matched Calibration: Preparing standard curves in a matrix that is similar to the sample matrix can help to compensate for these effects.
Troubleshooting Guides
High Background Signal in ELISA
Problem: The optical density (OD) values of the blank or zero standard wells are unexpectedly high, reducing the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer from the wells after each wash. |
| Contaminated Reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells and reagents. |
| Non-specific Binding | Use a high-quality blocking buffer to effectively block unoccupied sites on the microplate. Consider optimizing the blocking time and temperature. |
| Over-incubation | Adhere strictly to the incubation times specified in the assay protocol. |
| Substrate Solution Issues | Protect the substrate solution from light. Do not use a substrate solution that has developed color before addition to the plate. |
A logical workflow for troubleshooting high background noise is presented below.
Troubleshooting workflow for high background signal in ELISA.
Poor Standard Curve
Problem: The standard curve has a low R-squared value, poor linearity, or a shallow slope, leading to inaccurate sample quantification.
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate and serial dilution of the standards. Use freshly prepared standards for each assay. Avoid repeated freeze-thaw cycles of the stock standard. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency. |
| Incorrect Curve Fitting | Use the appropriate regression model for the assay (e.g., four-parameter logistic fit for competitive ELISAs). |
| Reagent Degradation | Check the expiration dates of all kit components. Store reagents at the recommended temperatures. |
| Assay Drift | Ensure consistent timing for reagent addition and incubation steps across the entire plate. |
The following diagram illustrates the process for generating a reliable standard curve.
Workflow for generating a standard curve.
Low or No Signal
Problem: The OD values for both standards and samples are very low or indistinguishable from the background.
| Potential Cause | Recommended Solution |
| Inactive Conjugate | Ensure the enzyme conjugate has not expired and has been stored correctly. HRP-conjugated antibodies, for example, can be denatured by freezing. |
| Omitted a Key Reagent | Double-check that all required reagents (e.g., detection antibody, conjugate, substrate) were added in the correct order. |
| Incorrect Filter Wavelength | Verify that the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
| This compound Degradation | Ensure proper sample handling and storage to prevent degradation of this compound. Use protease inhibitors during sample preparation. |
| Insufficient Incubation | Check that incubation times and temperatures are according to the protocol to allow for sufficient binding. |
High Inter-assay or Intra-assay Variability
Problem: There is a high coefficient of variation (CV) between replicate wells on the same plate (intra-assay) or between different assay runs (inter-assay).
| Parameter | Acceptable CV% (Intra-assay) | Acceptable CV% (Inter-assay) |
| General Guideline | < 10% | < 15% |
| Reported for a Human SP ELISA Kit | < 8% | < 10% |
Troubleshooting High CV:
-
Improve Pipetting Technique: Ensure consistent and accurate pipetting. Use a multichannel pipette for adding reagents to multiple wells simultaneously.
-
Consistent Incubation Conditions: Maintain a constant temperature during incubations and avoid plate stacking.
-
Thorough Mixing: Ensure all reagents and samples are thoroughly mixed before adding to the plate.
-
Standardize Plate Washing: Use an automated plate washer if available to ensure consistent washing across all wells.
-
Batch Preparation: Preparing reagents in larger batches can help reduce plate-to-plate variability.
Experimental Protocols
General Competitive ELISA Protocol for this compound
This protocol provides a general workflow for a competitive ELISA. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and conjugate, according to the kit's instructions.
-
Standard and Sample Addition: Pipette the standards and samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the primary antibody.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 2 hours at room temperature).
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Color Development: Incubate the plate in the dark to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).
This compound signaling pathway via the NK1 receptor.
References
- 1. Parameters affecting this compound measurement in heart, lung, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of high-performance liquid chromatography-radioimmunoassay protocols for the analyses of this compound and some of its metabolic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. phoenixbiotech.net [phoenixbiotech.net]
Validation & Comparative
A Comparative Guide to Substance P and Neurokinin A Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the neuropeptides Substance P (SP) and Neurokinin A (NKA). Both are members of the tachykinin family and play crucial roles in a variety of physiological and pathological processes, including pain, inflammation, and smooth muscle contraction. Understanding the nuances of their signaling is critical for the development of targeted therapeutics.
Introduction to this compound and Neurokinin A
This compound and Neurokinin A are structurally related peptides that exert their effects through binding to and activating G-protein coupled receptors (GPCRs) known as neurokinin receptors. There are three main types of neurokinin receptors: NK1R, NK2R, and NK3R. While SP shows the highest affinity for the NK1 receptor, NKA preferentially binds to the NK2 receptor.[1][2][3] However, cross-reactivity exists, and both peptides can activate the NK1R, leading to distinct downstream signaling events.[4]
Signaling Pathways: A Tale of Two Tachykinins
The primary distinction in the signaling of SP and NKA lies in their differential activation of G-proteins upon binding to the NK1 receptor.
This compound Signaling: Upon binding to its high-affinity receptor, NK1R, this compound activates a dual signaling cascade by coupling to both Gαq and Gαs proteins.[4]
-
The Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is primarily associated with neuronal excitation and smooth muscle contraction.
-
The Gαs Pathway: Concurrently, SP-mediated activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP acts as a second messenger that activates protein kinase A (PKA), which can modulate a variety of cellular functions.
Neurokinin A Signaling: While Neurokinin A can also activate the NK1 receptor, it exhibits a strong bias towards the Gαq pathway, resulting in potent stimulation of inositol phosphate production and intracellular calcium mobilization. Its ability to activate the Gαs pathway and stimulate cAMP accumulation is significantly weaker compared to this compound. The primary receptor for NKA is the NK2 receptor, which also predominantly signals through the Gαq pathway, leading to IP3-mediated calcium release.
The differential G-protein coupling at the NK1R by SP and NKA highlights a fascinating example of biased agonism, where two endogenous ligands for the same receptor can elicit distinct downstream signaling profiles and, consequently, different physiological responses.
Quantitative Comparison of Signaling Events
The following tables summarize the quantitative data from various studies comparing the potency of this compound and Neurokinin A in eliciting key signaling events.
| Ligand | Receptor | Assay | EC50 (nM) | Reference |
| This compound | NK1R | Ca2+ Mobilization | 16.1 | |
| Neurokinin A | NK1R | Ca2+ Mobilization | 20.53 | |
| This compound | NK1R | NK1R Internalization | 15.7 | |
| Neurokinin A | NK1R | NK1R Internalization | 21.5 |
Table 1: Potency in Gαq-mediated Signaling Events at the NK1 Receptor.
| Ligand | Receptor | Assay | EC50 (nM) | Reference |
| This compound | NK1R | cAMP Accumulation | 2.2 | |
| Neurokinin A | NK1R | cAMP Accumulation | 483 |
Table 2: Potency in Gαs-mediated Signaling at the NK1 Receptor.
Note: EC50 values can vary between different cell lines and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway Diagrams
Figure 1. this compound Signaling Pathway via the NK1 Receptor.
Figure 2. Neurokinin A Signaling Pathways via NK1 and NK2 Receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare this compound and Neurokinin A signaling.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (SP and NKA) to the NK1 and NK2 receptors by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing NK1R or NK2R
-
Radiolabeled ligand (e.g., [³H]this compound or a specific high-affinity antagonist)
-
Unlabeled this compound and Neurokinin A
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
50 µL of a range of concentrations of the unlabeled competitor (SP or NKA).
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Figure 3. Workflow for a Radioligand Competition Binding Assay.
Inositol Phosphate (IP) Accumulation Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gαq pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells)
-
Cell culture medium
-
Stimulation buffer
-
Lithium chloride (LiCl) to inhibit IP1 degradation
-
This compound and Neurokinin A
-
HTRF IP-One assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
HTRF-compatible plate reader
-
White 384-well plates
Procedure:
-
Cell Seeding: Seed cells into a white 384-well plate and culture overnight.
-
Ligand Preparation: Prepare serial dilutions of SP and NKA in the stimulation buffer containing LiCl.
-
Cell Stimulation: Remove the culture medium and add the ligand solutions to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the intracellular levels of cAMP to measure Gαs pathway activation. Various methods are available, including HTRF, luminescence-based (e.g., GloSensor), and ELISA-based assays.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound and Neurokinin A
-
cAMP assay kit (e.g., HTRF, GloSensor, or ELISA kit)
-
Appropriate plate reader (HTRF, luminometer, or absorbance reader)
-
White or clear 96- or 384-well plates
Procedure (General):
-
Cell Seeding: Seed cells into an appropriate multi-well plate and culture overnight.
-
Ligand Preparation: Prepare serial dilutions of SP and NKA in the stimulation buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium and add the ligand solutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the detection step according to the specific instructions of the chosen cAMP assay kit.
-
Reading: Read the plate using the appropriate plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gαq activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and Neurokinin A
-
Fluorescence plate reader with an injection system or a fluorescence microscope
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Ligand Injection: Inject a solution of SP or NKA into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound and Neurokinin A, while both members of the tachykinin family, exhibit distinct signaling profiles, particularly at the NK1 receptor. This compound acts as a dual agonist, activating both Gαq and Gαs pathways, leading to a broad range of cellular responses. In contrast, Neurokinin A is a Gαq-biased agonist at the NK1R and primarily signals through this pathway, with its main effects mediated through the NK2 receptor. These differences in signaling have significant implications for their physiological roles and for the development of selective drugs targeting the tachykinin system. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the signaling of these important neuropeptides.
References
- 1. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [jneurology.com]
- 4. Selective G protein signaling driven by this compound-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Substance P ELISA Results with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Substance P (SP) is critical for advancing our understanding of its role in pain, inflammation, and a host of neurological disorders. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, their inherent limitations necessitate validation by a more specific and robust method like mass spectrometry (MS). This guide provides a comparative overview of these two techniques, complete with experimental protocols and data to aid in the validation process.
This compound, an 1-amino acid neuropeptide, plays a significant role in neurotransmission and immunomodulation.[1][2] Its accurate measurement in biological matrices is often challenging due to its low physiological concentrations and susceptibility to degradation. ELISAs, while offering high throughput and ease of use, can be prone to cross-reactivity and matrix effects, leading to variable and sometimes inaccurate results.[3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers superior specificity and is considered the gold standard for quantifying small molecules like peptides.[4][5] Therefore, validating ELISA data with LC-MS/MS is a crucial step to ensure the reliability of research findings.
Performance Comparison: ELISA vs. Mass Spectrometry for this compound Quantification
A direct comparison of performance characteristics highlights the strengths and weaknesses of each method. The following table summarizes typical analytical parameters for commercially available this compound ELISA kits and a validated LC-MS/MS method.
| Parameter | This compound ELISA | This compound LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity with related peptides or metabolites. | High; based on unique molecular mass and fragmentation pattern. |
| Sensitivity (Lower Limit of Quantification, LLOQ) | ~10 - 50 pg/mL | ~0.2 - 6 ng/mL |
| Assay Range | Typically narrow, e.g., 78 - 5,000 pg/mL | Wide, e.g., 5.85 - 438.52 ng/mL |
| Precision (CV%) | Intra-assay: <10%; Inter-assay: <10% | Intra-assay: <15%; Inter-assay: <15% |
| Accuracy (% Recovery) | Can be affected by matrix effects and cross-reactivity. | Generally high, with the use of stable isotope-labeled internal standards. |
| Throughput | High (96-well plate format) | Moderate to high, depending on the LC method. |
| Cost per Sample | Lower | Higher |
| Sample Volume | Typically 50-100 µL | Can be as low as 10 µL |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound in human plasma using a competitive ELISA and LC-MS/MS.
This compound Competitive ELISA Protocol
This protocol is a generalized procedure based on commercially available kits.
1. Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated stock solution with deionized water.
-
Prepare a standard curve by performing serial dilutions of the this compound standard. A typical range might be from 1000 pg/mL down to ~15 pg/mL.
-
Collect plasma using EDTA as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 4°C. Samples may require extraction, for example, using a C18 Sep-Pak column, to remove interfering substances.
2. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of biotinylated this compound to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate and wash each well three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Aspirate and wash each well three times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately. The intensity of the color is inversely proportional to the concentration of this compound.
This compound LC-MS/MS Protocol
This protocol is based on a validated method for the quantification of this compound in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant may be further purified using solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte and remove interfering matrix components.
-
Evaporate the purified sample to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Zorbax C8, 150x2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute this compound.
-
Flow Rate: Dependent on the column dimensions, e.g., 0.2 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. For this compound, a common transition is m/z 674.4 → 600.0 + 254.4.
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Workflow and Biological Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating this compound ELISA with LC-MS/MS.
Caption: Simplified this compound signaling pathway via the NK1 receptor.
Conclusion
Validating ELISA results with mass spectrometry is a critical step in ensuring the accuracy and reliability of this compound quantification. While ELISA offers a convenient screening tool, the superior specificity of LC-MS/MS provides the necessary confirmation of results, particularly in complex biological matrices. By employing rigorous experimental protocols and understanding the performance characteristics of each method, researchers can confidently report their findings and advance our knowledge of the multifaceted roles of this compound in health and disease.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | PPTX [slideshare.net]
- 3. Measurement of Plasma-Derived this compound: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Phenotypic Comparison of Substance P Knockout (Tac1-/-) Mouse Models vs. Wild-Type
Guide for Researchers, Scientists, and Drug Development Professionals
The Tac1 gene encodes the precursor for substance P (SP) and neurokinin A (NKA), tachykinin neuropeptides implicated in a wide array of physiological processes.[1][2] The development of Tac1 knockout (Tac1-/-) mouse models has been instrumental in elucidating the specific roles of these peptides, particularly in nociception, neurogenic inflammation, and affective behaviors. This guide provides a comprehensive comparison of the Tac1-/- phenotype relative to wild-type (WT) counterparts, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Phenotypic Summary
The following tables summarize the key phenotypic differences observed between Tac1-/- and wild-type (WT) mice across various domains of physiological and behavioral research.
Table 1: Nociception (Pain Perception)
| Experimental Assay | Wild-Type (WT) Response | Tac1-/- Mouse Response | Key Finding | Citation(s) |
| Formalin Test | Biphasic pain response (licking, flinching) | No significant pain response in either phase | Essential role of Tac1 products in inflammatory and tonic pain. | [1] |
| Hot Plate Test | Paw licking/jumping at a specific latency | Significantly increased pain threshold (longer latency) | Reduced sensitivity to moderate-to-intense thermal stimuli. | [1][3] |
| Tail Flick Assay | Normal latency to flick tail from heat source | Normal, unchanged latency | Spinal reflexes to acute thermal pain are intact. | |
| Acetic Acid Writhing | Abdominal constrictions (writhing) | Normal, unchanged number of writhes | Visceral chemical pain responses appear independent of Tac1. | |
| Neurogenic Inflammation | Edema and plasma extravasation upon irritation | Absent | Tac1 products are critical mediators of neurogenic inflammation. | |
| Neuropathic Pain | Mechanical and cold allodynia after nerve injury | Decreased mechanical and cold sensitivity | Tac1 contributes to the development of neuropathic pain states. |
Table 2: Anxiety and Depression-Like Behaviors
| Experimental Assay | Wild-Type (WT) Response | Tac1-/- Mouse Response | Key Finding | Citation(s) |
| Forced Swim Test | Increased immobility time over the session | More active; reduced immobility time | Reduced behavioral despair or depression-like phenotype. | |
| Tail Suspension Test | Increased immobility time when suspended | More active; reduced immobility time | Consistent reduction in depression-like behavior. | |
| Elevated Zero/Plus Maze | Spends more time in closed, protected areas | More active in open, exposed areas | Reduced anxiety-related or risk-averse behavior. | |
| Open Field Test | Avoids the brightly lit center area | More active and spends more time in the center | Decreased anxiety and neophobia. | |
| Social Interaction | Reduced interaction in aversive environments | Increased social interaction | Reduced social anxiety. |
Table 3: Inflammation and Immune Response
| Context | Wild-Type (WT) Response | Tac1-/- Mouse Response | Key Finding | Citation(s) |
| Allergic Skin Inflammation | Robust inflammation (thickened epidermis, eosinophil/neutrophil infiltration) | Significantly reduced pathological features | Tac1 is required for the full development of allergic skin inflammation. | |
| Joint Inflammation | Development of inflammation and hyperalgesia in arthritis models | Reduced joint inflammation | Tachykinins play a key role in the inflammatory component of arthritis. | |
| T-Cell Proliferation | This compound stimulates T-cell proliferation | Reduced proliferative response of T-cells | SP modulates adaptive immune responses. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound (SP) signaling via the NK1 receptor.
Caption: Experimental workflow for Tac1-/- mouse phenotyping.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below. These protocols represent standardized approaches used in the field.
Formalin Test (Nociception)
-
Objective: To assess pain responses to a persistent chemical stimulus, modeling tonic and inflammatory pain.
-
Methodology:
-
Mice are placed in a clear observation chamber and allowed to acclimatize for at least 30 minutes.
-
A dilute formalin solution (typically 1-5%, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the chamber, and pain-related behaviors (e.g., licking, biting, flinching, or lifting of the injected paw) are recorded.
-
Observation occurs in two distinct phases: the early/acute phase (0-10 minutes post-injection), reflecting direct nociceptor activation, and the late/tonic phase (15-60 minutes post-injection), which involves an inflammatory component.
-
The total time spent exhibiting pain behaviors is quantified for each phase and compared between Tac1-/- and WT groups.
-
Hot Plate Test (Nociception)
-
Objective: To measure the response latency to a constant, noxious thermal stimulus, primarily reflecting supraspinal pain processing.
-
Methodology:
-
The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
A mouse is placed onto the heated surface, and a timer is started simultaneously.
-
The latency to the first pain response (typically paw licking, paw shaking, or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the mouse does not respond by the cut-off time, it is removed, and the maximum time is recorded.
-
Longer latencies in Tac1-/- mice indicate hypoalgesia.
-
Elevated Plus/Zero Maze (Anxiety)
-
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Methodology:
-
The maze is elevated above the floor and consists of two open arms and two closed arms (Plus Maze) or an annular platform with alternating open and closed quadrants (Zero Maze).
-
Each mouse is placed in the center of the maze (or in a closed quadrant) and allowed to explore freely for a set period (typically 5 minutes).
-
An overhead camera records the session, and software tracks the time spent in and the number of entries into the open and closed arms/quadrants.
-
An increase in the time spent in the open arms is interpreted as reduced anxiety-like behavior.
-
Forced Swim Test (Depression-like Behavior)
-
Objective: To measure behavioral despair in a stressful and inescapable situation.
-
Methodology:
-
Mice are placed individually into a cylinder filled with water (23-25°C) from which they cannot escape.
-
The test session is typically 6 minutes long. The initial 2 minutes are for habituation and are not scored.
-
During the final 4 minutes, the duration of immobility (floating passively with only minor movements to maintain balance) is recorded.
-
A decrease in immobility time, as seen in Tac1-/- mice, is interpreted as an antidepressant-like effect.
-
Discussion and Conclusion
The Tac1-/- mouse model presents a distinct phenotype characterized by significant reductions in specific pain modalities, anxiety, and depression-like behaviors. The hypoalgesia is most prominent in tests of tonic, inflammatory, and moderate-to-intense thermal pain, while acute spinal reflexes remain intact. This dissociation highlights the specific role of this compound in modulating more complex, centrally processed pain signals rather than simple reflex arcs.
In the domain of affective disorders, the phenotype of Tac1-/- mice is robust, showing a clear anxiolytic and antidepressant-like profile across multiple behavioral paradigms. This aligns with the clinical investigation of NK1 receptor antagonists for treating depression and anxiety, suggesting that the tachykinin system is a powerful modulator of emotional states.
Furthermore, the absence of neurogenic inflammation and the attenuated response in models of allergic and arthritic inflammation underscore the critical function of this compound as a key link between the nervous and immune systems.
References
A Comparative Analysis of Substance P (NK1) Receptor Antagonists: Efficacy and Mechanistic Insights
This guide provides a detailed comparison of the efficacy of various substance P (NK1) receptor antagonists, focusing on recent clinical trial data and mechanistic pathways. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
The tachykinin this compound (SP) and its high-affinity neurokinin-1 receptor (NK1R) are key players in numerous physiological processes, including emesis, pain, and inflammation.[1][2] Antagonizing the SP/NK1R system has proven to be a successful therapeutic strategy, particularly for the prevention of nausea and vomiting.[3][4] This guide examines the efficacy of several prominent NK1R antagonists, including tradipitant, aprepitant, and its intravenous prodrug fosaprepitant.
Quantitative Efficacy Comparison
The following table summarizes key quantitative data from recent clinical trials, offering a side-by-side comparison of the performance of different NK1R antagonists in various clinical settings.
| NK1R Antagonist | Clinical Indication | Efficacy Metric | Antagonist Group Result | Comparator/Placebo Group Result | P-value | Citation(s) |
| Tradipitant | GLP-1 Agonist-Induced Vomiting | Proportion of patients experiencing vomiting | 29.3% (17/58) | 58.6% (34/58) | 0.0016 | [5] |
| Proportion with vomiting and significant nausea | 22.4% (13/58) | 48.3% (28/58) | 0.0039 | |||
| Fosaprepitant vs. Aprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) - Cisplatin-based Chemo (Adults) | Complete Response (Overall Phase) | 71.96% | 69.35% | 0.4894 (Non-inferior) | |
| Fosaprepitant vs. Aprepitant | CINV - Moderate/High Emetogenic Chemo (Pediatrics) | Complete Response (Acute Phase) | 95% | 79% | 0.018 | |
| Complete Response (Delayed Phase) | 71% | 66% | 0.586 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathways involve the activation of Gq and Gs heterotrimeric proteins. This leads to phosphoinositide hydrolysis, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway. NK1R antagonists competitively block the binding of this compound to the receptor, thereby inhibiting these downstream signals that lead to emesis and other responses.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are the protocols for two key clinical trials cited in this guide.
Tradipitant for GLP-1 Agonist-Induced Nausea and Vomiting (Phase II)
This protocol is based on the VP-VLY-686-2601 study, which evaluated tradipitant's efficacy in preventing nausea and vomiting induced by a GLP-1 receptor agonist.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group exploratory study.
-
Participant Population: 116 healthy overweight or obese adults (Body Mass Index 25-40 kg/m ²) with no prior experience with GLP-1 agonists.
-
Intervention:
-
Treatment Group (n=58): Tradipitant 85 mg administered orally, twice daily.
-
Control Group (n=58): Matching placebo administered orally, twice daily.
-
-
Procedure:
-
Participants were pre-treated with either tradipitant or placebo for one week.
-
Following the pre-treatment period, all participants received a single 1 mg subcutaneous injection of semaglutide (Wegovy®), a dose typically reached after nine weeks of titration.
-
Participants continued their assigned treatment (tradipitant or placebo) for one additional week post-injection.
-
-
Endpoints:
-
Primary Endpoint: The proportion of participants experiencing at least one episode of vomiting during the observation period.
-
Key Secondary Endpoint: The proportion of participants experiencing both vomiting and significant nausea (rated ≥3 on a 0-5 severity scale).
-
-
Data Collection: Outcomes were measured using daily patient-reported assessments via the Nausea Vomiting Daily Diary (NV-DD).
Fosaprepitant vs. Aprepitant for Chemotherapy-Induced Nausea and Vomiting (Phase III)
This protocol is based on a multicenter, randomized, double-blind, double-simulated, positive-controlled trial comparing single-dose intravenous fosaprepitant to a standard 3-day oral aprepitant regimen in adult patients.
-
Study Design: A randomized, double-blind, positive-control, non-inferiority trial.
-
Participant Population: 648 adult patients scheduled to receive cisplatin-based (≥50 mg/m²) chemotherapy.
-
Intervention: All patients received a background antiemetic regimen of palonosetron and dexamethasone.
-
Fosaprepitant Group: A single intravenous dose of fosaprepitant (150 mg) on Day 1, plus oral placebo on Days 2 and 3.
-
Aprepitant Group: A 3-day oral aprepitant regimen (125 mg on Day 1, 80 mg on Days 2 and 3), plus an intravenous placebo on Day 1.
-
-
Endpoints: The primary efficacy endpoint was the rate of Complete Response (CR), defined as no vomiting and no use of rescue antiemetic medication, during the overall phase (0-120 hours post-chemotherapy). Secondary endpoints included CR during the acute phase (0-24 hours) and delayed phase (>24-120 hours).
Experimental Workflow Visualization
Clinical trials for antiemetic agents follow a structured workflow to ensure robust and unbiased results. The diagram below illustrates a typical workflow for a placebo-controlled study, based on the design of the tradipitant trial.
References
- 1. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of this compound and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprepitant: a this compound antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
Substance P vs. CGRP: A Comparative Guide to their Roles in Pain Perception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key neuropeptides, Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), in the modulation of pain perception. By examining their mechanisms of action, signaling pathways, and effects in various experimental pain models, this document aims to offer a valuable resource for researchers and professionals in the field of pain management and drug development.
Introduction: Key Players in Nociception
This compound and CGRP are neuropeptides predominantly released from the central and peripheral terminals of primary afferent sensory neurons. They are frequently co-localized within these neurons and are critically involved in the transmission and modulation of pain signals. While both contribute to nociceptive processes, they exhibit distinct characteristics and play differential roles in various pain states. Understanding these differences is crucial for the development of targeted analgesic therapies.
Comparative Overview
| Feature | This compound | Calcitonin Gene-Related Peptide (CGRP) |
| Primary Receptor | Neurokinin-1 Receptor (NK1R)[1] | CGRP Receptor (a complex of CLR and RAMP1) |
| Receptor Type | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) |
| Primary Signaling Pathway | Gq/11 protein → Phospholipase C → IP3 & DAG → Increased intracellular Ca2+ & PKC activation | Gs protein → Adenylyl Cyclase → cAMP → PKA activation |
| Key Role in Pain | Neurogenic inflammation, central sensitization, transmission of intense pain signals.[1] | Vasodilation, neurogenic inflammation, peripheral and central sensitization, particularly implicated in migraine.[2] |
| Clinical Relevance | NK1R antagonists have shown limited efficacy for chronic pain but are used as antiemetics. | CGRP antagonists and monoclonal antibodies are effective treatments for migraine.[2] |
Signaling Pathways in Pain Modulation
The distinct signaling cascades initiated by this compound and CGRP contribute to their differential effects on neuronal excitability and pain perception.
This compound - NK1R Signaling Pathway
This compound binding to the NK1 receptor primarily activates the Gq alpha subunit of the G-protein complex. This initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the phosphorylation of various downstream targets, including ion channels and other receptors, leading to neuronal depolarization and increased excitability.
CGRP Receptor Signaling Pathway
CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding predominantly activates the Gs alpha subunit of the G-protein. Activated Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). PKA phosphorylates a variety of intracellular proteins, including ion channels and transcription factors, leading to modulation of neuronal activity and gene expression, which can contribute to both acute pain signaling and longer-term sensitization.
Experimental Data: A Comparative Analysis in Pain Models
The following tables summarize quantitative data from key experimental studies comparing the roles of this compound and CGRP in various pain models.
Inflammatory Pain Models
Table 1: Neuropeptide Levels in the Formalin Test in Rats
| Neuropeptide | Brain Region | Time Point | Change in Immunoreactivity | Reference |
| CGRP | Lumbar Dorsal Horn (ipsilateral) | 1 hour | Increased | [3] |
| CGRP | Lumbar Dorsal Horn (ipsilateral) | 2 hours | Increased | |
| This compound | Lumbar Dorsal Horn (ipsilateral) | 1 hour | Increased | |
| This compound | Lumbar Dorsal Horn (ipsilateral) | 2 hours | Increased | |
| CGRP | Nucleus Trigeminocervical Complex | 1 hour | Decreased |
Table 2: Neuropeptide Levels in Adjuvant-Induced Arthritis in Rats
| Neuropeptide | Tissue | Change in Concentration | Reference |
| CGRP | Ankle Joint | Significantly Increased | |
| CGRP | Dorsal Root Ganglia (L2-L6) | Significantly Increased | |
| This compound | Ankle Joint | Significantly Increased | |
| This compound | Dorsal Root Ganglia (L2-L6) | Significantly Increased |
Neuropathic Pain Models
Table 3: Neuropeptide Expression in Sciatic Nerve Injury in Rats
| Neuropeptide | Tissue | Time Point | Change in Absorbance (vs. Control) | Reference |
| CGRP | L5 Dorsal Root Ganglion | 7 days | Increased | |
| CGRP | L5 Dorsal Root Ganglion | 14 days | Increased | |
| This compound | L5 Dorsal Root Ganglion | 7 days | Increased | |
| This compound | L5 Dorsal Root Ganglion | 14 days | Increased |
Note on Double Knockout Studies: A study on mice with a double knockout of the genes for this compound (Tac1) and CGRP (Calca) found that these animals displayed largely intact responses to a wide range of pain stimuli, including acute, inflammatory, and neuropathic pain models. This suggests that while both neuropeptides are involved in pain processing, they may not be essential for the transmission of pain, or that compensatory mechanisms exist.
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.
Spared Nerve Injury (SNI) Model
The SNI model is a widely used model of neuropathic pain that involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Complete Freund's Adjuvant (CFA) Induced Arthritis
The CFA model is a common model of inflammatory pain characterized by a robust and sustained inflammatory response.
Conclusion
This compound and CGRP are both integral to the complex processes of pain perception, yet they exhibit distinct signaling mechanisms and varying prominence in different pain pathologies. While this compound appears to be a more general mediator of intense pain and neurogenic inflammation, CGRP has a well-established, critical role in migraine pathophysiology, leading to successful therapeutic interventions. However, the surprising findings from double knockout studies underscore the complexity of the pain system and suggest the involvement of other mediators and compensatory mechanisms. Future research should continue to dissect the specific contributions of these neuropeptides in various pain conditions to refine the development of more effective and targeted analgesic therapies.
References
- 1. Pain persists in mice lacking both this compound and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain persists in mice lacking both this compound and CGRPα signaling | eLife [elifesciences.org]
- 3. Role of calcitonin gene-related peptide and this compound in different models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NK1, NK2, and NK3 Receptors: Functional Distinctions for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the functional differences between the tachykinin receptors—NK1, NK2, and NK3—is paramount for targeted therapeutic design. This guide provides a comprehensive comparison of their signaling pathways, ligand binding affinities, and physiological roles, supported by experimental data and detailed methodologies.
The tachykinin receptors, NK1, NK2, and NK3, are members of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contractility.[1][2] While they share a degree of structural homology and a common signaling mechanism, their distinct ligand preferences, tissue distribution, and downstream effects form the basis for their specific functions and their potential as discrete drug targets.
Ligand Specificity and Binding Affinities
The three tachykinin receptors are preferentially activated by different endogenous peptide ligands: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[1][3] All tachykinin peptides share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1] However, the N-terminal regions of the peptides contribute to their selectivity for the respective receptor subtypes.
The following tables summarize the binding affinities (Ki) of various endogenous and synthetic ligands for the human NK1, NK2, and NK3 receptors, providing a quantitative basis for their selectivity.
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Reference |
| This compound | 0.1 - 1.0 | 100 - 1000 | 1000 - 10000 | |
| Neurokinin A | 1 - 10 | 1 - 10 | 100 - 1000 | |
| Neurokinin B | 10 - 100 | 100 - 1000 | 1 - 10 | |
| Septide | 0.1 - 1.0 (Agonist) | >10000 | >10000 | |
| GR64349 | >10000 | 1 - 10 (Agonist) | >10000 | |
| Senktide | >1000 | >1000 | 0.5 - 5.0 (Agonist) | |
| Aprepitant | 0.1 - 1.0 (Antagonist) | >1000 | >1000 | |
| Saredutant | >1000 | 1 - 10 (Antagonist) | >1000 | |
| Osanetant | >1000 | >1000 | 1 - 10 (Antagonist) |
Signaling Pathways
Upon agonist binding, all three tachykinin receptors couple to Gq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Caption: Canonical Gq signaling pathway for NK receptors.
Functional Roles and Tissue Distribution
The distinct tissue distribution of NK1, NK2, and NK3 receptors underpins their diverse physiological roles.
-
NK1 Receptors: Widely distributed in the central and peripheral nervous systems, as well as in the gastrointestinal tract, respiratory tract, and skin. They are critically involved in pain transmission (nociception), neurogenic inflammation, and the emetic reflex.
-
NK2 Receptors: Primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Their activation leads to smooth muscle contraction, playing a key role in gut motility and bronchoconstriction.
-
NK3 Receptors: Predominantly found in the central nervous system, with some expression in the peripheral nervous system. They are implicated in the regulation of reproductive function, mood, and certain autonomic reflexes.
Experimental Protocols
The characterization of NK receptor function relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the inhibitory constant (Ki) of unlabeled ligands.
Objective: To quantify the binding of a radiolabeled ligand to NK receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the NK receptor of interest.
-
Radioligand (e.g., [³H]this compound for NK1, [¹²⁵I]NKA for NK2, [³H]Senktide for NK3).
-
Unlabeled ligands for competition assays.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand. For saturation binding, use increasing concentrations of the radioligand.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand and is subtracted from the total binding to yield specific binding. Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax. Competition binding data are analyzed to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Calcium Imaging Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To measure Gq-mediated NK receptor activation by monitoring intracellular calcium mobilization.
Materials:
-
Cells expressing the NK receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists and antagonists.
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the dye within the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add the agonist or antagonist to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration to determine the EC50. For antagonists, the IC50 is determined from the inhibition of the agonist response.
Inositol Phosphate Accumulation Assay
This assay provides a direct measure of PLC activation by quantifying the accumulation of inositol phosphates (IPs), typically IP1, a stable downstream metabolite of IP3.
Objective: To quantify the activation of the Gq/PLC pathway by measuring inositol phosphate accumulation.
Materials:
-
Cells expressing the NK receptor of interest.
-
[³H]-myo-inositol (for radioactive detection) or a commercial non-radioactive IP-One HTRF kit.
-
Lithium chloride (LiCl) solution.
-
Agonists and antagonists.
-
Cell lysis buffer.
-
(For radioactive method) Dowex anion-exchange resin.
-
(For HTRF method) HTRF-compatible microplate reader.
Procedure (using HTRF kit):
-
Cell Plating and Stimulation: Seed cells in a suitable plate. On the day of the assay, replace the medium with stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Compound Addition: Add agonists or antagonists to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor.
-
Incubation: Incubate at room temperature for 1 hour to allow for the competitive binding reaction to occur.
-
Signal Reading: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to convert the sample HTRF signals into IP1 concentrations. Plot the IP1 concentration against the agonist concentration to determine the EC50.
Conclusion
The NK1, NK2, and NK3 receptors, while sharing a common signaling mechanism, exhibit distinct functional profiles dictated by their ligand preferences and tissue distribution. A thorough understanding of these differences, supported by quantitative experimental data, is essential for the development of selective and effective therapeutics targeting the tachykinin system. The experimental protocols provided herein offer a robust framework for the continued investigation of these important receptors.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Substance P Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the function of Substance P (SP) across various species, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the conserved and divergent roles of this critical neuropeptide.
Introduction to this compound
This compound is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems of vertebrates and plays a crucial role in a variety of physiological processes.[1][2] SP exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The interaction between SP and NK1R is implicated in pain transmission, inflammation, and mood and anxiety disorders.[2]
Comparative Analysis of this compound Function
The physiological roles of this compound exhibit both conservation and divergence across different species, making cross-species analysis essential for translational research and drug development.
Pain Perception
This compound is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system. This function is largely conserved across mammals. In rodents, SP is released from primary afferent nerve fibers in the spinal cord in response to noxious stimuli. Studies in rats have shown that intrathecal administration of SP enhances pain-related behaviors. In humans, SP and its receptor, NK1R, are found in brain regions associated with pain processing. The development of NK1R antagonists has been a major focus for novel analgesics, though clinical success in this area has been limited, suggesting potential species-specific differences in the contribution of the SP/NK1R system to pain perception.
Inflammation
This compound is a potent mediator of neurogenic inflammation, a process where neuronal activation leads to the release of inflammatory mediators. This role is well-documented in rodents through the carrageenan-induced paw edema model. In this model, injection of carrageenan into the paw of a rat or mouse induces an inflammatory response characterized by swelling, which is partially mediated by the release of SP. Studies have shown that pretreatment with capsaicin to deplete SP-containing nerve fibers reduces the inflammatory response. While the pro-inflammatory role of SP is generally conserved across mammals, the specific cellular and molecular mechanisms can vary.
Anxiety and Stress
The involvement of this compound in anxiety and stress responses has been extensively studied in animal models. In rodents, intracerebral administration of SP produces anxiety-like behaviors. Conversely, NK1R antagonists have shown anxiolytic effects in these models. The distribution of NK1 receptors in the amygdala and other limbic structures in both rodents and humans suggests a conserved role in emotional processing. However, the clinical efficacy of NK1R antagonists as anxiolytics in humans has been less consistent than in preclinical animal models, highlighting potential species differences in the regulation of anxiety by the SP/NK1R system.
Emesis
A notable success in targeting the SP/NK1R system has been in the treatment of chemotherapy-induced nausea and vomiting. NK1R antagonists, such as aprepitant, are effective anti-emetics in humans. This therapeutic application was predicted by preclinical studies in ferrets, which are a valuable animal model for emesis research due to their vomiting reflex, which is absent in rodents. This highlights the importance of selecting appropriate animal models for studying specific physiological functions.
Data Presentation
The following tables summarize key quantitative data from various studies to facilitate a cross-species comparison of this compound function.
Table 1: this compound Receptor (NK1R) Binding Affinities (Kd) and Densities (Bmax) in Different Species
| Species | Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human | Astrocytoma (U-373 MG) | ¹²⁵I-BH-SP | ~0.3 | - | |
| Human | Brain Striatum | [³H]GR205171 | - | 318-432 | |
| Human | Brain Cortex | [³H]GR205171 | - | 59-74 | |
| Rat | Brain Homogenate (CHO cells) | [³H]this compound | 0.33 ± 0.13 | 5830 ± 1160 | |
| Gerbil | Brain Striatum | [³H]GR205171 | - | ~94 | |
| Mouse | Cortical Astrocytes | ¹²⁵I-BH-SP | 0.33 | 14.4 (fmol/dish) |
Table 2: Functional Potency (EC50) of this compound in Different In Vitro Assays
| Species/Cell Line | Assay | Measured Response | EC50 (-log M) | Reference |
| Human (HEK293 cells) | Calcium Mobilization | [Ca²⁺]i increase | 8.5 ± 0.3 | |
| Human (HEK293 cells) | cAMP Accumulation | cAMP increase | 7.8 ± 0.1 | |
| Rat (CHO cells) | Inositol Phosphate Accumulation | IP accumulation | - | |
| Mouse (Cortical Astrocytes) | Phosphatidylinositol Turnover | PI turnover | 0.36 nM |
Table 3: Comparative Effects of this compound in a Model of Neurogenic Inflammation
| Species | Model | Parameter Measured | Observation | Reference |
| Rat | Carrageenan-induced paw edema | Paw volume | This compound exacerbates edema | |
| Mouse | Carrageenan-induced paw edema | Paw volume | 4-MCPC (muscone analog) inhibits edema | |
| Rat | Heat-induced paw edema | Paw volume | This compound contributes to edema formation |
Signaling Pathways
This compound binding to the NK1 receptor activates downstream signaling cascades, primarily through the Gαq and Gαs G-protein subunits.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for NK1 Receptor
This protocol is a generalized procedure for determining the binding affinity (Kd) and receptor density (Bmax) of this compound to the NK1 receptor.
-
Membrane Preparation:
-
Homogenize tissue samples (e.g., brain regions) or cultured cells expressing NK1R in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound or ¹²⁵I-Bolton-Hunter-SP).
-
For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of a non-labeled competitor (e.g., unlabeled this compound or an antagonist).
-
To determine non-specific binding, add a high concentration of the non-labeled competitor to a set of wells.
-
Incubate the plate at a defined temperature for a specific time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze the competition binding data to determine the IC50 of the competitor, from which the Ki can be calculated.
-
Calcium Imaging Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
-
Cell Preparation:
-
Culture cells expressing NK1R on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
-
Imaging:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological buffer.
-
Establish a baseline fluorescence reading.
-
-
Stimulation and Recording:
-
Apply this compound at various concentrations to the cells through the perfusion system.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two different excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two wavelengths to determine the relative change in [Ca²⁺]i.
-
Plot the change in [Ca²⁺]i as a function of time.
-
Generate dose-response curves to determine the EC50 of this compound for calcium mobilization.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, in response to this compound.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the NK1 receptor if not endogenously expressed.
-
Plate the cells in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add this compound at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and add the detection reagents from a commercial IP-One HTRF assay kit. This typically includes an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate at room temperature to allow for the formation of the HTRF complex.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Generate a dose-response curve to determine the EC50 of this compound for IP1 accumulation.
-
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo protocol to assess the pro-inflammatory effects of this compound.
-
Animal Preparation:
-
Acclimate rodents (rats or mice) to the experimental conditions.
-
Measure the baseline paw volume using a plethysmometer.
-
-
Induction of Edema:
-
Inject a solution of carrageenan into the subplantar region of the right hind paw.
-
In experimental groups, co-inject this compound with carrageenan, or administer an NK1R antagonist prior to the carrageenan injection.
-
-
Measurement of Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume at each time point compared to the baseline.
-
Compare the paw volume changes between the different treatment groups to assess the effect of this compound and its antagonists on inflammation.
-
Implications for Drug Development
The cross-species differences in the function of this compound and the pharmacology of its receptor have significant implications for drug development.
-
Animal Model Selection: The choice of animal model is critical and should be based on the specific physiological process being investigated. For example, ferrets are a more appropriate model than rodents for studying emesis.
-
Species-Specific Receptor Pharmacology: NK1 receptors exhibit species-specific differences in their affinity for certain antagonists. This means that a compound that is potent in a preclinical species may not be as effective in humans, and vice versa. Therefore, it is crucial to characterize the pharmacology of new drug candidates in human receptors early in the drug discovery process.
-
Translational Challenges: The limited success of NK1R antagonists as analgesics and anxiolytics in clinical trials, despite promising preclinical data, underscores the challenges of translating findings from animal models to humans. This may be due to the more complex and redundant nature of pain and anxiety pathways in humans, where the SP/NK1R system may play a less dominant role compared to rodents.
Conclusion
This compound is a highly conserved neuropeptide with diverse physiological functions. While its roles in pain, inflammation, and emotional processing are broadly conserved across mammals, there are significant species-specific differences in receptor distribution, pharmacology, and the relative importance of the SP/NK1R system in various physiological processes. A thorough understanding of these cross-species variations is essential for the successful development of novel therapeutics targeting this important signaling pathway.
References
Validating the Specificity of a New Substance P Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of a novel substance P (SP) antagonist, designated here as "New this compound Antagonist" (NSPA). We will objectively compare its hypothetical performance with established SP antagonists—Aprepitant, Fosaprepitant, CP-96,345, and L-703,606—using supporting experimental data and detailed protocols.
Introduction to this compound and the NK1 Receptor
This compound, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] Antagonists of the NK1R are therefore of significant therapeutic interest. Aprepitant, for instance, is an approved antiemetic for chemotherapy-induced nausea and vomiting.[2] The specificity of any new antagonist is paramount to ensure targeted efficacy and minimize off-target side effects.
Comparative Analysis of NK1R Antagonist Specificity
The ideal antagonist exhibits high affinity for the NK1R and negligible affinity for other receptors. The following table summarizes the binding affinities of our hypothetical NSPA against established antagonists.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | NK1 (human) | NK2 (human) | NK3 (human) | L-type Ca2+ Channel | Serotonin (5-HT3) | Dopamine (D2) |
| NSPA (Hypothetical) | 0.08 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Aprepitant | 0.1[3] | ~4500 | ~300 | >10,000 | No significant affinity | No significant affinity |
| Fosaprepitant | ~1.2 (as Aprepitant) | - | - | - | - | - |
| CP-96,345 | 0.99 (human UC11 cells) | - | - | 22.5 (rat cortex) | - | - |
| L-703,606 | 0.3 (human) | - | - | - | - | - |
| Data for off-target binding of Fosaprepitant, CP-96,345, and L-703,606 at a wider panel of receptors is not readily available in the public domain and would require dedicated screening. |
Note: A lower Ki value indicates a higher binding affinity. NSPA is presented with a hypothetical high affinity and selectivity for the NK1 receptor. Notably, CP-96,345 shows significant affinity for L-type calcium channels, highlighting the importance of broad off-target screening.
Experimental Workflow for Specificity Validation
A logical workflow is crucial for systematically validating the specificity of a new antagonist.
Caption: Experimental workflow for validating antagonist specificity.
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the NK1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the human NK1 receptor (e.g., CHO-hNK1R cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [¹²⁵I]this compound).
-
Competition Binding: Add increasing concentrations of the unlabeled antagonist (the "competitor").
-
Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of SP-induced intracellular calcium increase.
Methodology:
-
Cell Culture: Plate cells expressing the NK1 receptor (e.g., U373 MG or HEK293-NK1R cells) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of this compound to stimulate the NK1 receptor.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the SP-induced calcium response against the antagonist concentration.
Inositol Phosphate Accumulation Assay
Objective: To further confirm functional antagonism by measuring the inhibition of SP-induced inositol phosphate (IP) production, a downstream signaling event.
Methodology:
-
Cell Labeling: Incubate cells expressing the NK1 receptor with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Treatment: Pre-incubate the labeled cells with various concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with this compound in the presence of LiCl (to inhibit IP degradation).
-
Extraction and Separation: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of SP-induced IP accumulation against the antagonist concentration.
In Vivo Model: this compound-Induced Scratching Behavior
Objective: To evaluate the in vivo efficacy of the antagonist in a behavioral model of SP-mediated nociception.
Methodology:
-
Animal Acclimation: Acclimate mice to the observation cages.
-
Antagonist Administration: Administer the antagonist via the desired route (e.g., intraperitoneal, oral).
-
This compound Challenge: After an appropriate pre-treatment time, inject this compound intradermally into the rostral back of the mice.
-
Behavioral Observation: Record the number of scratching bouts directed at the injection site for a defined period.
-
Data Analysis: Compare the number of scratches in antagonist-treated animals to a vehicle-treated control group.
NK1 Receptor Signaling Pathway
The NK1 receptor primarily couples to Gq/11 and Gs proteins. Activation by this compound initiates a cascade of intracellular events.
Caption: NK1 receptor signaling pathway.
Upon binding of this compound, the NK1 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades like the MAPK pathway. The NK1 receptor can also couple to Gs, which activates Adenylyl Cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). These pathways ultimately regulate cellular responses such as neuronal excitation and inflammation.
Conclusion
Validating the specificity of a new this compound antagonist requires a multi-faceted approach encompassing in vitro and in vivo studies. By systematically evaluating the binding affinity, functional antagonism, and off-target effects, researchers can build a comprehensive specificity profile. The experimental protocols and comparative data provided in this guide offer a robust framework for these critical validation studies, ultimately contributing to the development of safer and more effective therapeutics.
References
Substance P: A Comparative Analysis of In Vitro and In Vivo Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted roles of the neuropeptide Substance P (SP) in controlled laboratory settings versus complex biological systems.
This compound (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a pivotal signaling molecule in the nervous and immune systems.[1][2] Its effects, primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and wound healing.[1][2][3] Understanding the divergence and concordance of SP's actions in vitro and in vivo is critical for translating basic research into therapeutic applications. This guide provides a detailed comparison of the effects of this compound in these two distinct experimental paradigms, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its potency and efficacy in different experimental contexts.
Table 1: In Vitro Receptor Binding and Cellular Responses to this compound
| Parameter | Cell Type | Receptor | Value | Experimental Context |
| Binding Affinity (Kd) | Transfected CHO cells | Rat NK1R | 0.17 nM | Radioligand binding assay. |
| Transfected CHO cells | Rat NK1R | 0.33 ± 0.13 nM | [3H]this compound binding assay. | |
| Mouse cortical astrocytes | NK1R | 0.33 nM | 125I-labeled Bolton-Hunter labeled this compound binding. | |
| EC50 (Half-maximal effective concentration) | HEK-NK1R cells | NK1R | 0.4 nM | Calcium mobilization assay. |
| Mouse cortical astrocytes | NK1R | 0.36 nM | Stimulation of phosphatidylinositol turnover. | |
| HEK293 cells | NK1R | -log EC50 = 8.5 ± 0.3 M | Intracellular calcium concentration increase. | |
| HEK293 cells | NK1R | -log EC50 = 7.8 ± 0.1 M | cAMP accumulation. | |
| LAD2 human mast cells | MRGPRX2 | 1.8 µM | Calcium mobilization. | |
| LAD2 human mast cells | MRGPRX2 | 5.9 µM | Degranulation (β-hexosaminidase release). | |
| LAD2 human mast cells | MRGPRX2 | 1.8 µM | CCL2 release. | |
| Concentration for Cellular Effects | Human keratinocytes | NK1R | 10⁻⁷ M and 10⁻⁵ M | Induction of ICAM-1 expression. |
| Human keratinocytes | NK1R | 10⁻⁵ M | Increased production of IL-1α, IL-1β, IL-1 receptor antagonist, and IL-8. | |
| Keratinocytes (HaCaT) | NK1R | 10⁻⁷ M | Enhanced cell proliferation and wound closure under hypoxia and low serum. | |
| ARPE-19 cells | NK1R | 100 nM | Modulation of TNF-α induced effects. | |
| Pluripotent tendon cells | - | - | Enhanced proliferation and non-tenocyte differentiation. |
Table 2: In Vivo Effects and Dosages of this compound
| Animal Model | Application Route | Dosage | Observed Effect |
| Rabbit neuroischemic wound model | Intravenous injection | 5 nmol/kg | Increased CD29 expression and early maturation of stroma. |
| Mice (C57BL/6J) excisional wound model | Topical | 0.5 µg | Accelerated wound closure and reepithelialization. |
| STZ-induced diabetic mice | Topical | 1 µM or 0.5 µM | Accelerated wound closure and decreased mRNA expression of TNF-α, IL-1β, and MMP-9. |
| Anesthetized rats | Infusion into celiac artery | 0.06-20 nmol min⁻¹ | Contraction of the stomach. |
| Mice | Continuous administration via miniosmotic pump | - | Increased proliferation of splenic and Peyer's patch lymphocytes and increased immunoglobulin synthesis (primarily IgA). |
| Rat patella tendon injection model | Injection | - | Disorganization of tissue and tendinosis-like changes. |
Signaling Pathways of this compound
This compound exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1R. This interaction initiates a cascade of intracellular signaling events that vary depending on the cell type and context.
Caption: this compound Signaling Pathways.
Upon binding to the NK1R, this compound primarily activates Gq and Gs G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade. The Gs pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. These signaling cascades ultimately modulate gene transcription and lead to various cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to study the effects of this compound.
In Vitro Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells transfected with the NK1R, human keratinocyte cell lines (HaCaT), and primary cell cultures such as astrocytes or dorsal root ganglion neurons.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Application: this compound is dissolved in a suitable vehicle (e.g., sterile water or PBS) and added to the cell culture medium at desired concentrations. Control groups receive the vehicle alone.
2. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to its receptors.
-
Method: Intact cells or cell membrane preparations are incubated with a radiolabeled form of this compound (e.g., [³H]this compound or ¹²⁵I-labeled Bolton-Hunter labeled this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. The amount of bound radioactivity is measured using a scintillation counter.
3. Calcium Mobilization Assay:
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). After stimulation with this compound, changes in fluorescence are measured using a fluorimetric plate reader, indicating changes in intracellular calcium levels.
4. Cell Proliferation and Migration Assays:
-
Proliferation Assay: Cells are seeded in multi-well plates and treated with this compound. Cell proliferation can be assessed using various methods, such as direct cell counting, or assays that measure metabolic activity (e.g., MTT or AlamarBlue assay).
-
Scratch (Wound Healing) Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. The rate of cell migration to close the gap is monitored and quantified over time after treatment with this compound.
-
Transwell Migration Assay: Cells are placed in the upper chamber of a transwell insert, and this compound is added to the lower chamber as a chemoattractant. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
5. Cytokine Release Assays:
-
Objective: To measure the secretion of cytokines and chemokines from cells in response to this compound.
-
Method: Cell culture supernatants are collected after treatment with this compound. The concentration of specific cytokines (e.g., IL-1, IL-8, TNF-α) is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Experimental Protocols
1. Animal Models:
-
Species: Common animal models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Disease/Injury Models:
-
Wound Healing: Full-thickness excisional wounds are created on the dorsal skin of the animals.
-
Inflammation: Inflammatory conditions can be induced by injecting pro-inflammatory agents or through genetic models.
-
Pain: Nociceptive responses are assessed using models such as the hot plate test or von Frey filament test.
-
2. This compound Administration:
-
Routes of Administration: this compound can be administered via various routes, including topical application to wounds, systemic injection (intravenous, subcutaneous, intraperitoneal), or localized infusion. For long-term administration, osmotic minipumps can be implanted.
3. Measurement of In Vivo Effects:
-
Wound Healing: Wound closure is monitored by digital photography and the wound area is measured at regular intervals. Histological analysis of tissue sections is performed to assess re-epithelialization, collagen deposition, and angiogenesis.
-
Inflammation: Inflammatory markers in tissue homogenates or blood samples are measured using ELISA or other immunoassays. Influx of immune cells into tissues is assessed by immunohistochemistry.
-
Behavioral Assessments: Pain-related behaviors are quantified to assess the role of this compound in nociception.
4. Measurement of this compound Levels:
-
Sample Collection: Blood (plasma or serum), tissue, or cerebrospinal fluid can be collected.
-
Quantification: this compound concentrations are typically measured using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA). Sample preparation, including peptide extraction, may be necessary to improve accuracy. Microdialysis can be used to measure the release of this compound in specific brain regions in real-time.
Comparative Workflow: In Vitro vs. In Vivo Experimentation
The following diagram illustrates a typical workflow for investigating the effects of this compound, highlighting the key differences between in vitro and in vivo approaches.
Caption: Comparative Experimental Workflow.
Discussion and Conclusion
The comparison of in vitro and in vivo data reveals both consistencies and important distinctions in the actions of this compound. In vitro studies provide a controlled environment to dissect the molecular mechanisms of SP signaling, allowing for precise quantification of receptor binding and downstream cellular responses. These studies have been instrumental in identifying the signaling pathways activated by SP and its direct effects on specific cell types.
However, the physiological complexity of a living organism introduces numerous variables that are absent in a culture dish. In vivo, the effects of this compound are influenced by factors such as its bioavailability, metabolic degradation, and interactions with other signaling molecules and cell types within a tissue microenvironment. For instance, the pro-inflammatory and pain-transmitting roles of SP observed in vivo are the result of a complex interplay between neurons, immune cells, and endothelial cells. Similarly, the wound healing effects of SP seen in animal models are a culmination of its influence on keratinocyte migration, angiogenesis, and immune cell function.
References
A Head-to-Head Comparison of Commercial Substance P ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of Substance P (SP) is crucial for advancing our understanding of its role in pain, inflammation, and various neurological disorders. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering a blend of sensitivity and throughput. However, the market is populated with a variety of commercial kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of prominent this compound ELISA kits to aid in selecting the most suitable option for your research needs.
Performance Characteristics
The performance of an ELISA kit is defined by several key parameters. The following table summarizes the manufacturer-provided data for a selection of commercially available this compound ELISA kits. It is important to note that these values are for comparison and may vary between lots.
| Feature | Abcam (ab288318) | R&D Systems (KGE007) | Invitrogen (EEL013) | Cayman Chemical (583751) | MyBioSource (MBS705162) | ELK Biotechnology (ELK1039) |
| Assay Type | Competitive | Competitive | Competitive | Competitive | Sandwich | Competitive |
| Sensitivity | ≤ 5.3 pg/mL[1] | 43.8 pg/mL[2] | 46.88 pg/mL[3] | 34 pg/mL (80% B/B₀), 23 pg/mL (LLOD)[4] | < 1.56 pg/mL | 5.41 pg/mL |
| Assay Range | 9.8 - 10,000 pg/mL | 39 - 2,500 pg/mL | 78.13 - 5,000 pg/mL | 9.8 - 1,250 pg/mL | 6.25 - 400 pg/mL | 15.63 - 1,000 pg/mL |
| Sample Types | Serum, Plasma, Saliva, Urine, Cell culture supernatant | Serum, Heparin Plasma, Saliva, Urine, Cell culture supernates | Serum, Plasma | Serum, Plasma, Urine, other matrices | Serum, Plasma, Tissue homogenates | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates |
| Assay Time | 3 hours | 3.5 hours | 2.5 hours | 18-22 hours incubation | Not specified | 2 hours |
| Intra-Assay CV | 5.3% | 3.5 - 8.4% | < 10% | Not specified | < 8% | < 8% |
| Inter-Assay CV | 10% | 9.3 - 15% | < 10% | Not specified | < 10% | < 10% |
| Recovery | Not specified | 89 - 102% | Not specified | Not specified | Not specified | 87 - 100% |
| Linearity | Slope of 1.006, r=0.998 | Data available in manual | Not specified | Not specified | Not specified | Data available in manual |
Experimental Methodologies
The majority of the compared kits employ a competitive ELISA format. A generalized protocol for this assay type is outlined below. While the fundamental steps are similar, individual kit manuals should always be consulted for specific reagent volumes, incubation times, and temperatures.
General Competitive ELISA Protocol
-
Standard and Sample Preparation : Prepare a serial dilution of the this compound standard to generate a standard curve. Dilute samples as recommended in the kit protocol to fall within the assay's detection range.
-
Plate Loading : Pipette standards and samples into the appropriate wells of the antibody-precoated microplate.
-
Competitive Reaction : Add a fixed amount of labeled this compound (e.g., biotinylated or enzyme-conjugated) to each well. This compound in the sample competes with the labeled this compound for binding to the limited number of primary antibody sites.
-
Incubation : Incubate the plate to allow for the competitive binding to reach equilibrium.
-
Washing : Wash the plate to remove unbound reagents.
-
Detection :
-
For biotin-labeled this compound, add a streptavidin-enzyme conjugate (e.g., HRP).
-
For enzyme-labeled this compound, proceed directly to substrate addition.
-
-
Substrate Addition : Add the enzyme substrate (e.g., TMB for HRP) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction : Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition : Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis : Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for a competitive ELISA.
Caption: Simplified signaling pathway of this compound via the NK1R.
Conclusion
The selection of a this compound ELISA kit should be guided by the specific requirements of the intended application. For studies requiring the highest sensitivity, kits from manufacturers like Abcam and MyBioSource may be preferable. When working with a variety of sample types, kits from Abcam and R&D Systems offer broad compatibility. For researchers prioritizing faster time-to-result, kits from ELK Biotechnology and Invitrogen are advantageous. It is crucial to consider not only the performance data but also the availability of supporting information such as recovery and linearity data, as provided by R&D Systems and ELK Biotechnology. Ultimately, in the absence of independent, head-to-head validation studies, a careful review of the manufacturer's datasheet and, if possible, in-house validation are the best practices for ensuring reliable and reproducible results.
References
Verifying Substance P Gene Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Confirm Substance P Gene Silencing
In the pursuit of understanding the multifaceted roles of this compound (SP) in physiological and pathological processes, and in the development of novel therapeutics targeting its signaling, the ability to reliably silence the expression of its encoding gene, TAC1, is paramount. Two cornerstone techniques for validating gene knockdown at the molecular level are quantitative Polymerase Chain Reaction (qPCR) and Western blotting. This guide provides a comprehensive comparison of these methods for confirming this compound gene knockdown, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparing qPCR and Western Blot for this compound Knockdown Validation
Both qPCR and Western blotting are indispensable for validating the efficacy of gene silencing techniques such as siRNA or shRNA. However, they provide information at different stages of gene expression – the mRNA and protein levels, respectively. An ideal validation strategy incorporates both methods to provide a complete picture of the knockdown efficiency.
Quantitative PCR measures the abundance of specific mRNA transcripts. It is a highly sensitive and specific method for determining the extent to which the transcription of the TAC1 gene has been suppressed. In contrast, Western blotting detects and quantifies the amount of this compound protein, providing a direct measure of the functional consequence of mRNA knockdown. It is crucial to assess protein levels, as the stability of existing protein may lead to a lag between mRNA degradation and a discernible decrease in protein concentration.
Below is a summary of typical quantitative data obtained from a hypothetical this compound gene knockdown experiment, illustrating the information provided by each technique.
| Method | Target Analyte | Scrambled Control (Relative Level) | siRNA targeting TAC1 (Relative Level) | Knockdown Efficiency (%) |
| qPCR | TAC1 mRNA | 100% | 25% | 75% |
| Western Blot | This compound Protein | 100% | 40% | 60% |
Note: This data is representative and illustrates a common scenario where the reduction in mRNA is more pronounced than the reduction in protein at a given time point, due to the half-life of the this compound protein.
Experimental Workflows
To effectively implement these validation techniques, a clear understanding of the experimental workflow is essential.
This compound Signaling Pathway
Understanding the signaling cascade initiated by this compound is critical for interpreting the functional consequences of its knockdown. This compound, a neuropeptide of the tachykinin family, exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] Activation of NK1R triggers a cascade of intracellular events, influencing processes such as pain transmission, inflammation, and cell proliferation.[1][2]
Detailed Experimental Protocols
The following are detailed protocols for the quantification of this compound (TAC1) mRNA by qPCR and this compound protein by Western blot.
Quantitative PCR (qPCR) Protocol for TAC1 mRNA
This protocol outlines the steps for measuring the relative abundance of TAC1 mRNA following siRNA-mediated knockdown.
-
RNA Extraction:
-
Culture cells in a 6-well plate and transfect with either a scrambled control siRNA or a TAC1-specific siRNA.
-
At 48 hours post-transfection, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and collect the lysate.
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TAC1 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
TAC1 Forward Primer (example): 5'-AGCCGCTTCTTCCTCCCA-3'
-
TAC1 Reverse Primer (example): 5'-GCCCATTCCGTTTGAGGA-3'
-
Perform the qPCR on a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TAC1 and the housekeeping gene in both control and knockdown samples.
-
Calculate the relative expression of TAC1 mRNA using the ΔΔCt method. The fold change is calculated as 2-ΔΔCt.
-
Knockdown efficiency is calculated as (1 - 2-ΔΔCt) * 100%.
-
Western Blot Protocol for this compound Protein
This protocol details the detection and quantification of this compound protein levels post-knockdown.
-
Protein Extraction and Quantification:
-
Culture and transfect cells as described for the qPCR protocol.
-
At 72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the this compound band to the intensity of the loading control band.
-
Calculate the knockdown efficiency by comparing the normalized intensity of the knockdown sample to the control sample.
-
By employing these methodologies, researchers can confidently and accurately confirm the knockdown of this compound at both the mRNA and protein levels, providing a solid foundation for further investigation into its biological functions and therapeutic potential.
References
Substance P Levels in Health and Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Substance P (SP) levels in various physiological and pathological states, supported by experimental data. The information presented is intended to serve as a valuable resource for researchers investigating the role of this compound in health and disease, and for professionals involved in the development of novel therapeutics targeting this compound signaling pathways.
Data Presentation: Quantitative Comparison of this compound Levels
This compound concentrations exhibit significant variations depending on the biological fluid or tissue analyzed and the health status of the individual. The following tables summarize quantitative data on this compound levels in healthy individuals versus those with specific inflammatory, neurological, and pain-related disorders.
| Table 1: this compound Levels in Plasma/Serum | |||
| Condition | Patient Group | This compound Concentration (pg/mL) | Sample Type |
| Healthy | Healthy Controls | 1027 (median) | Serum |
| Healthy | Healthy Volunteers | 251 - 298 | Plasma |
| Inflammatory Bowel Disease | Ulcerative Colitis | 1317 (median) | Serum |
| Inflammatory Bowel Disease | Crohn's Disease | 1728 (median) | Serum |
| Rheumatoid Arthritis | Rheumatoid Arthritis Patients | >99.0 (cutoff for diagnosis) | Serum |
| Rheumatoid Arthritis | RA with minimal/no activity | <555.5 | Serum |
| Rheumatoid Arthritis | RA with moderate/severe activity | >555.5 | Serum |
| Table 2: this compound Levels in Cerebrospinal Fluid (CSF) | ||
| Condition | Patient Group | This compound Concentration (fmol/mL) |
| Healthy | Healthy Controls | 9.6 ± 3.2 |
| Fibromyalgia | Fibromyalgia Patients | 36.1 ± 2.7 |
| Table 3: this compound Levels in Synovial Fluid | |||
| Condition | Patient Group | This compound Concentration (pg/mL) | Note |
| Osteoarthritis | Osteoarthritis Patients | Elevated | Specific values not consistently reported, but noted as elevated compared to healthy individuals. |
| Rheumatoid Arthritis | Rheumatoid Arthritis Patients | Elevated | Specific values not consistently reported, but noted as elevated compared to healthy individuals. |
| Table 4: this compound Levels in Colonic Mucosa | ||
| Condition | Patient Group | This compound Concentration (pg/mg tissue) |
| Healthy | Normal Controls | 71 ± 18 |
| Inflammatory Bowel Disease | Ulcerative Colitis (inflamed mucosa) | 170 ± 46 |
| Inflammatory Bowel Disease | Crohn's Disease | Significantly lower than controls |
Experimental Protocols
The quantification of this compound in biological samples is primarily achieved through sensitive immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)
This protocol outlines the general steps for a competitive ELISA to measure this compound concentration.
-
Plate Preparation : A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Preparation :
-
A series of standards with known this compound concentrations are prepared by serial dilution.
-
Biological samples (plasma, serum, CSF, tissue homogenates) are collected and processed. Plasma is often collected in EDTA tubes containing aprotinin to prevent peptide degradation. Samples may require dilution with the provided assay buffer.
-
-
Competitive Binding :
-
Standards and samples are added to the wells of the microtiter plate.
-
A fixed amount of biotinylated this compound is then added to each well. This "labeled" this compound competes with the "unlabeled" this compound in the sample or standard for binding to the limited number of capture antibody sites on the plate.
-
The plate is incubated to allow for binding to occur.
-
-
Washing : The plate is washed to remove any unbound labeled and unlabeled this compound.
-
Enzyme Conjugation : Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well. The streptavidin binds to the biotin on the labeled this compound that is bound to the capture antibody.
-
Substrate Addition : A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Termination : The enzyme reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition and Analysis : The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this standard curve.
Radioimmunoassay (RIA) Protocol
This protocol describes the general steps for a competitive RIA to measure this compound concentration.
-
Reagent Preparation :
-
Antibody : A specific antibody against this compound is diluted in an appropriate buffer.
-
Radiolabeled Antigen (Tracer) : this compound is labeled with a radioactive isotope (e.g., ¹²⁵I).
-
Standards : A set of standards with known concentrations of unlabeled this compound are prepared.
-
-
Competitive Binding Reaction :
-
A known amount of the specific antibody is incubated with a known amount of the radiolabeled this compound (tracer) and a variable amount of either the standard or the unknown sample.
-
The unlabeled this compound from the standard or sample competes with the radiolabeled this compound for binding to the limited number of antibody binding sites.
-
-
Separation of Bound and Free Antigen : After incubation, the antibody-bound this compound must be separated from the free (unbound) this compound. This can be achieved by methods such as:
-
Second Antibody Precipitation : An antibody directed against the primary antibody is added to precipitate the antigen-antibody complexes.
-
Solid-Phase Adsorption : A substance like dextran-coated charcoal is used to adsorb the free antigen.
-
-
Radioactivity Measurement : The radioactivity of the bound fraction (the precipitate) is measured using a gamma counter.
-
Data Analysis : A standard curve is constructed by plotting the percentage of bound radiolabeled this compound as a function of the concentration of the unlabeled this compound standards. The concentration of this compound in the unknown samples is determined by comparing their percentage of bound radioactivity to the standard curve.
Mandatory Visualization
Signaling Pathways
This compound exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The activation of NK1R initiates a cascade of intracellular signaling events.
Caption: this compound/NK1R Signaling Cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Assessing Off-Target Effects of Substance P Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Substance P (SP) / neurokinin-1 receptor (NK1R) system is a critical signaling pathway involved in emesis, pain, inflammation, and mood disorders. As such, NK1R antagonists have been successfully developed as therapeutics, most notably for the prevention of chemotherapy-induced and post-operative nausea and vomiting. However, ensuring the specificity of these ligands is paramount to minimize adverse effects and improve clinical outcomes. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen side effects and potential drug development failure.
This guide provides a comparative analysis of the off-target effects of prominent NK1R ligands, supported by experimental data and detailed protocols for assessing such interactions. We focus on key approved antagonists, highlighting their selectivity profiles and known off-target liabilities.
Quantitative Comparison of NK1R Ligand Selectivity
The primary measure of a ligand's specificity is its binding affinity for the intended target versus other related and unrelated biological molecules. High selectivity for NK1R over the other tachykinin receptors (NK2R and NK3R) is a key starting point.
Table 1: Comparative Binding Affinities of NK1R Antagonists for Tachykinin Receptors
| Compound | NK1R Affinity (Ki) | NK2R Affinity | NK3R Affinity | Selectivity (NK1 vs NK2/3) |
| Aprepitant | ~0.1 nM | >1000-fold lower affinity | >1000-fold lower affinity | High[1] |
| Rolapitant | 0.66 nM | >1000-fold lower affinity | >1000-fold lower affinity | High[2][3] |
| Netupitant | ~1.0 nM | Significantly lower affinity | Significantly lower affinity | High |
| Maropitant | High Affinity (nM range) | Data not widely available | Data not widely available | Presumed High |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from multiple sources and slight variations may exist between different experimental conditions.
While selectivity against related receptors is crucial, a broader assessment against a panel of diverse targets is necessary to predict potential side effects. Most modern NK1R antagonists show high selectivity and have little to no clinically relevant affinity for common GPCRs like serotonin, dopamine, or corticosteroid receptors[4][5]. The more significant off-target effects arise from interactions with metabolic enzymes and transporters.
Table 2: Major Off-Target Liabilities of Approved NK1R Antagonists
| Compound | Primary Off-Target Interaction(s) | Consequence | Notes |
| Aprepitant | Inhibition and Induction of CYP3A4. Minor metabolism by CYP1A2 and CYP2C19. | High potential for drug-drug interactions with other CYP3A4 substrates. | Dose adjustments of co-administered drugs (e.g., some corticosteroids) may be necessary. |
| Rolapitant | Moderate inhibition of CYP2D6. Inhibition of Breast Cancer Resistance Protein (BCRP). | Potential for drug-drug interactions with CYP2D6 or BCRP substrates. | Does not significantly inhibit or induce CYP3A4, a key differentiator from aprepitant. |
| Fosaprepitant | Formulation-related effects (Polysorbate 80). | Hypersensitivity and infusion-site reactions. | As a prodrug, it is rapidly converted to aprepitant and shares its off-target profile. |
Visualizing Key Pathways and Processes
Diagrams help clarify complex biological and experimental workflows. Below are visualizations of the NK1R signaling cascade and a standard workflow for assessing off-target effects.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for two key assays used in off-target screening.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells with human NK1R or an off-target receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Substance P).
-
Test Compound: The NK1R ligand being assessed.
-
Non-specific Determinand: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in a blocking agent like 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and a Microplate Scintillation Counter .
2. Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific determinand), and competitor binding (radioligand + membranes + various concentrations of the test compound).
-
Reagent Preparation:
-
Dilute the membrane preparation in ice-cold assay buffer to a pre-optimized concentration (e.g., 5-20 µg protein per well).
-
Prepare serial dilutions of the test compound (e.g., 10-point curve from 100 µM to 1 pM).
-
Prepare the radioligand solution at a concentration at or below its dissociation constant (Kd) (e.g., 0.5 nM [³H]-SP).
-
Prepare the non-specific determinand at a high concentration (e.g., 1 µM unlabeled SP).
-
-
Incubation:
-
To each well, add 50 µL of the appropriate component: assay buffer for total binding, non-specific determinand for non-specific binding, or test compound dilution for competitor binding.
-
Add 150 µL of the diluted membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells (final volume 250 µL).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 4 x 300 µL) to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter plate (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Calcium Flux Assay
This cell-based assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors like NK1R, by detecting changes in intracellular calcium concentration.
1. Materials:
-
Cell Line: A cell line expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing human NK1R).
-
Calcium-sensitive Dye: A fluorescent dye that changes intensity upon binding calcium (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplate.
-
Agonist: A known agonist for the target receptor (e.g., this compound).
-
Test Compound: The NK1R ligand being assessed for antagonist activity.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Plate Reader: An instrument capable of kinetic reading with automated liquid handling (e.g., FLIPR™, FlexStation®).
2. Procedure:
-
Cell Plating: Seed the cells into the assay plate at an optimized density to achieve a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid to improve dye retention.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C in the dark.
-
-
Compound Preparation (Antagonist Mode):
-
Prepare serial dilutions of the test compound in assay buffer at a concentration higher than the final desired concentration (e.g., 4x).
-
If pre-incubation is required, add the diluted test compound to the dye-loaded cell plate and incubate for a set period.
-
-
Measurement:
-
Place the cell plate and the agonist plate into the fluorescent plate reader.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, read interval, injection height).
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument automatically injects the agonist into the wells, and kinetic fluorescence readings continue immediately to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
The primary response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
To determine antagonist potency, plot the response (as a percentage of the maximal agonist response) against the log concentration of the test compound.
-
Fit the data using non-linear regression to calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug development. For this compound receptor ligands, while high selectivity against other tachykinin receptors is a common feature, significant off-target liabilities often manifest as interactions with metabolic enzymes and drug transporters. Aprepitant's profile is dominated by its interaction with CYP3A4, whereas rolapitant's key interactions involve CYP2D6 and BCRP. A thorough understanding of these distinct off-target profiles, verified through robust experimental methods like radioligand binding and functional assays, is essential for researchers to select the appropriate tool compounds and for clinicians to anticipate and manage potential drug-drug interactions, ultimately leading to safer and more effective therapies.
References
- 1. Human this compound receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Substance P: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the neuropeptide, Substance P, ensuring the safety of laboratory personnel and regulatory compliance.
This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a neuropeptide widely used in research. Adherence to these protocols is crucial for minimizing exposure risks, preventing environmental contamination, and ensuring a safe laboratory environment. The following procedures are based on general best practices for handling bioactive peptides and chemical waste. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, a thorough risk assessment should be conducted. Although this compound is not classified as an acutely hazardous waste, its biological activity necessitates careful handling to avoid unintended physiological effects.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both its lyophilized powder and solution forms:
| Protective Equipment | Solid (Powder) | Solution | Rationale |
| Eye Protection | ✓ | ✓ | To prevent eye contact with dust particles or splashes. |
| Hand Protection | ✓ | ✓ | Nitrile gloves are recommended to avoid skin contact. |
| Lab Coat | ✓ | ✓ | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Recommended | Not generally required | Recommended when weighing or handling large quantities of powder to prevent inhalation. |
Step-by-Step Disposal Procedures
The primary goal of this compound disposal is the inactivation of its biological activity before it enters the waste stream. This is typically achieved through chemical degradation.
Inactivation of Bioactive Peptide
All solutions and materials contaminated with this compound should be inactivated prior to final disposal. The most common methods for peptide inactivation are chemical hydrolysis (using strong acids or bases) or oxidation.
Experimental Protocols for Inactivation:
| Method | Reagent | General Protocol | Neutralization/Quenching |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | 1. Add an equal volume of 1 M HCl to the this compound solution. 2. Allow the mixture to stand at room temperature for several hours (e.g., 4-8 hours) to ensure complete hydrolysis of the peptide bonds. | Slowly add a sufficient amount of a suitable base (e.g., 1 M NaOH) to neutralize the solution to a pH between 6 and 8. |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | 1. Add an equal volume of 1 M NaOH to the this compound solution. 2. Let the solution stand at room temperature for several hours (e.g., 4-8 hours) to facilitate peptide bond cleavage. | Carefully add a suitable acid (e.g., 1 M HCl) to neutralize the solution to a pH between 6 and 8. |
| Oxidation | 10% Bleach Solution (Sodium Hypochlorite) | 1. Add an equal volume of a 10% bleach solution to the this compound solution. 2. Allow the mixture to react for at least 30 minutes to denature and inactivate the peptide. | Quench the reaction by adding a reducing agent such as sodium thiosulfate until the oxidizing potential is neutralized. |
Note: The efficiency of these inactivation methods can be influenced by the concentration of this compound, the solvent in which it is dissolved, and the presence of other substances. Validation of the inactivation process may be required by your institution.
Waste Segregation and Final Disposal
Proper segregation of waste is critical for compliant and safe disposal.
-
Liquid Waste:
-
Aqueous Solutions: After inactivation and neutralization, the resulting aqueous solution should be collected in a designated "Aqueous Chemical Waste" container.
-
Organic Solvent Solutions: If this compound was dissolved in an organic solvent (e.g., DMSO, DMF), the waste should be collected in a designated "Organic Solvent Waste" container. Do not mix aqueous and organic waste streams unless permitted by your institution's EHS department.
-
Never pour this compound solutions, treated or untreated, down the drain.
-
-
Solid Waste:
-
Unused or Expired Peptide: The original vial containing lyophilized this compound should be disposed of as solid chemical waste.
-
Contaminated Labware: Items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with this compound should be collected in a designated "Solid Chemical Waste" container.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware with a solvent known to dissolve this compound to remove the bulk of the residue. Collect this rinse as liquid chemical waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Operational Protocols for Handling Substance P
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling protocols, and disposal procedures for Substance P. The information is intended to ensure the safety of laboratory personnel and to provide clear, actionable steps for the operational use of this neuropeptide.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, adherence to appropriate PPE protocols is mandatory to prevent inhalation, skin contact, and eye exposure. While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as OSHA or ACGIH, its potent biological activity necessitates cautious handling.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | N95, N100, R100, or P100 disposable filtering facepiece respirator. A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of the lyophilized powder, which can be easily aerosolized. |
| Hand Protection | Chemical-resistant gloves (e.g., powder-free nitrile gloves). Gloves must be inspected before use. | To prevent skin contact with the peptide. Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from splashes of this compound solutions or contact with the powder. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental contamination. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.
Preparation and Handling of this compound Solutions:
-
Ventilation: Always handle lyophilized this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Reconstitution: Dissolve this compound in sterile water or an appropriate buffer.[1] Sonication may be recommended for dissolution in DMSO.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.
Storage of this compound:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[4][5] Solutions should be sealed, protected from light, and stored under nitrogen if possible.
Disposal Plan
All materials that come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste:
-
Unused Peptide: Dispose of as chemical waste. Do not discard in regular trash.
-
Contaminated Labware: Items such as pipette tips, microfuge tubes, and weigh boats should be collected in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect in a designated aqueous chemical waste container.
-
Organic Solvent Solutions: If dissolved in solvents like DMSO, collect in a designated organic solvent waste container. Do not mix with aqueous waste streams.
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by first rinsing with a suitable solvent to remove the bulk of the peptide, collecting the rinse as liquid chemical waste. This is followed by washing with a laboratory-grade detergent and hot water.
-
Work Surfaces: Work areas can be decontaminated using an enzymatic detergent followed by a 6% sodium hypochlorite (bleach) solution, and then thoroughly rinsed with water.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro: Cellular Signaling Studies
-
Cell Culture: Culture neuronal or glial cells in appropriate media and conditions.
-
Treatment: Treat cells with this compound at concentrations typically ranging from nanomolar to micromolar.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) under controlled conditions (e.g., normoxia or hypoxia).
-
Analysis: Assess downstream signaling pathways (e.g., phosphorylation of ERK, p38 MAPK) using techniques such as Western blotting or ELISA.
In Vivo: Wound Healing Model (Mouse)
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6J). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Wound Creation: Create full-thickness excisional wounds on the dorsum of the mice using a biopsy punch.
-
Treatment: Immediately after wounding, topically apply a single dose of this compound (e.g., 0.5 μg) or a vehicle control (e.g., PBS) to the wound site.
-
Monitoring and Analysis: Monitor wound closure over time. At the end of the experiment, collect tissue samples for histological analysis to assess parameters such as re-epithelialization and dermal thickness.
Visualizations
This compound Signaling Pathway
This compound exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Binding of this compound to NK1R activates intracellular signaling cascades, leading to various cellular responses.
Caption: this compound binds to NK1R, activating Gq, which in turn activates PLC, leading to the generation of IP3 and DAG, and subsequent cellular responses.
Experimental Workflow for In Vitro this compound Study
This workflow outlines the key steps for investigating the effect of this compound on cultured cells.
References
- 1. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 2. Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08590E [pubs.rsc.org]
- 3. SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation and metabolism of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
